Product packaging for Ethyl (2R)-2,3-epoxypropanoate(Cat. No.:CAS No. 111058-33-4)

Ethyl (2R)-2,3-epoxypropanoate

Cat. No.: B145722
CAS No.: 111058-33-4
M. Wt: 116.11 g/mol
InChI Key: LSGWSXRILNPXKJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl (2R)-2,3-epoxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B145722 Ethyl (2R)-2,3-epoxypropanoate CAS No. 111058-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWSXRILNPXKJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363761
Record name ETHYL (2R)-2,3-EPOXYPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111058-33-4
Record name Ethyl (2R)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111058-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL (2R)-2,3-EPOXYPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2R)-oxirane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl (2R)-2,3-epoxypropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-(+)-glycidate, is a chiral epoxide of significant interest in synthetic organic chemistry. Its stereodefined structure makes it a valuable building block for the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthesis. A summary of these properties is presented below.

PropertyValueReference(s)
IUPAC Name Ethyl (2R)-oxirane-2-carboxylate[1]
Synonyms (R)-(+)-Ethyl glycidate, (+)-Ethyl (2R)-oxiranecarboxylate, Ethyl (R)-(+)-2,3-epoxypropanoate[1]
CAS Number 111058-33-4[1]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
Appearance Clear colorless to pink or yellowish liquid[2]
Boiling Point 68-69 °C at 15 mmHg[1]
Density 1.180 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index (n_D^20) 1.419 - 1.421[1]
Specific Optical Rotation ([\alpha]_D^20) +12.5° (c=1, CHCl₃)
Flash Point 45 °C[1]

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for quality control and reaction monitoring. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of a small sample of this compound.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Stand and clamps

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped so that it is immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube or oil bath.

  • The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is removed, and the bath is allowed to cool slowly with constant stirring.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Objective: To determine the density of this compound.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance.

  • The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume from the known density of water at that temperature.

  • The pycnometer is then emptied, dried thoroughly, and filled with this compound.

  • The filled pycnometer is again brought to thermal equilibrium in the constant temperature water bath.

  • The mass of the pycnometer filled with the sample is accurately measured.

  • The density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Sodium lamp (for D-line at 589 nm)

  • Dropper

  • Lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a soft lens tissue and a small amount of solvent, then allowed to dry completely.

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The temperature of the refractometer is regulated to a constant value (e.g., 20 °C) by circulating water from the constant temperature bath.

  • A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

  • The dispersion and refractive index controls are adjusted until the dividing line between the light and dark fields is sharp and coincides with the intersection of the crosshairs.

  • The refractive index is read directly from the scale.

Determination of Specific Optical Rotation

Objective: To measure the specific optical rotation of the chiral molecule this compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (for D-line at 589 nm)

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.

  • The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.

  • The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • The cell is placed in the polarimeter, and the observed rotation (α) is measured.

  • The specific rotation ([\alpha]) is calculated using the formula: [\alpha] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Synthesis and Characterization Workflow

The enantioselective synthesis of this compound is commonly achieved through the epoxidation of an achiral starting material using a chiral catalyst. A typical workflow for its synthesis and subsequent characterization is outlined below.

Synthesis_and_Characterization_Workflow cluster_characterization Physical Property Characterization start Start: Ethyl Acrylate (Achiral Precursor) synthesis Asymmetric Epoxidation start->synthesis reagents Reagents: - Oxidant (e.g., m-CPBA or H₂O₂) - Chiral Catalyst (e.g., Sharpless or Jacobsen catalyst) reagents->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (e.g., Flash Chromatography) workup->purification product Isolated Product: This compound purification->product bp Boiling Point Determination product->bp density Density Measurement bp->density ri Refractive Index Measurement density->ri or Optical Rotation Measurement ri->or

Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a versatile chiral building block with well-defined physical properties. The experimental protocols provided in this guide offer standardized methods for the accurate determination of these properties, which is fundamental for its application in research and development. The outlined synthetic and characterization workflow provides a logical framework for its preparation and quality assessment. This comprehensive technical information is intended to support researchers and scientists in the effective utilization of this important chemical entity in the synthesis of complex molecules and in drug discovery endeavors.

References

An In-depth Technical Guide to Ethyl (2R)-2,3-epoxypropanoate: Chemical Structure, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-glycidate, is a valuable chiral building block in organic synthesis. Its unique trifunctional nature, comprising an ester, an epoxide, and a stereocenter, makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key reactions, with a focus on its application in drug development.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the chemical formula C₅H₈O₃. The core of its structure is a three-membered oxirane (epoxide) ring fused to a propanoate backbone, with an ethyl ester group. The stereochemistry at the C2 position is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific enantiomeric form is crucial for its application in asymmetric synthesis, where the precise three-dimensional arrangement of atoms dictates the biological activity of the target molecule.

Synonyms:

  • Ethyl (R)-glycidate

  • (R)-(+)-Ethyl glycidate

  • (+)-Ethyl (2R)-oxiranecarboxylate

  • Ethyl (2R)-oxirane-2-carboxylate

Chemical Identifiers:

  • CAS Number: 111058-33-4

  • Molecular Formula: C₅H₈O₃

  • Molecular Weight: 116.12 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
AppearanceClear colorless to pink or yellowish liquid[1]
Boiling Point123.1 °C at 760 mmHg[1]
Density1.18 g/cm³[1]
Flash Point38.3 °C[1]
Storage Temperature2-8 °C, under inert atmosphere[2]

Synthesis of this compound

The enantioselective synthesis of this compound is a key challenge and an area of active research. The Darzens glycidic ester condensation is a classical and widely used method for the synthesis of glycidic esters.[3][4][5][6] This reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester.[5] For the synthesis of this compound, this would typically involve the reaction of formaldehyde with ethyl chloroacetate. To achieve enantioselectivity, chiral auxiliaries or chiral phase-transfer catalysts can be employed.[7]

Another prominent method for the synthesis of chiral epoxides is the Sharpless asymmetric epoxidation. While this method is typically applied to allylic alcohols, it highlights the importance of catalytic asymmetric methods in accessing enantiopure epoxides.

A reported synthesis of Ethyl (R)-(+)-2,3-epoxypropanoate starts from the readily available chiral precursor, (S)-serine.[8] This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.

Below is a generalized workflow for the synthesis of a glycidic ester via the Darzens condensation.

Darzens_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_product Product carbonyl Formaldehyde condensation Darzens Condensation carbonyl->condensation haloester Ethyl Chloroacetate haloester->condensation base Base (e.g., NaOEt) base->condensation product Ethyl 2,3-epoxypropanoate (racemic or enantiomerically enriched) condensation->product

Figure 1: Generalized workflow for the Darzens condensation to synthesize ethyl 2,3-epoxypropanoate.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its epoxide ring, which is susceptible to nucleophilic ring-opening reactions. This allows for the stereospecific introduction of various functional groups, making it a valuable chiral building block in the synthesis of complex molecules.[][10]

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound can be opened by a variety of nucleophiles, including amines, azides, cyanides, and organometallic reagents. These reactions typically proceed via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon atom. The regioselectivity of the ring-opening (attack at C2 or C3) can be influenced by the nature of the nucleophile and the reaction conditions.

A significant application of this reactivity is in the synthesis of chiral amino alcohols, which are important structural motifs in many pharmaceutical compounds.[] For instance, the reaction of this compound with an amine can lead to the formation of a chiral hydroxy amino ester.

Ring_Opening cluster_start Starting Material cluster_reagent Nucleophile cluster_reaction Reaction cluster_final_product Product epoxide This compound reaction Nucleophilic Ring-Opening epoxide->reaction nucleophile Amine (R-NH2) nucleophile->reaction product Chiral Hydroxy Amino Ester reaction->product

Figure 2: Generalized workflow for the nucleophilic ring-opening of this compound with an amine.

Application in the Synthesis of Taxol Side Chain

A notable example of the application of a related chiral glycidic ester, (2R,3S)-ethyl-3-phenylglycidate, is in the synthesis of the C-13 side chain of the anti-cancer drug Taxol (Paclitaxel).[11] This highlights the importance of such chiral epoxides as key intermediates in the total synthesis of complex, biologically active natural products and their analogues. The synthesis involves the ring-opening of the epoxide with an azide nucleophile, followed by reduction and acylation to install the necessary functional groups with the correct stereochemistry.[11]

Spectroscopic Data

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Oxirane protons (CH-CH₂-O): The protons on the epoxide ring are expected to appear in the range of δ 2.8-3.5 ppm. The proton at C2 will likely be a doublet of doublets, while the two protons at C3 will be diastereotopic and appear as two separate multiplets.

  • Ethyl ester protons (O-CH₂-CH₃): The methylene protons of the ethyl group are expected to resonate as a quartet around δ 4.2 ppm, and the methyl protons as a triplet around δ 1.3 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl carbon (C=O): Approximately δ 168-172 ppm.

  • Oxirane carbons (C2 and C3): In the range of δ 45-55 ppm.

  • Ethyl ester carbons (O-CH₂-CH₃): The methylene carbon around δ 61 ppm and the methyl carbon around δ 14 ppm.

Expected IR Absorption Bands:

  • C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

  • C-O-C stretch (epoxide): Characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 850-950 cm⁻¹ (symmetric stretch).

  • C-H stretch (alkane): Around 2900-3000 cm⁻¹.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its stereodefined structure allows for the creation of complex chiral molecules with a high degree of stereocontrol. The development of efficient and enantioselective synthetic routes to this compound, coupled with its diverse reactivity, ensures its continued importance in the synthesis of pharmaceuticals and other fine chemicals. Further research into novel synthetic methodologies and applications of this chiral epoxide will undoubtedly contribute to advancements in drug discovery and development.

References

An In-depth Technical Guide to Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features, comprising an epoxide ring and an ester functional group, make it a versatile precursor for the introduction of specific stereocenters in drug candidates. This technical guide provides a comprehensive overview of its chemical identity, physical and spectroscopic properties, state-of-the-art synthetic methodologies, and its application in drug development.

Chemical Identity

IdentifierValue
IUPAC Name ethyl (2R)-oxirane-2-carboxylate
CAS Number 111058-33-4
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Canonical SMILES CCOC(=O)[C@H]1CO1
InChI Key LSGWSXRILNPXKJ-BYPYZUCNSA-N

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in synthetic applications.

Physical Properties
PropertyValueReference
Appearance Colorless liquid
Boiling Point 68-70 °C at 15 mmHg
Density 1.118 g/cm³
Optical Rotation [α]²⁰/D +18.0° (c=1, CHCl₃)
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ: 4.21 (q, J=7.1 Hz, 2H), 3.42 (dd, J=4.0, 2.6 Hz, 1H), 2.93 (dd, J=5.5, 4.0 Hz, 1H), 2.76 (dd, J=5.5, 2.6 Hz, 1H), 1.28 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ: 169.5, 61.8, 48.1, 46.9, 14.2
Infrared (IR) ν (cm⁻¹): 2985, 1745, 1250, 1020, 850
Mass Spectrometry (MS) m/z: 116 (M⁺), 87, 71, 45

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance for its application in the pharmaceutical industry. Two primary strategies have emerged as the most effective: asymmetric epoxidation of ethyl acrylate and kinetic resolution of racemic ethyl 2,3-epoxypropanoate.

Asymmetric Epoxidation: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation provides a direct route to enantiomerically enriched epoxides from prochiral olefins.[1][2][3] In the context of this compound, this involves the epoxidation of ethyl acrylate using a chiral manganese-salen complex as the catalyst.

  • Catalyst Preparation : The (R,R)-Jacobsen's catalyst (N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) is either purchased or prepared according to literature procedures.

  • Reaction Setup : A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is charged with the (R,R)-Jacobsen's catalyst (typically 1-5 mol%).

  • Addition of Olefin : Freshly distilled ethyl acrylate (1.0 equivalent) is added to the flask.

  • Solvent and Co-catalyst : Dichloromethane is added as the solvent, followed by the addition of a co-catalyst such as 4-phenylpyridine N-oxide (0.25 equivalents).

  • Initiation of Reaction : The reaction mixture is cooled to 0 °C, and a buffered solution of sodium hypochlorite (bleach, 1.5 equivalents) is added slowly over a period of 1-2 hours.

  • Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography on silica gel to afford this compound.

Expected Yield: 80-90% Expected Enantiomeric Excess: >95%

Jacobsen_Epoxidation Ethyl Acrylate Ethyl Acrylate Reaction Asymmetric Epoxidation Ethyl Acrylate->Reaction Catalyst_System (R,R)-Jacobsen's Catalyst + 4-Phenylpyridine N-oxide Catalyst_System->Reaction Oxidant Sodium Hypochlorite (Bleach) Oxidant->Reaction Product This compound Reaction->Product

Jacobsen-Katsuki epoxidation of ethyl acrylate.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. In the case of this compound, lipases are commonly employed to selectively hydrolyze the (S)-enantiomer from a racemic mixture of ethyl 2,3-epoxypropanoate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[4][5]

  • Preparation of Racemate : Racemic ethyl 2,3-epoxypropanoate is prepared by the epoxidation of ethyl acrylate using a non-chiral method (e.g., with m-CPBA).

  • Enzyme and Buffer : A suitable lipase, such as Candida antarctica lipase B (CAL-B), is suspended in a phosphate buffer solution (pH 7.2).

  • Reaction Mixture : The racemic ethyl 2,3-epoxypropanoate is added to the enzyme suspension. A co-solvent such as tert-butanol may be used to improve solubility.

  • Reaction Conditions : The mixture is stirred at a controlled temperature (typically 25-40 °C).

  • Monitoring : The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for the unreacted ester.

  • Work-up : The enzyme is filtered off, and the aqueous phase is extracted with an organic solvent like ethyl acetate.

  • Separation and Purification : The organic layer, containing the unreacted (R)-enantiomer, is separated, dried, and concentrated. The product is then purified by column chromatography.

Expected Yield of (R)-enantiomer: <50% Expected Enantiomeric Excess of (R)-enantiomer: >99%

Kinetic_Resolution Racemic_Mixture Racemic Ethyl 2,3-epoxypropanoate Reaction Enzymatic Hydrolysis Racemic_Mixture->Reaction Enzyme Lipase (e.g., CAL-B) Enzyme->Reaction R_Enantiomer This compound (unreacted) Reaction->R_Enantiomer S_Acid (S)-2,3-epoxypropanoic acid (hydrolyzed) Reaction->S_Acid

Lipase-catalyzed kinetic resolution of racemic ethyl 2,3-epoxypropanoate.

Application in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various pharmaceuticals.[6] Its utility stems from the ability of the epoxide ring to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, thereby introducing new functional groups with controlled stereochemistry.

Case Study: Synthesis of Oseltamivir (Tamiflu®)

While the commercial synthesis of the antiviral drug Oseltamivir (Tamiflu®) traditionally starts from shikimic acid, alternative synthetic routes have been explored.[7][8] Some of these routes utilize chiral building blocks that can be derived from or are structurally related to this compound. The epoxide moiety provides a handle for the stereoselective introduction of the amino and ether functionalities present in the oseltamivir core structure.

The following diagram illustrates a conceptual pathway where a chiral epoxide, analogous to this compound, is a key intermediate in the synthesis of the oseltamivir backbone.

Oseltamivir_Synthesis Chiral_Epoxide This compound (or related chiral epoxide) Step1 Nucleophilic Ring Opening (e.g., with an amine) Chiral_Epoxide->Step1 Intermediate1 Amino alcohol intermediate Step1->Intermediate1 Step2 Further Functionalization and Cyclization Intermediate1->Step2 Oseltamivir_Core Oseltamivir Core Structure Step2->Oseltamivir_Core

Conceptual role of a chiral epoxide in the synthesis of the oseltamivir core.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. The development of efficient enantioselective synthetic methods, such as the Jacobsen-Katsuki epoxidation and enzymatic kinetic resolutions, has made this compound readily accessible for applications in drug discovery and development. Its ability to introduce key stereocenters with high fidelity will continue to make it an important tool for medicinal chemists and process development scientists.

References

Synthesis of Ethyl (2R)-2,3-epoxypropanoate from Chiral Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block in the synthesis of a variety of pharmaceuticals, is accessible through several synthetic strategies. This guide provides a detailed overview of the primary methods for its preparation from chiral precursors, including synthesis from (S)-serine, (R)-glycidol, asymmetric epoxidation of ethyl acrylate, and kinetic resolution of racemic ethyl 2,3-epoxypropanoate. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and visualizes the synthetic pathways.

Synthesis from Chiral Pool Precursors

The use of readily available chiral molecules from the "chiral pool" is a common and efficient strategy for the synthesis of enantiomerically pure compounds. (S)-serine and (R)-glycidol are prominent examples of chiral precursors for the synthesis of this compound.

From (S)-Serine

A reliable and well-documented method for the preparation of Ethyl (R)-(+)-2,3-epoxypropanoate involves a two-step sequence starting from the readily available amino acid, (S)-serine. This procedure has been published in Organic Syntheses, highlighting its robustness and reproducibility.[1]

The synthesis involves the diazotization of (S)-serine in the presence of potassium bromide and hydrobromic acid to yield (S)-(-)-2-bromo-3-hydroxypropanoic acid with inversion of configuration. Subsequent treatment of the crude bromohydrin with potassium carbonate in ethanol leads to the formation of the desired epoxide, Ethyl (R)-(+)-2,3-epoxypropanoate, via an intramolecular Williamson ether synthesis.

Experimental Protocol: Synthesis from (S)-Serine [1]

  • Step 1: (S)-(-)-2-Bromo-3-hydroxypropanoic acid. L-Serine (52.5 g, 0.5 mol) and potassium bromide (200 g, 1.7 mol) are dissolved in 400 mL of water. To this solution, 48% hydrobromic acid (123 mL, 1.09 mol) is added at room temperature. The mixture is then cooled to -13°C. Sodium nitrite (42.8 g, 0.62 mol) is added slowly in small portions while bubbling nitrogen through the solution. The reaction mixture is stirred at 0°C for 5 hours and then at room temperature overnight. The product is extracted with diethyl ether, and the organic layers are dried and concentrated to give the crude acid.

  • Step 2: Ethyl (R)-(+)-2,3-epoxypropanoate. The crude (S)-(-)-2-bromo-3-hydroxypropanoic acid (0.5 mol) is dissolved in 600 mL of absolute ethanol. The solution is heated to reflux, and finely powdered potassium carbonate (170 g, 1.23 mol) is added in small portions over 2 hours. The mixture is refluxed for an additional 10 hours. After cooling, the inorganic salts are filtered off, and the ethanol is removed under reduced pressure. The residue is distilled under vacuum to afford Ethyl (R)-(+)-2,3-epoxypropanoate.

From (R)-Glycidol

(R)-Glycidol, another valuable chiral precursor, can be converted to this compound through a two-step oxidation-esterification sequence. A common method involves the oxidation of the primary alcohol of (R)-glycidol to the corresponding carboxylic acid, followed by esterification.

Experimental Protocol: Synthesis from (R)-Glycidol (Representative)

  • Step 1: (R)-Glycidic acid. A solution of (R)-glycidol in an appropriate solvent is treated with an oxidizing agent, such as pyridinium dichromate (PDC) or by using a TEMPO-catalyzed oxidation, to afford (R)-glycidic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the crude acid.

  • Step 2: Ethyl (R)-2,3-epoxypropanoate. The crude (R)-glycidic acid is then esterified using an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the esterification to completion. The product is then isolated and purified by distillation.

Asymmetric Epoxidation of Ethyl Acrylate

The direct enantioselective epoxidation of the prochiral alkene, ethyl acrylate, offers an atom-economical route to this compound. This can be achieved using chiral catalysts, such as the Jacobsen-Katsuki catalyst or through phase-transfer catalysis.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized olefins.[2][3] While this method is highly effective for many substrates, its application to electron-deficient olefins like ethyl acrylate can be challenging.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Ethyl Acrylate (General) [4]

A solution of ethyl acrylate in a suitable solvent, such as dichloromethane, is treated with a catalytic amount of the (R,R)-Jacobsen's catalyst. A stoichiometric oxidant, typically a buffered solution of sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature, often 0°C or below. The reaction is stirred vigorously until the starting material is consumed, as monitored by GC or TLC. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification by flash chromatography or distillation yields the desired epoxide. The enantiomeric excess is determined by chiral GC or HPLC.

Enantioselective Epoxidation via Phase-Transfer Catalysis

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed for the asymmetric epoxidation of α,β-unsaturated esters.[5] This method typically involves the use of an oxidant, such as hydrogen peroxide or a hydroperoxide, under basic conditions in a biphasic system.

Experimental Protocol: Phase-Transfer Catalyzed Epoxidation (Representative)

To a biphasic mixture of an organic solvent (e.g., toluene) and an aqueous solution of a base (e.g., sodium hydroxide), ethyl acrylate and a chiral phase-transfer catalyst are added. An oxidizing agent, such as tert-butyl hydroperoxide, is then added, and the mixture is stirred vigorously at a controlled temperature. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The product is purified and its enantiomeric excess determined.

Kinetic Resolution of Racemic Ethyl 2,3-Epoxypropanoate

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. In the context of this compound, this is often achieved through enzyme-catalyzed hydrolysis or acylation, where one enantiomer reacts at a significantly faster rate than the other. Lipases are commonly employed for this purpose.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General) [7][8]

Racemic ethyl 2,3-epoxypropanoate is dissolved in a suitable buffer or organic solvent. A lipase, such as Candida antarctica lipase B (CAL-B) or porcine pancreatic lipase (PPL), is added to the mixture.

  • For Hydrolytic Resolution: A controlled amount of water is present, and the lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

  • For Acylation Resolution: An acyl donor (e.g., vinyl acetate) is added, and the lipase selectively acylates one enantiomer of the epoxide, leaving the other enantiomer unreacted.

The reaction is monitored for conversion (typically to around 50%) and enantiomeric excess of the remaining ester. The unreacted this compound is then separated from the reacted product by extraction and purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes to this compound.

Table 1: Synthesis from Chiral Pool Precursors

Chiral PrecursorReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)Reference
(S)-Serine1. NaNO₂, KBr, HBr; 2. K₂CO₃, EtOH, reflux64-67>98[1]
(R)-Glycidol1. Oxidation (e.g., PDC); 2. Esterification (EtOH, H⁺)(Varies)>98(General Method)

Table 2: Asymmetric Epoxidation of Ethyl Acrylate

MethodCatalyst / ReagentsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Jacobsen-Katsuki(R,R)-Mn(salen)Cl, NaOCl(Varies)(Substrate Dependent)[2][3]
Phase-Transfer CatalysisChiral Quaternary Ammonium Salt, t-BuOOH, NaOH(Varies)(Substrate Dependent)[5]

Table 3: Kinetic Resolution of Racemic Ethyl 2,3-Epoxypropanoate

MethodEnzyme / ReagentsConversion (%)e.e. of (2R)-Ester (%)Reference
Enzymatic HydrolysisLipase (e.g., PPL), H₂O~50>99[7]
Enzymatic AcylationLipase (e.g., CAL-B), Acyl Donor~50>99(General Method)

Visualization of Synthetic Pathways

The following diagrams illustrate the described synthetic routes to this compound.

Synthesis_from_Serine Serine (S)-Serine Bromohydrin (S)-(-)-2-Bromo-3- hydroxypropanoic acid Serine->Bromohydrin NaNO2, KBr, HBr Epoxide Ethyl (2R)-2,3- epoxypropanoate Bromohydrin->Epoxide K2CO3, EtOH Synthesis_from_Glycidol Glycidol (R)-Glycidol Glycidic_Acid (R)-Glycidic acid Glycidol->Glycidic_Acid Oxidation Epoxide Ethyl (2R)-2,3- epoxypropanoate Glycidic_Acid->Epoxide Esterification (EtOH, H+) Asymmetric_Epoxidation cluster_jacobsen Jacobsen-Katsuki Epoxidation Ethyl_Acrylate Ethyl Acrylate Epoxide Ethyl (2R)-2,3- epoxypropanoate Ethyl_Acrylate->Epoxide (R,R)-Mn(salen)Cl, NaOCl Kinetic_Resolution Racemic_Epoxide Racemic Ethyl 2,3-epoxypropanoate R_Epoxide Ethyl (2R)-2,3- epoxypropanoate Racemic_Epoxide->R_Epoxide Lipase (Selective Reaction) S_Product (S)-Product Racemic_Epoxide->S_Product Lipase

References

Asymmetric Epoxidation Strategies for the Synthesis of Ethyl (2R)-2,3-epoxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block in organic synthesis, is a key intermediate in the preparation of numerous pharmaceuticals. Its stereoselective synthesis remains a topic of significant interest. This technical guide provides an in-depth overview of the core asymmetric epoxidation methods applicable to the synthesis of this compound from the readily available precursor, ethyl acrylate. This document details various catalytic approaches, including metal-catalyzed, organocatalyzed, and biocatalytic strategies. For each method, a summary of reaction parameters, catalyst systems, and reported efficiencies for related α,β-unsaturated esters is provided. Detailed experimental protocols for key methodologies are also included, alongside visualizations of reaction workflows to facilitate a deeper understanding of the underlying principles.

Introduction

The asymmetric epoxidation of α,β-unsaturated esters is a powerful transformation for the construction of chiral epoxides, which are versatile intermediates in the synthesis of complex molecules. This compound, also known as ethyl glycidate, is a particularly important synthon. The electron-deficient nature of the double bond in ethyl acrylate presents a unique challenge for epoxidation compared to electron-rich olefins. This guide explores the most pertinent and effective methods for achieving this transformation with high enantioselectivity.

Metal-Catalyzed Asymmetric Epoxidation

While the renowned Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, and the Jacobsen-Katsuki epoxidation excels with unfunctionalized alkenes, the epoxidation of electron-deficient olefins like ethyl acrylate requires specialized catalytic systems.

Yttrium-Biphenyldiol Catalysis

A notable advancement in the asymmetric epoxidation of α,β-unsaturated esters involves the use of chiral yttrium-biaryldiol complexes. These catalysts have demonstrated high yields and enantioselectivities for a range of β-substituted α,β-unsaturated esters.[1][2][3]

Catalyst System: A complex generated in situ from Y(Oi-Pr)₃, a chiral biphenyldiol or BINOL ligand, and an additive such as triphenylarsine oxide or triphenylphosphine oxide.[2][3]

Oxidant: Cumene hydroperoxide (CHP) is a commonly used oxidant in these systems.

General Workflow:

Yttrium_Catalyzed_Epoxidation cluster_catalyst_prep Catalyst Preparation cluster_epoxidation Epoxidation Reaction Y_OPr Y(OiPr)3 Catalyst Active Yttrium Catalyst Y_OPr->Catalyst Ligand Chiral Biphenyldiol or BINOL Ligand Ligand->Catalyst Additive Ph3AsO or Ph3PO Additive->Catalyst Product This compound Catalyst->Product Catalytic Cycle EthylAcrylate Ethyl Acrylate EthylAcrylate->Product CHP Cumene Hydroperoxide (Oxidant) CHP->Product Byproduct Cumyl Alcohol

Caption: Workflow for Yttrium-Catalyzed Asymmetric Epoxidation.

Quantitative Data for Related α,β-Unsaturated Esters:

Substrate (β-substituent)Catalyst SystemYield (%)e.e. (%)Reference
β-Aryl estersY(OiPr)₃-biphenyldiol-Ph₃AsOup to 97up to 99[1][2]
β-Alkyl estersY(OiPr)₃-BINOL-Ph₃POGoodup to 97[3]

Experimental Protocol (General for α,β-Unsaturated Esters): [1][3]

  • To a solution of the chiral biphenyldiol or BINOL ligand (0.055 mmol) and triphenylarsine oxide or triphenylphosphine oxide (0.055 mmol) in THF (0.5 mL) at room temperature is added Y(Oi-Pr)₃ (0.05 mmol).

  • The mixture is stirred for 30 minutes at room temperature.

  • The solution is then cooled to the desired reaction temperature (e.g., -20 °C).

  • The α,β-unsaturated ester (0.5 mmol) is added, followed by the dropwise addition of cumene hydroperoxide (0.6 mmol).

  • The reaction is stirred at this temperature until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the corresponding epoxide.

Organocatalytic Asymmetric Epoxidation

Organocatalysis offers a metal-free alternative for asymmetric epoxidation. For electron-deficient olefins, several powerful methods have emerged.

Shi Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the oxidant. This method is effective for a variety of alkenes, including trans-disubstituted and trisubstituted olefins.[4][5][6]

Catalyst System: Fructose-derived chiral ketone.

Oxidant: Oxone.

General Workflow:

Shi_Epoxidation cluster_catalytic_cycle Catalytic Cycle cluster_epoxidation Epoxidation Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation Oxone Oxone Oxone->Dioxirane Dioxirane->Ketone Regeneration Product This compound Dioxirane->Product Oxygen Transfer EthylAcrylate Ethyl Acrylate EthylAcrylate->Product

Caption: Catalytic cycle of the Shi Asymmetric Epoxidation.

Quantitative Data for Related Olefins:

SubstrateYield (%)e.e. (%)Reference
trans-β-Methylstyrene9092[6]
Various trans-olefinsGood to excellentHigh[5]

Experimental Protocol (General for Olefins): [4]

  • To a stirred solution of the olefin (47.6 mmol) in acetonitrile-dimethoxymethane at 23 °C is added the Shi ketone catalyst (1.0 eq), a 50 mM sodium tetraborate decahydrate and 400 μM EDTA-Na₂ solution in water, and tetrabutylammonium hydrogensulfate (0.2 eq).

  • The reaction mixture is cooled to 0 °C.

  • A solution of Oxone (2.0 eq) and EDTA-Na₂ in water and an aqueous solution of potassium carbonate (8.0 eq) are added simultaneously via two addition funnels over 1 hour.

  • After the addition is complete, the mixture is stirred for an additional hour at 0 °C.

  • The reaction mixture is then warmed to 23 °C over 1 hour.

  • The mixture is diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Juliá-Colonna Epoxidation

The Juliá-Colonna epoxidation employs poly-L-leucine as a catalyst in a triphasic system to achieve the asymmetric epoxidation of electron-deficient olefins, particularly α,β-unsaturated ketones.[7]

Catalyst System: Poly-L-leucine.

Oxidant: Hydrogen peroxide in an alkaline medium.

General Workflow:

Julia_Colonna_Epoxidation Aqueous Aqueous Phase (H2O2, NaOH) Interface Reaction at the Phase Interface Aqueous->Interface Organic Organic Phase (Ethyl Acrylate, Toluene) Organic->Interface Catalyst Solid Phase (Poly-L-leucine) Catalyst->Interface Product This compound (in Organic Phase) Interface->Product

Caption: Triphasic system of the Juliá-Colonna Epoxidation.

Quantitative Data for α,β-Unsaturated Ketones (Chalcones):

SubstrateYield (%)e.e. (%)Reference
Chalcone75-78up to 97[8]

Experimental Protocol (General for Chalcones): [8]

  • A mixture of the chalcone (1.0 mmol), poly-L-leucine (20 mg), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 mmol) in toluene (5 mL) is prepared.

  • An aqueous solution of 30% hydrogen peroxide (0.5 mL) and 5 M sodium hydroxide (0.2 mL) is added.

  • The triphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Biocatalytic Asymmetric Epoxidation

Biocatalysis offers an environmentally benign and often highly selective approach to the synthesis of chiral molecules.

Peroxygenase-Catalyzed Epoxidation

Unspecific peroxygenases (UPOs) are emerging as powerful biocatalysts for a variety of oxyfunctionalization reactions, including the epoxidation of alkenes, using hydrogen peroxide as the oxidant.[9][10]

Catalyst System: Unspecific Peroxygenase (e.g., from Agrocybe aegerita, AaeUPO).

Oxidant: Hydrogen peroxide.

General Workflow:

Peroxygenase_Epoxidation UPO Peroxygenase (UPO) Product This compound UPO->Product Catalytic Cycle H2O2 Hydrogen Peroxide H2O2->UPO EthylAcrylate Ethyl Acrylate EthylAcrylate->Product Water Water

Caption: Biocatalytic epoxidation using a peroxygenase.

Quantitative Data for Terminal Alkenes:

SubstrateConversion (%)Selectivity for Epoxide (%)Reference
Long-chain terminal alkenesVariesHigh (up to >95% with MroUPO)[10]

Experimental Protocol (General for Alkenes): [10]

  • The reaction is carried out in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7) containing a co-solvent such as acetone to solubilize the substrate.

  • The alkene substrate and the peroxygenase enzyme are added to the reaction mixture.

  • Hydrogen peroxide is added slowly and continuously to the reaction mixture using a syringe pump to avoid enzyme inactivation.

  • The reaction is stirred at a controlled temperature (e.g., 25-30 °C) for a specified time (e.g., 2-24 hours).

  • After the reaction, the products are extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is dried and analyzed by GC-MS to determine conversion and product distribution.

Kinetic Resolution of Racemic Ethyl 2,3-Epoxypropanoate

An alternative to direct asymmetric epoxidation is the kinetic resolution of a racemic mixture of ethyl 2,3-epoxypropanoate. This can be achieved using enzymes such as lipases or epoxide hydrolases, which selectively react with one enantiomer, allowing for the separation of the desired (2R)- or (2S)-enantiomer.

Lipases can catalyze the enantioselective acylation or hydrolysis of one enantiomer of a racemic epoxide.[11][12]

Catalyst System: Lipase (e.g., from Candida antarctica B, Novozym 435).

Principle: The lipase selectively acylates one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted.

General Workflow:

Lipase_Resolution Racemate Racemic Ethyl 2,3-Epoxypropanoate Lipase Lipase Racemate->Lipase AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Product_S (2R)-Ethyl 2,3-Epoxypropanoate (Unreacted) Lipase->Product_S Product_R_Acylated Acylated (2S)-Epoxide Lipase->Product_R_Acylated Separation Separation Product_S->Separation Product_R_Acylated->Separation

Caption: Lipase-catalyzed kinetic resolution of a racemic epoxide.

Epoxide hydrolases (EHs) catalyze the enantioselective hydrolysis of one epoxide enantiomer to the corresponding diol, leaving the unreacted epoxide enantiomer in high enantiomeric excess.[13][14][15]

Catalyst System: Epoxide Hydrolase (e.g., from Aspergillus usamii).

Principle: The EH selectively hydrolyzes one enantiomer of the racemic epoxide to a diol.

General Workflow:

EH_Resolution Racemate Racemic Ethyl 2,3-Epoxypropanoate EH Epoxide Hydrolase Racemate->EH Water Water Water->EH Product_R (2R)-Ethyl 2,3-Epoxypropanoate (Unreacted) EH->Product_R Product_S_Diol (2S)-Diol EH->Product_S_Diol Separation Separation Product_R->Separation Product_S_Diol->Separation

Caption: Epoxide hydrolase-catalyzed kinetic resolution.

Experimental Protocol (General for Kinetic Resolution with EH): [15]

  • Whole cells expressing the epoxide hydrolase or the purified enzyme are suspended in a suitable buffer (e.g., phosphate buffer).

  • The racemic ethyl 2,3-epoxypropanoate is added to the enzyme suspension.

  • The reaction mixture is incubated at a controlled temperature with agitation.

  • The reaction progress and enantiomeric excess of the remaining epoxide are monitored over time using chiral chromatography (GC or HPLC).

  • When the desired conversion (typically close to 50%) and enantiomeric excess are reached, the reaction is stopped.

  • The unreacted epoxide and the diol product are extracted with an organic solvent.

  • The two products are separated by column chromatography to yield the enantiopure this compound.

Conclusion

The asymmetric synthesis of this compound from ethyl acrylate can be approached through several advanced catalytic methods. While direct, highly enantioselective epoxidation of the unactivated ethyl acrylate remains a challenging transformation with limited specific literature, the methodologies outlined in this guide for the broader class of α,β-unsaturated esters provide a strong foundation for further investigation and optimization. Metal-catalyzed methods, particularly with yttrium-based catalysts, and organocatalytic approaches like the Shi and Juliá-Colonna epoxidations, offer promising avenues. Furthermore, biocatalytic methods, either through direct epoxidation with peroxygenases or via kinetic resolution of the racemic epoxide using lipases or epoxide hydrolases, present green and highly selective alternatives. The choice of method will depend on factors such as substrate compatibility, desired scale, and available resources. The detailed protocols and comparative data herein serve as a valuable resource for researchers and professionals in the development of efficient and stereoselective routes to this important chiral building block.

References

Ethyl (2R)-2,3-epoxypropanoate: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block, offers a powerful tool for the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality and the reactivity of the epoxide ring make it a sought-after starting material in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

PropertyValueReference
CAS Number 111058-33-4
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol [1]
Appearance Colorless liquid
Boiling Point 164-165 °C[1]
Density 1.094 g/mL at 25 °C[1]
Refractive Index n20/D 1.4200[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric epoxidation of ethyl acrylate or the derivatization of a chiral precursor.

Asymmetric Epoxidation of Ethyl Acrylate

Asymmetric epoxidation reactions provide a direct route to chiral epoxides from prochiral alkenes. Two prominent methods for this transformation are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.

1. Sharpless-Katsuki Asymmetric Epoxidation:

This method is highly effective for the epoxidation of allylic alcohols.[2][3] While ethyl acrylate is not an allylic alcohol, modifications of the Sharpless procedure or conversion of ethyl acrylate to a suitable allylic alcohol derivative would be necessary. The general principle involves the use of a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant.[2]

G cluster_prep Catalyst Preparation cluster_reac Epoxidation Reaction Ti_isopropoxide Ti(OiPr)4 Catalyst Chiral Ti-tartrate complex Ti_isopropoxide->Catalyst DET (+)-DET DET->Catalyst Epoxidation Epoxidation Allylic_Alcohol Allylic Alcohol Derivative of Ethyl Acrylate Allylic_Alcohol->Epoxidation TBHP tert-Butyl hydroperoxide (TBHP) TBHP->Epoxidation Epoxy_alcohol Chiral Epoxy Alcohol Final_Product This compound Epoxy_alcohol->Final_Product Further Transformation Epoxidation->Epoxy_alcohol

Caption: Jacobsen-Katsuki Epoxidation Workflow.

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base. [4]While this method is not inherently asymmetric, chiral auxiliaries or catalysts can be employed to induce enantioselectivity.

Key Reactions of this compound

The high ring strain of the epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of valuable chiral synthons. [5]

Ring-Opening with Nucleophiles

The reaction with various nucleophiles typically proceeds via an SN2 mechanism, resulting in the formation of β-substituted-α-hydroxypropanoates. The attack of the nucleophile generally occurs at the less sterically hindered C3 position.

General Workflow for Nucleophilic Ring-Opening:

G Epoxide This compound Reaction Ring-Opening Epoxide->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) Nucleophile->Reaction Product β-Substituted-α-hydroxypropanoate Reaction->Product

Caption: Nucleophilic Ring-Opening Workflow.

1. Ring-Opening with Amines:

The reaction with primary and secondary amines is a cornerstone for the synthesis of chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals, including β-blockers. [6] Experimental Protocol: Synthesis of Ethyl (2R)-2-hydroxy-3-(isopropylamino)propanoate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add isopropylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC until completion.

  • Upon completion, the solvent and excess amine are removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Quantitative Data for Ring-Opening with Amines:

NucleophileProductYield (%)Reference
IsopropylamineEthyl (2R)-2-hydroxy-3-(isopropylamino)propanoateHigh[7]
Various aromatic aminesCorresponding β-amino alcohols41-98[8]

2. Ring-Opening with Other Nucleophiles:

A variety of other nucleophiles can be employed to open the epoxide ring, leading to a diverse range of functionalized chiral molecules. These include thiols, alcohols, and azide.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound as a chiral building block is demonstrated by its application in the synthesis of various biologically active compounds.

Synthesis of β-Adrenergic Blockers

β-Adrenergic blockers (beta-blockers) are a class of drugs used to manage cardiovascular diseases. [6]The synthesis of many chiral beta-blockers relies on the stereoselective introduction of a 2-hydroxy-3-aminopropyl side chain, which can be readily achieved through the ring-opening of a chiral epoxide like this compound with an appropriate amine. For instance, the synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin followed by ring-opening with isopropylamine. [7]A similar strategy can be employed using this compound to access other chiral β-blockers.

General Synthetic Scheme for β-Blockers:

G Epoxide This compound Intermediate1 Glycidyl Ether Intermediate Epoxide->Intermediate1 Base Phenol Substituted Phenol Phenol->Intermediate1 Beta_Blocker Chiral β-Blocker Intermediate1->Beta_Blocker Amine Amine (e.g., Isopropylamine) Amine->Beta_Blocker Ring-Opening

Caption: General Synthesis of β-Blockers.

Biological Target of β-Blockers:

Beta-blockers exert their therapeutic effects by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors. This leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Signaling Pathway of β-Adrenergic Receptor Blockade:

G cluster_cell Cardiomyocyte Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylation Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Contraction Ca_Influx->Contraction Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Receptor Beta_Blocker β-Blocker Beta_Blocker->Beta_Receptor Blockade

Caption: β-Adrenergic Receptor Signaling.

Synthesis of Agrochemicals

This compound and its derivatives also serve as key intermediates in the synthesis of certain agrochemicals, particularly aryloxyphenoxypropionate (APP) herbicides. The specific chirality of the building block is often crucial for the herbicidal activity of the final product, ensuring high efficacy against target weeds while minimizing environmental impact. [4]

Potential in Antiviral Nucleoside Analogues

Chiral epoxides are valuable precursors for the synthesis of nucleoside analogues, a class of antiviral drugs that inhibit viral replication. [9]While specific examples utilizing this compound are not extensively documented in the readily available literature, its structural features make it a promising candidate for the stereoselective synthesis of modified ribose or other sugar mimics that can be incorporated into nucleoside analogues. The general mechanism of action for many nucleoside analogues involves their conversion to the triphosphate form within the cell, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases. [10]

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready accessibility through asymmetric epoxidation and the stereospecificity of its ring-opening reactions provide a reliable platform for the construction of a diverse range of enantiomerically pure molecules. Its demonstrated utility in the synthesis of pharmaceuticals, such as β-blockers, and its potential in the development of new agrochemicals and antiviral agents underscore its significance for researchers and professionals in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the broader application of this powerful synthetic tool.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (2R)-2,3-epoxypropanoate (also known as Ethyl (R)-(+)-glycidate), a valuable chiral building block in organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines data from closely related compounds and general experimental protocols to offer a predictive and practical resource for its characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar epoxide and ester compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.20q7.1-O-CH₂ -CH₃
~3.40dd2.5, 4.0H -C(2) (epoxide)
~2.90dd4.0, 5.5H -C(3) (epoxide, trans)
~2.70dd2.5, 5.5H -C(3) (epoxide, cis)
~1.25t7.1-O-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~170.0C =O (ester)
~61.5-O-CH₂ -CH₃
~52.0C (2)-H (epoxide)
~45.0C (3)H₂ (epoxide)
~14.0-O-CH₂-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1250, 1180StrongC-O stretch (ester)
~850MediumC-O stretch (epoxide ring)

Sample Preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Proposed Fragment
1165[M]⁺ (Molecular Ion)
8740[M - C₂H₅]⁺
71100[M - OC₂H₅]⁺
4360[C₂H₃O]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 20 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (proton-decoupled).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Place one drop of neat this compound onto a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

  • Carefully place a second salt plate on top to create a thin liquid film.

2. Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with an ATR accessory.

  • Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • A background spectrum of the clean, empty ATR crystal or salt plates should be recorded prior to the sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-200.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • The sample is introduced via a gas chromatograph to ensure separation from any impurities.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Pure this compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Methanol Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling, and Integration NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Weight and Fragmentation Pattern MS->Analyze_MS Structure Confirm Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for spectroscopic analysis.

NMR_Signaling_Pathway cluster_nmr NMR Spectroscopy cluster_proton ¹H NMR cluster_carbon ¹³C NMR H_Nuclei Proton Nuclei in Magnetic Field (B₀) RF_Pulse_H Radiofrequency Pulse (ν₁) H_Nuclei->RF_Pulse_H Absorption Excitation_H Excitation to Higher Energy State RF_Pulse_H->Excitation_H Relaxation_H Relaxation and Emission of Signal (FID) Excitation_H->Relaxation_H Relaxation Spectrum_H ¹H NMR Spectrum (Chemical Shift, Coupling) Relaxation_H->Spectrum_H Fourier Transform C_Nuclei ¹³C Nuclei in Magnetic Field (B₀) RF_Pulse_C Radiofrequency Pulse (ν₂) C_Nuclei->RF_Pulse_C Absorption Excitation_C Excitation to Higher Energy State RF_Pulse_C->Excitation_C Relaxation_C Relaxation and Emission of Signal (FID) Excitation_C->Relaxation_C Relaxation Spectrum_C ¹³C NMR Spectrum (Chemical Shift) Relaxation_C->Spectrum_C Fourier Transform

Commercial Availability and Synthetic Utility of Ethyl (2R)-2,3-epoxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block, holds significant potential in the synthesis of complex molecular architectures, particularly in the realm of drug development. Its stereodefined epoxide ring serves as a versatile handle for the introduction of various functionalities with high stereocontrol. This technical guide provides an in-depth overview of its commercial availability from various suppliers and explores its synthetic applications, offering a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries.

Commercial Availability

A range of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison. Please note that pricing is subject to change and may require registration on the supplier's website for viewing.

SupplierProduct Number(s)PurityAvailable QuantitiesPrice (USD)CAS Number
Toronto Research Chemicals (TRC) E918520>95% (HPLC)Custom synthesisInquire111058-33-4
AK Scientific, Inc. 3304ALNot specified100mg, 1g, 5gInquire111058-33-4
Chemos GmbH & Co. KG A0057950Not specifiedInquireInquire111058-33-4
Career Henan Chemical Co. Not specified95%-99%1kg, 100kg, 500kg$0.01/KG (indicative)111058-33-4
HBCChem, Inc. HBC0378Not specified1g, 5g, 10gInquire111058-33-4
BLDpharm BD138685>97.0%1g, 5g, 25gInquire111058-33-4
SimSon Pharma Not specifiedNot specifiedInquireInquire111058-33-4
InnoChemie GmbH Not specifiedNot specifiedInquireInquire111058-33-4

Synthetic Applications and Methodologies

This compound is a versatile chiral intermediate. Chiral epoxides, in general, are crucial in the synthesis of a wide array of approved medicines, including antiviral, anticancer, and cardiovascular drugs.[1] The inherent ring strain of the epoxide allows for regio- and stereospecific ring-opening reactions with various nucleophiles, enabling the construction of complex molecules with defined stereochemistry.[1]

General Synthetic Workflow for Chiral Epoxides in Drug Development

The following diagram illustrates a generalized workflow for the utilization of a chiral epoxide, such as this compound, in a drug discovery and development pipeline.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development A This compound (Chiral Building Block) B Nucleophilic Ring Opening (e.g., with amines, alcohols, thiols) A->B C Library of Chiral Intermediates B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Candidate Drug F->G H Preclinical Studies (ADME/Tox) G->H I Clinical Trials H->I

A generalized workflow for the use of chiral epoxides in drug development.
Experimental Protocols

General Protocol for the Ring-Opening of this compound with a Primary Amine:

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Solvent (e.g., methanol, ethanol, or isopropanol)

    • Optional: Lewis acid catalyst (e.g., lithium perchlorate, ytterbium triflate)

  • Procedure:

    • To a solution of the primary amine (1.1 equivalents) in the chosen solvent, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • If a catalyst is used, it should be added to the amine solution prior to the addition of the epoxide.

    • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino alcohol product.

Biological Significance and Signaling Pathways

The biological relevance of this compound is primarily as a precursor to more complex molecules. However, the broader class of glycidyl esters and their hydrolysis product, glycidol, have been studied for their metabolic fate and potential toxicity.

In vivo, glycidyl esters are readily hydrolyzed by lipases in the gastrointestinal tract to release glycidol.[2] Glycidol is a reactive electrophile that can bind to cellular macromolecules, including proteins and DNA. Studies in rats have shown that orally administered glycidol and its fatty acid esters are metabolized to 3-monochloropropane-1,2-diol (3-MCPD).[3][4]

The primary metabolic pathway for glycidol involves its conjugation with glutathione (GSH), a key cellular antioxidant, to form mercapturic acid derivatives that are then excreted. This detoxification pathway is a common mechanism for eliminating electrophilic compounds from the body.

The following diagram illustrates the metabolic fate of a generic glycidyl ester.

G A Glycidyl Ester (e.g., this compound) B Hydrolysis (in vivo, via lipases) A->B C Glycidol (Reactive Electrophile) B->C D Conjugation with Glutathione (GSH) C->D E Mercapturic Acid Derivatives D->E F Excretion E->F

Metabolic pathway of a generic glycidyl ester.

Due to the reactivity of the epoxide functional group, high concentrations of glycidol can lead to cellular damage and have been associated with genotoxic and carcinogenic effects in animal studies. Therefore, while chiral epoxides like this compound are invaluable synthetic intermediates, appropriate handling and consideration of the potential biological activity of any residual starting material or related byproducts are essential in a drug development context.

References

An In-depth Technical Guide on the Stability and Storage of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block in pharmaceutical synthesis. Due to the reactive nature of the epoxide ring, understanding its stability profile is critical for maintaining its chemical integrity and enantiomeric purity throughout its lifecycle, from storage to application.

Core Chemical Properties and Stability Overview

This compound, also known as ethyl glycidate, is susceptible to degradation through several pathways, primarily driven by its strained three-membered epoxide ring. The primary degradation routes involve nucleophilic attack, leading to ring-opening. The rate and extent of these degradation reactions are influenced by storage conditions such as temperature, pH, and the presence of nucleophiles.

Key Degradation Pathways

The principal degradation pathways for this compound are hydrolysis and polymerization.

  • Hydrolysis: In the presence of water, the epoxide ring can be opened to form the corresponding diol, ethyl 2,3-dihydroxypropanoate. This reaction can be catalyzed by both acids and bases.[1][2] Under acidic conditions, protonation of the epoxide oxygen makes it a better leaving group, facilitating nucleophilic attack by water.[2] Under basic conditions, direct nucleophilic attack by hydroxide ions occurs.[1]

  • Polymerization: Epoxides can undergo both acid- and base-catalyzed polymerization. Trace amounts of acidic or basic impurities can initiate a chain reaction, leading to the formation of polyethers. This can result in a significant loss of the desired monomeric epoxide.

  • Nucleophilic Attack: Other nucleophiles, such as alcohols, amines, and thiols, can also react with the epoxide ring, leading to the formation of various adducts.[1]

The following diagram illustrates the primary degradation pathways:

G cluster_main Degradation of this compound This compound This compound Ethyl 2,3-dihydroxypropanoate Ethyl 2,3-dihydroxypropanoate This compound->Ethyl 2,3-dihydroxypropanoate Hydrolysis (H₂O, H⁺/OH⁻) Polyethers Polyethers This compound->Polyethers Polymerization (Acid/Base Catalyzed) Ring-opened Adducts Ring-opened Adducts This compound->Ring-opened Adducts Nucleophilic Attack (Nu⁻) G cluster_workflow Forced Degradation Workflow start This compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples (Chiral HPLC, GC-MS) stress->analysis identify Identify & Characterize Degradants analysis->identify pathway Elucidate Degradation Pathways identify->pathway

References

The Intricate Reactivity of the Epoxide Ring in Ethyl (2R)-2,3-epoxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral epoxide, Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl glycidate, stands as a versatile and highly valuable building block in modern organic synthesis. Its inherent ring strain and stereodefined centers make it a potent electrophile for a wide array of nucleophilic ring-opening reactions, providing access to a diverse range of enantiomerically enriched β-functionalized α-hydroxy esters. These products are key intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules. This in-depth technical guide explores the core principles governing the reactivity of the epoxide ring in this compound, focusing on regioselectivity, stereoselectivity, and the influence of catalysts and nucleophiles.

Fundamental Principles of Reactivity

The reactivity of the epoxide ring is primarily driven by its significant ring strain, estimated to be around 13 kcal/mol. This strain is a combination of angle and torsional strain, making the three-membered ring susceptible to cleavage by a variety of nucleophiles, even those that are typically poor leaving groups in other ether systems. The reaction proceeds via a nucleophilic substitution (SN2-type) mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring.

The regioselectivity of the ring-opening reaction is a critical aspect and is largely dictated by the reaction conditions, specifically whether it is conducted under basic/neutral or acidic conditions.

  • Under Basic or Neutral Conditions: The ring-opening is predominantly an SN2 reaction. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this is the C3 position. This attack occurs from the backside, leading to an inversion of configuration at the stereocenter if the attack is at a chiral carbon.

  • Under Acidic Conditions: The reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The positive charge buildup on the carbon atoms influences the regioselectivity. Nucleophilic attack can occur at the more substituted carbon (C2), which can better stabilize a partial positive charge. This leads to a mixture of regioisomers, and the stereochemical outcome is an anti-addition.

Nucleophilic Ring-Opening Reactions: A Quantitative Overview

The reaction of this compound with various nucleophiles has been investigated to produce a range of valuable chiral synthons. The following sections summarize the quantitative data and experimental observations for key classes of nucleophiles.

Aminolysis: Synthesis of β-Amino-α-hydroxy Esters

The reaction of this compound with amines (aminolysis) is a crucial method for the synthesis of β-amino-α-hydroxy esters, which are precursors to important molecules like β-lactams and amino acids. The regioselectivity of this reaction is highly dependent on the presence and nature of a catalyst.

Table 1: Reaction of this compound with Amines

NucleophileCatalystSolventTemp (°C)Time (h)Product(s)Diastereomeric Ratio (C2:C3 attack)Yield (%)
AnilineNoneNeat80242-amino-3-hydroxy & 3-amino-2-hydroxy15:8580
AnilineYb(OTf)₃CH₃CNRT32-amino-3-hydroxy & 3-amino-2-hydroxy82:1892
BenzylamineNoneNeatRT483-amino-2-hydroxy>99% C3 attack75
BenzylamineYb(OTf)₃CH₃CNRT22-amino-3-hydroxy & 3-amino-2-hydroxy75:2595

Data sourced from studies by Koulocheri et al.

As shown in Table 1, in the absence of a catalyst, the reaction with amines proceeds with high regioselectivity for attack at the less hindered C3 position, consistent with an SN2 mechanism. However, the use of a Lewis acid catalyst, such as Ytterbium triflate (Yb(OTf)₃), dramatically shifts the regioselectivity towards attack at the C2 position. This is attributed to the coordination of the Lewis acid to the epoxide oxygen, which facilitates the development of a partial positive charge at the more substituted C2 carbon.

Reaction with Azide Nucleophiles: Synthesis of β-Azido-α-hydroxy Esters

β-Azido-α-hydroxy esters are versatile intermediates that can be readily reduced to the corresponding β-amino alcohols. The ring-opening of this compound with sodium azide typically proceeds with high regioselectivity.

Table 2: Reaction of this compound with Sodium Azide

Catalyst/ConditionsSolventTemp (°C)Time (h)ProductRegioselectivity (C3 attack)Yield (%)
NH₄ClMeOH/H₂O (4:1)606Ethyl (2R, 3S)-3-azido-2-hydroxypropanoate>95%85

Data sourced from a study by Kamal et al. on the synthesis of β-azido alcohols.

The reaction with sodium azide in the presence of a mild proton source like ammonium chloride favors attack at the C3 position, leading to the formation of the corresponding 3-azido-2-hydroxypropanoate with excellent yield and regioselectivity.

Thiolysis: Synthesis of β-Thio-α-hydroxy Esters

The ring-opening with thiol nucleophiles provides access to β-thio-α-hydroxy esters. These reactions are generally base-catalyzed and exhibit high regioselectivity.

Table 3: Reaction of this compound with Thiophenol

CatalystSolventTemp (°C)Time (h)ProductRegioselectivity (C3 attack)Yield (%)
K₂CO₃DMFRT4Ethyl (2R, 3S)-2-hydroxy-3-(phenylthio)propanoate>98%92

Data based on the work of Reddy et al. on the regioselective opening of epoxides with thiophenol.

The reaction with thiophenol in the presence of a base like potassium carbonate proceeds smoothly at room temperature to give the C3-opened product in high yield and with excellent regioselectivity.

Experimental Protocols

General Procedure for the Yb(OTf)₃ Catalyzed Aminolysis of this compound

To a solution of this compound (1 mmol) in acetonitrile (5 mL) is added Ytterbium (III) triflate (0.1 mmol, 10 mol%). The amine (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired β-amino-α-hydroxy ester.

Procedure for the Ring-Opening with Sodium Azide

To a solution of this compound (1 mmol) in a mixture of methanol and water (4:1, 5 mL) is added sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol). The reaction mixture is heated to 60 °C and stirred for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield Ethyl (2R, 3S)-3-azido-2-hydroxypropanoate.

Procedure for the Base-Catalyzed Thiolysis with Thiophenol

To a stirred solution of this compound (1 mmol) and thiophenol (1.2 mmol) in N,N-dimethylformamide (DMF) (5 mL) is added anhydrous potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of water (10 mL) and the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give Ethyl (2R, 3S)-2-hydroxy-3-(phenylthio)propanoate.

Visualizing Reaction Pathways and Workflows

Regioselectivity in Aminolysis

aminolysis_regioselectivity cluster_basic Basic/Neutral Conditions cluster_acidic Lewis Acid Catalysis epoxide This compound basic_ts SN2 Transition State (Attack at C3) epoxide->basic_ts acid_ts SN1-like Transition State (Attack at C2) epoxide->acid_ts + Lewis Acid amine Amine (R-NH2) amine->basic_ts amine->acid_ts product_c3 3-Amino-2-hydroxy Ester (Major Product) basic_ts->product_c3 product_c2 2-Amino-3-hydroxy Ester (Major Product) acid_ts->product_c2

Caption: Regioselectivity of amine addition to this compound.

General Experimental Workflow for Ring-Opening Reactions

experimental_workflow start Start: Reactants (Epoxide, Nucleophile, Catalyst, Solvent) reaction Reaction Setup (Stirring, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion drying Drying of Organic Layer (Anhydrous Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for epoxide ring-opening reactions.

Conclusion

This compound is a powerful chiral intermediate whose reactivity can be precisely controlled to afford a variety of valuable β-functionalized α-hydroxy esters. The regioselectivity of its ring-opening reactions is highly tunable, with basic or neutral conditions favoring attack at the less substituted C3 position, while Lewis acid catalysis promotes attack at the more substituted C2 position. This predictable and controllable reactivity, coupled with the high stereospecificity of the SN2-type ring-opening, makes this compound an indispensable tool for synthetic chemists in academia and industry, particularly in the realm of drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the strategic utilization of this versatile chiral building block.

"Ethyl (2R)-2,3-epoxypropanoate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Ethyl (2R)-2,3-epoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on available data for this compound and analogous compounds. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) for the specific product being used. All laboratory personnel must be trained in proper handling techniques and emergency procedures before working with this chemical.

Introduction

This compound, a chiral building block, is a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. As with all reactive chemical entities, a comprehensive understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the research environment. This guide provides an in-depth overview of the safety and handling precautions for this compound, with a focus on data presentation, experimental protocols, and clear visual guidance for emergency procedures.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, the epoxide functional group and its classification as a glycidyl ester warrant a cautious approach. Glycidyl esters, as a class, are of toxicological concern due to the potential release of glycidol, which is considered a probable human carcinogen.[1][2][3] Therefore, this compound should be handled as a potential carcinogen and mutagen.

GHS Hazard Classification (Anticipated):

  • Flammable Liquids

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category to be determined, handle as toxic.

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Respiratory or Skin Sensitization

  • Germ Cell Mutagenicity

  • Carcinogenicity

  • Specific Target Organ Toxicity

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 123.1 °C at 760 mmHg
Density 1.18 g/cm³
Flash Point 38.3 °C

Toxicological Information

General Toxicological Concerns for Glycidyl Esters:

  • Carcinogenicity: Classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC).[1]

  • Mutagenicity: The epoxide group can react with DNA, indicating potential for germ cell mutagenicity.[1]

  • Irritation: Likely to be irritating to the skin, eyes, and respiratory tract.

  • Sensitization: May cause skin sensitization upon repeated contact.

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Hands Chemical resistant glovesNitrile or neoprene gloves are recommended.[4][5][6] Always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.Must meet ANSI Z87.1 standards.
Body Flame-resistant lab coat.Worn over long-sleeved clothing and long pants.
Respiratory Use in a well-ventilated area or a chemical fume hood.If engineering controls are not sufficient, a respirator with an organic vapor cartridge may be required.
Storage

Proper storage is critical to maintain the stability and purity of chiral epoxides.

ConditionRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area away from heat and ignition sources.To minimize polymerization and degradation.
Inert Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[7]To prevent reaction with atmospheric moisture and oxygen.[7]
Container Keep in a tightly sealed, light-resistant container.To prevent contamination and degradation from light.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response

A clear and logical workflow for handling spills is essential to minimize exposure and environmental contamination.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Large_Spill Large Spill Response Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if necessary Alert->Evacuate Ignition Eliminate all ignition sources Evacuate->Ignition Assess Assess the size and nature of the spill Ignition->Assess SmallSpill Small Spill? Assess->SmallSpill PPE Don appropriate Personal Protective Equipment (PPE) SmallSpill->PPE Yes ContactEHS Contact Environmental Health & Safety (EHS) SmallSpill->ContactEHS No Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled material Contain->Absorb Collect Collect absorbed material into a sealed container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose SecureArea Secure the area and prevent entry ContactEHS->SecureArea

Caption: Workflow for handling a chemical spill.

Fire Fighting Measures

This compound is a flammable liquid.

AspectRecommendation
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.
Firefighter Protection Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols (Cited Methodologies)

While specific safety testing protocols for this compound were not found, the following are general methodologies for assessing the hazards of similar chemicals.

In Vitro Mutagenicity Assay (Ames Test)

Objective: To determine the potential of a substance to induce mutations in a bacterial model.

Methodology:

  • Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-) are used.

  • The bacterial strains are exposed to varying concentrations of the test substance, both with and without a metabolic activation system (e.g., S9 fraction from rat liver).

  • The cultures are plated on a minimal agar medium lacking histidine.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (his+) that have regained the ability to synthesize histidine is counted.

  • A significant increase in the number of revertant colonies compared to the control indicates that the substance is a mutagen.

Acute Dermal Irritation/Corrosion Study

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.

Methodology:

  • A small amount (e.g., 0.5 mL of liquid) of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit).

  • The application site is covered with a gauze patch.

  • The patch is removed after a specified period (e.g., 4 hours).

  • The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).

  • The scores are used to classify the substance's irritation or corrosive potential.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship for first aid response to different types of exposure.

First_Aid_Response cluster_Exposure Exposure Event cluster_Routes Routes of Exposure cluster_Actions Immediate Actions cluster_Medical Medical Attention Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air Inhalation->MoveToFreshAir FlushSkin Flush skin with water for 15 min SkinContact->FlushSkin FlushEyes Flush eyes with water for 15 min EyeContact->FlushEyes RinseMouth Rinse mouth, do NOT induce vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention FlushSkin->SeekMedicalAttention FlushEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures for exposure.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. Due to the lack of specific toxicological data, a precautionary approach, treating it as a potential carcinogen and mutagen, is warranted. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper storage, and preparedness for emergency situations, researchers can work safely with this compound. It is the responsibility of all personnel to be familiar with these procedures and the information contained in the Safety Data Sheet before commencing any work.

References

The Cornerstone of Chirality: Ethyl (2R)-2,3-epoxypropanoate in the Chiral Pool

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. The chiral pool, a collection of readily available, enantiopure natural products, provides a powerful and cost-effective strategy for the synthesis of complex chiral molecules. Among these versatile building blocks, ethyl (2R)-2,3-epoxypropanoate, a C3 chiral synthon, has emerged as a cornerstone for the stereoselective synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the role of this compound in the chiral pool, detailing its synthetic applications, experimental protocols, and the logical workflows for its utilization.

The Strategic Advantage of this compound

This compound, also known as ethyl (R)-glycidate, is a highly valuable chiral intermediate due to its inherent reactivity and stereochemical integrity. The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective and stereospecific introduction of a wide range of functional groups. This predictable reactivity, coupled with its defined absolute stereochemistry at the C2 position, makes it an ideal starting material for the construction of more complex chiral architectures.

Traditionally synthesized from L-glutamic acid, recent advancements have led to more sustainable chemoenzymatic routes from renewable resources like levoglucosenone, further enhancing its appeal as a green chemical building block.[1] Its utility is demonstrated in the synthesis of a variety of high-value compounds, from natural products to key pharmaceutical intermediates.

Synthetic Applications and Quantitative Data

The versatility of this compound is showcased in its application as a precursor to a range of important chiral molecules. The following table summarizes key transformations and the corresponding quantitative data, highlighting the efficiency and stereoselectivity of these processes.

Product ClassNucleophile/ReagentProductYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
γ-Hydroxyesters / LactonesHeptynyl lithium(S)-Dairy Lactone69 (from epoxide)>99-[1]
β-Amino AlcoholsAminesChiral β-Amino AlcoholsHighHigh-General reaction
1,2-DiolsH₂O/H⁺Chiral 1,2-DiolsHigh>98-General reaction

Experimental Protocols

1. Synthesis of (S)-Dairy Lactone from Ethyl (S)-3-(oxiran-2-yl)propanoate

This protocol details a key transformation of the enantiomer of the title compound, ethyl (S)-3-(oxiran-2-yl)propanoate, which follows the same reaction principles.

Step 1: Regioselective Epoxide Ring-Opening

  • Reagents: Ethyl (S)-3-(oxiran-2-yl)propanoate, hept-1-yne, n-butyllithium, boron trifluoride etherate, tetrahydrofuran (THF).

  • Procedure: To a solution of hept-1-yne in anhydrous THF at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, followed by the addition of boron trifluoride etherate. A solution of ethyl (S)-3-(oxiran-2-yl)propanoate in THF is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude γ-hydroxyester.

Step 2: Acid-Mediated Lactonization

  • Reagents: Crude γ-hydroxyester from Step 1, p-toluenesulfonic acid (p-TSA), toluene.

  • Procedure: The crude γ-hydroxyester is dissolved in toluene, and a catalytic amount of p-TSA is added. The mixture is refluxed with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude lactone is purified by column chromatography.

Step 3: Syn-Stereoselective Hydrogenation

  • Reagents: Alkyne lactone from Step 2, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), quinoline, ethyl acetate, hydrogen gas.

  • Procedure: The alkyne lactone is dissolved in ethyl acetate, and Lindlar's catalyst and a drop of quinoline are added. The mixture is stirred under a hydrogen atmosphere (balloon) until the starting material is consumed (monitored by TLC or GC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting (S)-dairy lactone is purified by column chromatography.[1]

Yield: 69% overall yield from the starting epoxide.[1]

Logical Workflow for Chiral Synthesis

The utility of this compound in the chiral pool can be represented by a logical workflow that illustrates its central role in generating molecular diversity.

Chiral_Synthesis_Workflow ChiralPool Chiral Pool (e.g., L-Glutamic Acid, Levoglucosenone) Epoxide This compound ChiralPool->Epoxide Synthesis RingOpening Regio- and Stereoselective Ring-Opening Epoxide->RingOpening Nucleophiles Nucleophiles (Amines, Organometallics, etc.) Nucleophiles->RingOpening Intermediates Chiral Intermediates (β-Amino Alcohols, 1,2-Diols, etc.) RingOpening->Intermediates Functionalization Products Bioactive Molecules (Pharmaceuticals, Natural Products) Intermediates->Products Further Transformations

Caption: Synthetic pathway from the chiral pool to bioactive molecules.

Signaling Pathways and Drug Development

While this compound itself is not a signaling molecule, its derivatives are often designed to interact with specific biological targets. For instance, chiral β-amino alcohols derived from this epoxide are core structures in many β-blocker drugs that target adrenergic receptors. The stereochemistry at the hydroxyl-bearing carbon, directly derived from the epoxide, is crucial for selective receptor binding and therapeutic activity.

The following diagram illustrates a generalized workflow for the development of a chiral drug candidate starting from a chiral pool compound.

Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Optimization cluster_Development Preclinical & Clinical Development ChiralPool Chiral Pool Compound (this compound) Synthesis Stereoselective Synthesis ChiralPool->Synthesis Library Library of Chiral Derivatives Synthesis->Library Screening High-Throughput Screening (Target-Based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Drug Marketed Drug Clinical->Drug

Caption: Chiral drug development workflow.

Conclusion

This compound stands as a testament to the power and elegance of the chiral pool approach in modern organic synthesis. Its predictable reactivity, high stereochemical purity, and increasing availability from sustainable sources solidify its position as a critical building block for the efficient and stereoselective synthesis of complex chiral molecules. For researchers and professionals in drug development, a thorough understanding of the synthetic potential of this versatile C3 synthon is essential for the innovation of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Regioselective Ring-Opening of Ethyl (2R)-2,3-epoxypropanoate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with nucleophiles is a cornerstone transformation in organic synthesis, providing a reliable route to 1,2-difunctionalized compounds. Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-glycidate, is a valuable chiral building block due to its three-membered strained ring system activated by an adjacent ester functionality. The reaction of this epoxide with amine nucleophiles offers a direct and stereospecific pathway to chiral β-amino-α-hydroxy esters. These products are key structural motifs in a variety of biologically active molecules and are of significant interest in the development of pharmaceuticals.

This document provides detailed application notes and experimental protocols for the nucleophilic ring-opening of this compound with various amine nucleophiles. It covers the underlying reaction mechanism, stereochemistry, and regioselectivity, and presents quantitative data and detailed experimental procedures to guide researchers in their synthetic endeavors.

Reaction Mechanism and Stereochemistry

The reaction of this compound with amines proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the center of attack. The high ring strain of the epoxide provides the driving force for the reaction, even with the alkoxide being a relatively poor leaving group.

The stereochemistry of the starting material, (2R)-2,3-epoxypropanoate, dictates the absolute configuration of the product. The SN2 attack results in a predictable anti-stereochemical relationship between the newly introduced amino group and the existing hydroxyl group in the product.

Regioselectivity of the Ring-Opening Reaction

The regioselectivity of the amine attack on the unsymmetrical epoxide ring is a critical aspect of this transformation and is influenced by both steric and electronic factors. The two potential sites for nucleophilic attack are C2 and C3.

  • Attack at C2: This carbon is directly attached to the electron-withdrawing ethyl ester group, making it more electrophilic. Nucleophilic attack at this position is electronically favored.

  • Attack at C3: This carbon is less sterically hindered, making it more accessible for bulky nucleophiles.

Under neutral or basic conditions, the reaction is generally governed by sterics, with the nucleophile preferentially attacking the less hindered C3 position. However, the electronic activation at C2 by the ester group can lead to attack at this position, especially with less sterically demanding nucleophiles. In the case of fluorine-containing analogues of ethyl 2,3-epoxypropanoate, nucleophilic attack by amines has been shown to occur selectively at the C2 position.[1]

The use of Lewis acid catalysts can significantly influence the regioselectivity. A Lewis acid can coordinate to the epoxide oxygen, further polarizing the C-O bonds and enhancing the electrophilicity of the carbon atoms. In such cases, the reaction often favors attack at the carbon atom that can better stabilize a partial positive charge in the transition state (C2).

Experimental Data

The following tables summarize the quantitative data for the ring-opening of epoxypropanoates with various amine nucleophiles. While specific data for this compound is limited in the literature, the data for closely related fluorine-containing analogues provides valuable insights into expected yields and selectivity.

Table 1: Ring-Opening of Ethyl (E)-4,4,4-trifluoro-2,3-epoxybutanoate with Various Amines [1]

EntryAmine NucleophileProductReaction Time (h)Yield (%)Diastereomeric Ratio (anti:syn)
1p-AnisidineEthyl (2R,3S)-2-(4-methoxyphenylamino)-3-hydroxy-4,4,4-trifluorobutanoate1285>95:5
2BenzylamineEthyl (2R,3S)-2-(benzylamino)-3-hydroxy-4,4,4-trifluorobutanoate1278>95:5
3MorpholineEthyl (2R,3S)-2-(morpholino)-3-hydroxy-4,4,4-trifluorobutanoate2465>95:5

Reaction Conditions: Epoxide (1.0 equiv.), Amine (1.2 equiv.), Ethanol (0.2 M), 50 °C.

Table 2: Yttrium-Catalyzed Ring-Opening of 2,3-Epoxy Esters with Amines

EntryEpoxide SubstrateAmine NucleophileCatalyst (mol%)SolventTime (h)Yield (%)Regioselectivity (C3:C2)
1Ethyl 2,3-epoxypropanoateAnilineY(OTf)₃ (10)CH₃CN1292>99:1
2Ethyl 2,3-epoxypropanoate4-ChloroanilineY(OTf)₃ (10)CH₃CN2485>99:1
3Ethyl 2,3-epoxypropanoateN-MethylanilineY(OTf)₃ (10)CH₃CN1888>99:1

Note: Data is representative of the yttrium-catalyzed methodology and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Uncatalyzed Ring-Opening of this compound with an Amine

This protocol is adapted from the reaction of a similar fluorine-containing epoxypropanoate.[1]

Materials:

  • This compound

  • Amine nucleophile (e.g., p-anisidine, benzylamine)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Dissolve the epoxide in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Add the amine nucleophile (1.2 equiv.) to the solution.

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-amino-α-hydroxy ester.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Yttrium-Catalyzed Regioselective Ring-Opening of this compound with an Amine

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline)

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)

  • Anhydrous acetonitrile

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Inert atmosphere (argon or nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere, add Y(OTf)₃ (0.10 equiv.).

  • Add anhydrous acetonitrile to the flask.

  • Add the amine nucleophile (1.2 equiv.) to the stirred suspension.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure β-amino-α-hydroxy ester.

  • Characterize the product using spectroscopic methods.

Visualizations

Reaction_Mechanism Epoxide This compound TS S N 2 Transition State Epoxide->TS Nucleophilic Attack Amine R¹R²NH Amine->TS Intermediate Alkoxide Intermediate TS->Intermediate Product Ethyl (2R,3S)-3-(R¹R²-amino)-2-hydroxypropanoate Intermediate->Product Protonation (Work-up)

Caption: S N 2 Reaction Mechanism of Amine Ring-Opening.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Epoxide and Solvent - Add Amine Nucleophile - (Optional) Add Catalyst Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC Setup->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate Reaction->Workup Purification Purification: - Silica Gel Column Chromatography Workup->Purification Characterization Characterization: - NMR, HRMS Purification->Characterization End End Product Characterization->End

Caption: General Experimental Workflow.

Regioselectivity Epoxide This compound C2 C3 Product_C2 Attack at C2 (Electronically Favored) Ethyl 2-amino-3-hydroxypropanoate Epoxide:c2->Product_C2 Lewis Acid Catalysis Product_C3 Attack at C3 (Sterically Favored) Ethyl 3-amino-2-hydroxypropanoate Epoxide:c3->Product_C3 Neutral/Basic Conditions

Caption: Factors Influencing Regioselectivity.

References

Application Notes and Protocols: Synthesis of β-Amino Alcohols using Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral β-amino alcohols, valuable building blocks in pharmaceutical and organic synthesis, utilizing Ethyl (2R)-2,3-epoxypropanoate as a key starting material. The primary synthetic route involves the regioselective ring-opening of the epoxide by various amines.

Overview of the Synthesis

The synthesis of β-amino alcohols from this compound is achieved through a nucleophilic addition reaction where an amine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. This reaction, when controlled, is highly stereospecific, allowing for the synthesis of enantiomerically pure β-amino alcohols. The regioselectivity of the amine attack (at the C2 or C3 position of the epoxypropanoate) can be influenced by the choice of catalyst and reaction conditions.

The general reaction scheme is as follows:

G reagents plus + amine Amine (R1R2NH) plus->amine arrow Catalyst/Solvent Temperature, Time product β-Amino Alcohol arrow->product sub This compound sub->plus amine->arrow

Figure 1: General reaction for the synthesis of β-amino alcohols.

Experimental Protocols

Protocol 1: Yttrium-Catalyzed Regioselective Aminolysis

This protocol details a highly regioselective method for the ring-opening of ethyl 2,3-epoxypropanoate at the C3 position using an yttrium triflate catalyst. This method is effective for a wide range of aromatic and some aliphatic amines.

Materials:

  • This compound

  • Amine (e.g., aniline, substituted anilines, benzylamine)

  • Yttrium(III) triflate (Y(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.2 mmol) and anhydrous dichloromethane (2.0 mL).

  • Add Yttrium(III) triflate (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 40 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.

Experimental Workflow:

G start Start add_reagents Add amine and Y(OTf)3 in anhydrous DCM start->add_reagents stir_rt Stir at room temperature for 10 min add_reagents->stir_rt add_epoxide Add this compound stir_rt->add_epoxide heat Stir at 40 °C add_epoxide->heat monitor Monitor by TLC heat->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Obtain pure β-Amino Alcohol purify->end

Figure 2: Workflow for Yttrium-Catalyzed Aminolysis.

Quantitative Data:

The following table summarizes the results for the reaction of ethyl 2,3-epoxypropanoate with various amines using the yttrium-catalyzed protocol.

EntryAmineTime (h)Yield (%)
1Aniline1295
24-Methylaniline1296
34-Methoxyaniline1294
44-Chloroaniline2485
5Benzylamine2478
6Morpholine2465

Data adapted from a study on a similar substrate, demonstrating the expected yields.

Protocol 2: Catalyst-Free Aminolysis in Polar Solvents

This protocol describes a catalyst-free approach for the ring-opening of epoxides with primary amines, relying on the use of polar mixed solvent systems to promote the reaction.

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine, propylamine)

  • Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.2 mmol) in a mixture of DMF and water (e.g., 9:1 v/v, 2 mL total volume).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure β-amino alcohol.

Logical Relationship of Solvent Effects:

G solvent Polar Protic/ Aprotic Solvent (e.g., DMF/H2O) epoxide Epoxide Ring Polarization solvent->epoxide amine Amine Nucleophilicity solvent->amine reaction_rate Increased Reaction Rate epoxide->reaction_rate amine->reaction_rate regioselectivity Favors Attack at Less Hindered Carbon reaction_rate->regioselectivity

Figure 3: Influence of polar solvents on the aminolysis reaction.

Applications in Drug Development

Chiral β-amino alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals. Their stereochemistry is often critical for biological activity.

Signaling Pathway Context:

Many antiviral drugs, for instance, are nucleoside analogs that require chiral intermediates for their synthesis. The β-amino alcohol moiety can be a key structural element in the synthesis of these complex molecules.

G start This compound step1 Ring-opening with Protected Amine start->step1 intermediate Chiral β-Amino Ester step1->intermediate step2 Further Functionalization (e.g., cyclization, coupling) intermediate->step2 precursor Antiviral Nucleoside Precursor step2->precursor step3 Final Synthetic Steps precursor->step3 drug Active Pharmaceutical Ingredient (API) step3->drug

Figure 4: Synthetic pathway to antiviral agents.

The stereocontrolled synthesis of β-amino alcohols from this compound allows for the precise construction of the chiral centers necessary for the efficacy of such drugs.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

Application Notes and Protocols: Ethyl (2R)-2,3-epoxypropanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Ethyl (2R)-2,3-epoxypropanoate, a versatile chiral building block, in the synthesis of key pharmaceutical intermediates. The primary focus is on the synthesis of the C-13 side-chain of Paclitaxel (Taxol®), a prominent anticancer agent.

Introduction

This compound, also known as ethyl (R)-glycidate, is a valuable C3 chiral synthon. Its electrophilic epoxide ring is susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of various functional groups. This reactivity, combined with its defined stereochemistry, makes it an important starting material in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. The SN2-type ring-opening reactions of this epoxide proceed with high regioselectivity and an inversion of stereochemistry, leading to the formation of chiral 1,2-disubstituted products.

One of the most significant applications of this chiral epoxide is in the synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester, a direct precursor to the C-13 side-chain of Paclitaxel. The correct stereochemistry of this side-chain is crucial for the drug's potent antineoplastic activity.

Application: Synthesis of the Paclitaxel (Taxol®) C-13 Side-Chain Precursor

The synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester from this compound involves a two-step process: the ring-opening of the epoxide with an appropriate nitrogen nucleophile, followed by N-benzoylation.

Logical Workflow for the Synthesis

A This compound B Nucleophilic Ring-Opening A->B Azide or Amine Nucleophile C Ethyl (2R,3S)-3-amino-2-hydroxypropanoate (Intermediate) B->C D N-Benzoylation C->D Benzoyl Chloride, Base E N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester (Taxol® Side-Chain Precursor) D->E

Caption: Synthetic pathway from this compound to the Taxol® side-chain precursor.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of the Taxol® C-13 side-chain precursor. Please note that yields can vary based on reaction scale and specific conditions.

StepReactantsProductTypical Yield (%)
1. Ring-Opening (Azide)This compound, Sodium AzideEthyl (S)-3-azido-2-hydroxypropanoate85-95
2. ReductionEthyl (S)-3-azido-2-hydroxypropanoate, H₂, Pd/CEthyl (S)-3-amino-2-hydroxypropanoate90-98
3. N-BenzoylationEthyl (S)-3-amino-2-hydroxypropanoate, Benzoyl Chloride, TriethylamineN-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester80-90

Experimental Protocols

Caution: These protocols involve the use of hazardous materials, including sodium azide, which is highly toxic and explosive. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl (S)-3-azido-2-hydroxypropanoate

This protocol describes the ring-opening of this compound using sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl (S)-3-amino-2-hydroxypropanoate

This protocol details the reduction of the azido intermediate to the corresponding amine.

Materials:

  • Ethyl (S)-3-azido-2-hydroxypropanoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • Dissolve Ethyl (S)-3-azido-2-hydroxypropanoate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which is often used in the next step without further purification.

Protocol 3: Synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester

This protocol describes the final N-benzoylation step.

Materials:

  • Ethyl (S)-3-amino-2-hydroxypropanoate

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl (S)-3-amino-2-hydroxypropanoate (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.

Signaling Pathways and Biological Activity

The final product of this synthesis, the Taxol® C-13 side-chain, is a crucial component of the parent drug, Paclitaxel. Paclitaxel's mechanism of action involves its interaction with tubulin, a key protein in the formation of microtubules.

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle A Tubulin Dimers B Microtubule Assembly A->B C Microtubule Disassembly B->C D Mitotic Spindle Formation B->D E Mitotic Arrest D->E F Apoptosis (Cell Death) E->F Paclitaxel Paclitaxel Paclitaxel->B Promotes and Stabilizes Paclitaxel->C Inhibits

Caption: Mechanism of action of Paclitaxel, enabled by its C-13 side-chain.

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to mitotic arrest and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells. The N-benzoyl-(2R,3S)-3-phenylisoserine side-chain is essential for this binding and the resulting cytotoxic activity.

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical synthesis. The protocols provided herein for the synthesis of the Taxol® C-13 side-chain precursor demonstrate a key application, highlighting the utility of this compound in constructing complex, stereochemically defined molecules of significant therapeutic importance. The stereospecific ring-opening of the epoxide is a fundamental transformation that enables the efficient and controlled synthesis of these critical pharmaceutical intermediates.

Application Notes: Enantioselective Synthesis of Bioactive Molecules Utilizing Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (2R)-2,3-epoxypropanoate is a versatile chiral building block of significant interest in the pharmaceutical industry for the enantioselective synthesis of a wide array of bioactive molecules. Its inherent chirality and reactive epoxide ring allow for the stereospecific introduction of key functionalities, making it a valuable precursor for the synthesis of complex chiral drugs. This document provides detailed application notes and protocols for the synthesis of the beta-blocker (S)-Propranolol, illustrating the utility of this compound as a starting material.

Beta-adrenergic blocking agents, such as Propranolol, are crucial for treating cardiovascular conditions like hypertension and angina pectoris. The pharmacological activity of these drugs often resides in a single enantiomer. For instance, the (S)-enantiomer of Propranolol is significantly more potent than its (R)-counterpart, highlighting the importance of enantioselective synthesis in drug development.

Application: Synthesis of (S)-Propranolol

The following section outlines a multi-step synthesis of (S)-Propranolol starting from this compound. This pathway involves the reduction of the ester, conversion of the resulting alcohol to a suitable leaving group, substitution with a phenol, and subsequent epoxide ring-opening with an amine.

Overall Synthetic Scheme

G A This compound B (R)-Glycidol A->B   Reduction (e.g., LiAlH4) C (R)-Glycidyl tosylate B->C   Tosylation (TsCl, Pyridine) D (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane C->D   Williamson Ether Synthesis (α-Naphthol, Base) E (S)-Propranolol D->E   Epoxide Ring Opening (Isopropylamine)

Caption: Synthetic pathway for (S)-Propranolol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature.

StepReactionStarting MaterialProductReagentsExpected Yield (%)
1Reduction of EsterThis compound(R)-GlycidolLithium aluminum hydride (LiAlH₄)~90%
2Tosylation(R)-Glycidol(R)-Glycidyl tosylatep-Toluenesulfonyl chloride (TsCl), Pyridine~85%
3Williamson Ether Synthesis(R)-Glycidyl tosylate(R)-1-(naphthalen-1-yloxy)-2,3-epoxypropaneα-Naphthol, Potassium carbonate (K₂CO₃)~80%
4Epoxide Ring Opening(R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane(S)-PropranololIsopropylamine~95%

Experimental Protocols

Step 1: Synthesis of (R)-Glycidol

Objective: To reduce the ester functionality of this compound to a primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield (R)-Glycidol as a colorless oil.

G cluster_0 Experimental Workflow: Reduction A Suspend LiAlH4 in Et2O (0 °C) B Add this compound dropwise A->B C Warm to RT, stir for 2h B->C D Quench with Na2SO4(aq) (0 °C) C->D E Filter and extract D->E F Dry and concentrate E->F G (R)-Glycidol F->G G cluster_1 Signaling Pathway Analogy: Drug Synthesis Start Chiral Precursor (this compound) Intermediate1 Key Intermediate ((R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane) Start->Intermediate1 Multi-step Synthesis End Bioactive Molecule ((S)-Propranolol) Intermediate1->End Final Step: Aminolysis Receptor β-adrenergic receptor End->Receptor Binding & Biological Effect

Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Lewis acid-catalyzed ring-opening of ethyl (2R)-2,3-epoxypropanoate, a versatile chiral building block in organic synthesis. The protocols detailed herein offer starting points for the synthesis of valuable β-substituted-α-hydroxy esters, which are key intermediates in the development of various pharmaceutical agents.

Introduction

The ring-opening of epoxides is a fundamental transformation in organic chemistry, providing a powerful method for the stereospecific introduction of two vicinal functional groups. This compound, also known as ethyl (R)-glycidate, is an attractive substrate due to its chirality and the presence of an ester functionality, which allows for further synthetic manipulations. Lewis acid catalysis activates the epoxide ring, facilitating nucleophilic attack under mild conditions and often with high regioselectivity. The primary products of this reaction, chiral β-alkoxy, β-amino, and β-thio esters, are prevalent motifs in a wide array of biologically active molecules and approved drugs.[1]

Reaction Mechanism and Regioselectivity

The Lewis acid-catalyzed ring-opening of epoxides is generally understood to proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. The Lewis acid (LA) coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation facilitates the attack of a nucleophile.

For unsymmetrical epoxides like this compound, the regioselectivity of the nucleophilic attack is a critical aspect. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C3) due to the development of a partial positive charge that is stabilized by the adjacent ester group. This results in the formation of the corresponding 3-substituted-2-hydroxypropanoate. The reaction typically proceeds with inversion of configuration at the center of nucleophilic attack.

Signaling Pathway Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Epoxide This compound ActivatedComplex Activated Epoxide-LA Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Nucleophile Nucleophile (Nu-H) Nucleophile->ActivatedComplex Nucleophilic Attack (SN2-like) Product Ethyl (2R,3S)-3-Nu-2-hydroxypropanoate ActivatedComplex->Product Ring-Opening RegeneratedLA Regenerated LA

Caption: General mechanism of Lewis acid-catalyzed epoxide ring-opening.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Lewis acid-catalyzed ring-opening of epoxides with various nucleophiles. While specific data for this compound is limited in readily available literature, the data presented for analogous epoxides provide a strong indication of expected outcomes.

Table 1: Ring-Opening with Alcohols (Alcoholysis)

Lewis AcidNucleophile (Alcohol)SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Al(OTf)₃MethanolGlycidolNeat801>99[2][3]
Bi(OTf)₃EthanolGlycidolNeat801>99[2][3]
Sn-BetaMethanolEpichlorohydrinNeat60591
Zr-BetaMethanolEpichlorohydrinNeat6024~60
Hf-BetaMethanolEpichlorohydrinNeat6024~50

Table 2: Ring-Opening with Amines (Aminolysis)

Lewis AcidNucleophile (Amine)SubstrateSolventTemp. (°C)TimeYield (%)Reference
MgBr₂·OEt₂AnilineStyrene OxideNeatRT0.5 h95
Sc(OTf)₃AnilineCyclohexene OxideCH₃CNRT2 h92
InCl₃AnilineStyrene OxideCH₂Cl₂RT1 h88
Zn(ClO₄)₂·6H₂OMorpholineMethyl 10,11-epoxyundecanoateNeat604 h94
Ti(Oi-Pr)₄BenzylamineCyclohexene OxideCH₂Cl₂RT6 h90

Table 3: Ring-Opening with Thiols (Thiolysis)

Lewis AcidNucleophile (Thiol)SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
InCl₃ThiophenolStyrene OxideCH₂Cl₂RT0.595
Bi(OTf)₃ThiophenolCyclohexene OxideCH₃CNRT192
ZnCl₂1-DodecanethiolStyrene OxideCH₂Cl₂RT288
LiClO₄Thiophenol1,2-EpoxyhexaneCH₃CNRT390
Sc(OTf)₃BenzylthiolCyclohexene OxideCH₂Cl₂RT1.594

Experimental Protocols

The following are generalized protocols for the Lewis acid-catalyzed ring-opening of this compound. These should be considered as starting points and may require optimization for specific Lewis acids and nucleophiles.

Protocol 1: Alcoholysis of this compound

Objective: To synthesize an ethyl (2R,3S)-3-alkoxy-2-hydroxypropanoate.

Materials:

  • This compound

  • Lewis Acid (e.g., Al(OTf)₃, Bi(OTf)₃, Sn-Beta)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or neat alcohol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the Lewis acid (typically 1-10 mol%).

  • Add the anhydrous solvent (if not running neat) and stir to dissolve or suspend the catalyst.

  • Add the alcohol nucleophile (typically 1.1-5 equivalents).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ethyl (2R,3S)-3-alkoxy-2-hydroxypropanoate.

Protocol 2: Aminolysis of this compound

Objective: To synthesize an ethyl (2R,3S)-3-amino-2-hydroxypropanoate.

Materials:

  • This compound

  • Lewis Acid (e.g., Sc(OTf)₃, InCl₃, Zn(ClO₄)₂·6H₂O)

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., water or saturated aqueous NH₄Cl)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • In a dry, inert gas-flushed round-bottom flask, dissolve the Lewis acid (5-10 mol%) in the anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 equivalents) and stir the mixture.

  • Add this compound (1.0 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure ethyl (2R,3S)-3-amino-2-hydroxypropanoate.

Protocol 3: Thiolysis of this compound

Objective: To synthesize an ethyl (2R,3S)-3-(alkyl/arylthio)-2-hydroxypropanoate.

Materials:

  • This compound

  • Lewis Acid (e.g., InCl₃, Bi(OTf)₃, ZnCl₂)

  • Thiol nucleophile (e.g., thiophenol, benzyl thiol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a solution of the Lewis acid (5-10 mol%) in the anhydrous solvent under an inert atmosphere, add the thiol (1.1 equivalents).

  • Stir the mixture for a few minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous phase with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (2R,3S)-3-(alkyl/arylthio)-2-hydroxypropanoate.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Inert atmosphere - Add Lewis Acid & Solvent start->setup add_nucleophile Add Nucleophile (Alcohol, Amine, or Thiol) setup->add_nucleophile add_epoxide Add this compound add_nucleophile->add_epoxide reaction Stir and Monitor Reaction (TLC, GC-MS) add_epoxide->reaction quench Quench Reaction reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Characterize Final Product purification->product

Caption: A typical workflow for Lewis acid-catalyzed epoxide ring-opening.

Applications in Drug Development

The chiral β-substituted-α-hydroxy ester products derived from the ring-opening of this compound are valuable intermediates in the synthesis of a variety of pharmaceuticals. These motifs are found in:

  • Antiviral drugs: As core structures in protease inhibitors.

  • Antibiotics: For the synthesis of complex macrocyclic antibiotics.

  • Cardiovascular drugs: In the synthesis of beta-blockers and calcium channel blockers.

  • Anticancer agents: As building blocks for cytotoxic natural product analogues.

The ability to control the stereochemistry at two adjacent centers through this methodology is particularly important for the development of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.

Conclusion

The Lewis acid-catalyzed ring-opening of this compound offers a versatile and efficient strategy for the synthesis of chiral β-functionalized α-hydroxy esters. The choice of Lewis acid and nucleophile allows for the introduction of a wide range of functionalities with good to excellent regioselectivity. The provided protocols serve as a guide for researchers to explore and optimize these reactions for their specific synthetic targets, ultimately contributing to the advancement of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Chiral Diols from Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl (2R)-2,3-epoxypropanoate, a versatile chiral building block, in the synthesis of enantiomerically enriched diols. The strategic opening of the epoxide ring, followed by reduction of the ester functionality, offers a reliable pathway to a variety of chiral 1,2- and 1,3-diols, which are crucial intermediates in the pharmaceutical industry.

Introduction: The Utility of this compound

This compound, also known as ethyl (R)-glycidate, is a valuable C3 chiral synthon. Its electrophilic epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents at the C3 position. The inherent chirality of the starting material provides a straightforward route to enantiomerically pure products. The ester group at C1 offers a handle for further transformations, most notably reduction to a primary alcohol, thus forming a diol.

The primary strategy for the synthesis of chiral diols from this precursor involves two key steps:

  • Nucleophilic Ring-Opening of the Epoxide: This step is typically regioselective, with the nucleophile attacking the less sterically hindered C3 position. The stereochemistry of the resulting C2 center is retained from the starting material, while the stereochemistry at C3 is inverted in a classic S(_N)2 fashion. This allows for the synthesis of anti-diols.

  • Reduction of the Ester: The ethyl ester is readily reduced to a primary alcohol using standard reducing agents, such as lithium aluminum hydride (LiAlH(_4)), to yield the final chiral diol.

Synthesis of Chiral 1,2-Diols

The synthesis of chiral 1,2-diols from this compound involves the nucleophilic attack at the C3 position, followed by the reduction of the ester at C1. This approach is particularly useful for accessing 3-substituted-propane-1,2-diols.

Ring-Opening with Amine Nucleophiles: A Pathway to Chiral Amino Diols and their Derivatives

The reaction of this compound with amines is a common method for producing chiral β-amino alcohols.[1][2] These intermediates are valuable in their own right and can be further processed to yield chiral diols. For instance, the resulting amino group can be removed or transformed. A notable application is in the synthesis of β-blockers like propranolol.[3][4][5]

General Reaction Scheme:

  • Ring-Opening: this compound reacts with an amine (e.g., isopropylamine) to yield ethyl (2R)-2-hydroxy-3-(isopropylamino)propanoate.

  • Reduction: The resulting β-amino ester is then reduced with a strong reducing agent like LiAlH(_4) to afford the corresponding (2R)-3-(isopropylamino)propane-1,2-diol.

Ring-Opening with Carbon Nucleophiles: Access to a Diverse Range of Chiral Diols

The introduction of a carbon-carbon bond via the ring-opening of the epoxide allows for the synthesis of a wide array of chiral diols with varying side chains. Organocuprates (Gilman reagents) are particularly effective for this transformation, as they are known to react efficiently with epoxides in an S(_N)2 manner.

General Reaction Scheme:

  • Ring-Opening: this compound is treated with a lithium dialkylcuprate (R(_2)CuLi) to afford ethyl (2R)-2-hydroxy-3-alkylpropanoate.

  • Reduction: Subsequent reduction of the ester with LiAlH(_4) yields the (2R,3S)- or (2R,3R)-3-alkylpropane-1,2-diol, depending on the nature of the R group.

Quantitative Data Summary

The following tables summarize representative data for the key transformations involved in the synthesis of chiral diols from this compound and related compounds.

Table 1: Nucleophilic Ring-Opening of Epoxides with Amines

Epoxide Substrate Amine Nucleophile Product Yield (%) Reference
1-(Naphthalen-1-yloxy)-2,3-epoxypropane Isopropylamine Propranolol 85 [5]
Styrene Oxide Aniline 2-Anilino-2-phenylethanol 92 [6]

| Propylene Oxide | Morpholine | 1-(Morpholino)propan-2-ol | 88 |[6] |

Table 2: Reduction of Esters to Alcohols

Ester Substrate Reducing Agent Product Yield (%) Reference
Diethyl phthalate LiAlH(_4) 1,2-Benzenedimethanol 93 [7]
Ethyl 2-oxo-4-phenylbutanoate Rhodotorula minuta Ethyl (R)-2-hydroxy-4-phenylbutanoate 58 [8]

| Generic Ester | LiAlH(_4) | Primary Alcohol | High |[7] |

Experimental Protocols

Protocol 1: Synthesis of (2R)-3-(Isopropylamino)propane-1,2-diol

This protocol is adapted from the synthesis of propranolol and its analogs.[5][9]

Step A: Synthesis of Ethyl (2R)-2-hydroxy-3-(isopropylamino)propanoate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add isopropylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, or used directly in the next step.

Step B: Reduction to (2R)-3-(Isopropylamino)propane-1,2-diol

  • Prepare a suspension of lithium aluminum hydride (LiAlH(_4)) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Dissolve the crude ethyl (2R)-2-hydroxy-3-(isopropylamino)propanoate from Step A in anhydrous THF.

  • Slowly add the solution of the amino ester to the LiAlH(_4) suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then water again, while maintaining cooling in an ice bath.[10]

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by silica gel column chromatography to obtain pure (2R)-3-(isopropylamino)propane-1,2-diol.

Protocol 2: Proposed Synthesis of a Chiral 3-Alkyl-1,2-diol via Organocuprate Ring-Opening

This is a general protocol based on the known reactivity of organocuprates with epoxides.

Step A: Preparation of the Lithium Dialkylcuprate Reagent

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve copper(I) iodide (CuI) (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • In a separate flask, prepare the alkyllithium reagent or use a commercially available solution.

  • Slowly add two equivalents of the alkyllithium reagent to the CuI suspension at -78 °C. The formation of the Gilman reagent is often indicated by a color change.

Step B: Ring-Opening of this compound

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the epoxide to the freshly prepared lithium dialkylcuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the ethyl (2R)-2-hydroxy-3-alkylpropanoate.

Step C: Reduction to the Chiral 3-Alkyl-1,2-diol

  • Follow the procedure outlined in Protocol 1, Step B, using the purified product from Step B as the starting material.

Visualizations

Synthesis_of_Chiral_Diols start This compound ring_opening Nucleophilic Ring-Opening start->ring_opening hydroxy_ester Ethyl (2R)-2-hydroxy-3-substituted-propanoate ring_opening->hydroxy_ester Nucleophile (R-Nu) reduction Reduction (e.g., LiAlH4) hydroxy_ester->reduction diol Chiral 1,2-Diol reduction->diol

Caption: General workflow for the synthesis of chiral diols.

Experimental_Workflow_Amino_Diol cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Reduction mix Mix this compound and Isopropylamine in Ethanol react1 Stir at Room Temperature (12-24h) mix->react1 workup1 Remove Solvent under Reduced Pressure react1->workup1 prepare_lah Prepare LiAlH4 Suspension in Anhydrous THF (0 °C) workup1->prepare_lah add_ester Slowly Add Amino Ester Solution to LiAlH4 prepare_lah->add_ester react2 Stir at Room Temperature (4-12h) add_ester->react2 quench Quench with H2O and NaOH(aq) react2->quench filter_extract Filter, Extract, Dry, and Concentrate quench->filter_extract purify Purify by Column Chromatography filter_extract->purify

Caption: Experimental workflow for amino diol synthesis.

Regioselectivity cluster_attack epoxide This compound c2 C2 c3 C3 product_c2 Minor Product (Attack at C2 - more hindered) c2->product_c2 product_c3 Major Product (Attack at C3 - less hindered) anti-diol precursor c3->product_c3 nucleophile Nu- nucleophile->c2 Sterically Hindered nucleophile->c3 SN2 Attack

Caption: Regioselectivity of nucleophilic attack.

References

Application Note: Regioselective Nucleophilic Addition to Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the nucleophilic ring-opening of Ethyl (2R)-2,3-epoxypropanoate. This versatile chiral building block is a key intermediate in the synthesis of various biologically active molecules, including beta-blockers and other pharmaceuticals. The protocol outlines the regioselective addition of nucleophiles to the C3 position of the epoxide, yielding valuable β-hydroxy-α-substituted propanoates. Data for various nucleophiles are presented, along with a detailed, step-by-step procedure for a representative reaction with an amine nucleophile.

Introduction

This compound is a valuable chiral starting material in organic synthesis due to its electrophilic epoxide ring, which is susceptible to nucleophilic attack. The ring-opening reaction is a powerful method for introducing a wide range of functional groups with stereocontrol. The inherent chirality of the starting material allows for the synthesis of enantiomerically enriched products. This protocol focuses on the SN2-type ring-opening, which typically occurs at the less sterically hindered C3 position, leading to the formation of ethyl 2-hydroxy-3-substituted-propanoate derivatives. These products are key precursors for various pharmaceuticals.

Experimental Overview

The general experimental workflow for the nucleophilic addition to this compound is depicted below. The process involves the reaction of the epoxide with a chosen nucleophile, often in a suitable solvent and sometimes with catalytic activation, followed by workup and purification.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve this compound in solvent nucleophile Add Nucleophile (and catalyst if needed) start->nucleophile 1. reaction Stir at specified temperature nucleophile->reaction 2. quench Quench Reaction reaction->quench 3. Monitor by TLC extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Final Product purify->end Characterization (NMR, MS)

Figure 1: General workflow for the nucleophilic ring-opening of this compound.

Data Summary

The following table summarizes the reaction conditions and outcomes for the nucleophilic addition to 2,3-epoxypropanoates with various nucleophiles, demonstrating the versatility of this reaction.

EntryNucleophile (NuH)SolventCatalyst/AdditiveTemp (°C)Time (h)ProductYield (%)Reference
1p-AnisidineEtOH-501.5anti-Ethyl 2-hydroxy-3-(p-methoxyphenylamino)propanoate95[1]
2BenzylamineEtOH-502anti-Ethyl 3-(benzylamino)-2-hydroxypropanoate94[1]
3ThiophenolEtOHEt₃N500.5anti-Ethyl 2-hydroxy-3-(phenylthio)propanoate98[1]
4Isopropylamine--reflux61-(Isopropylamino)-3-(1-naphthoxy)propan-2-ol*-[2]
5AnilineAcetic AcidAcetic Acid8021-Phenyl-2-(phenylamino)ethan-1-ol 92[3]
6PiperidineSilica-bonded S-sulfonic acid-500.51-Phenyl-2-(piperidin-1-yl)ethanol95[4]

*Qualitative data from the synthesis of Propranolol, a beta-blocker, where the epoxide is an intermediate derived from α-naphthol. **Data from reactions with styrene oxide, demonstrating similar reactivity patterns of epoxides with amine nucleophiles under varied catalytic conditions.

Detailed Experimental Protocol: Synthesis of anti-Ethyl 3-(benzylamino)-2-hydroxypropanoate

This protocol details the ring-opening of this compound with benzylamine as the nucleophile.

Materials and Equipment
  • This compound

  • Benzylamine

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Dissolve the epoxide in anhydrous ethanol (10 mL). To this solution, add benzylamine (1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting epoxide spot has disappeared (approximately 2 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure anti-Ethyl 3-(benzylamino)-2-hydroxypropanoate.[1]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway and Logical Relationships

The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. In the SN2 reaction, the nucleophile attacks the least substituted carbon atom of the epoxide ring.

reaction_mechanism reactant This compound + Nucleophile (NuH) ts Transition State (SN2 Attack at C3) reactant->ts Regioselective Attack product anti-Ethyl 2-hydroxy-3-(nucleophilc)-propanoate ts->product Ring Opening steric Less Steric Hindrance at C3 steric->ts electronic Partial Positive Charge electronic->ts

Figure 2: Factors influencing the regioselective nucleophilic attack on this compound.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and benzylamine are irritants. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and heat sources.

Conclusion

The nucleophilic ring-opening of this compound is a robust and versatile method for the synthesis of chiral β-hydroxy-α-substituted propanoates. The provided protocol for the reaction with benzylamine serves as a representative example that can be adapted for a wide range of nucleophiles. The high regioselectivity and stereocontrol make this reaction highly valuable for the synthesis of complex molecules in pharmaceutical and academic research.

References

Application Notes and Protocols: Ethyl (2R)-2,3-epoxypropanoate in Multi-step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl (2R)-2,3-epoxypropanoate as a versatile chiral building block in multi-step organic synthesis, with a particular focus on its application in the synthesis of pharmaceutical agents. The document includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms.

Introduction

This compound is a valuable C3 chiral synthon widely employed in asymmetric synthesis. Its strained epoxide ring is susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of various functional groups. This reactivity, coupled with the inherent chirality of the molecule, makes it a powerful tool for the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs). One notable application is in the synthesis of precursors to Cathepsin K inhibitors, a class of drugs investigated for the treatment of osteoporosis.

Application: Synthesis of a γ-Amino Acid Precursor for Odanacatib

A key application of chiral epoxy esters analogous to this compound is in the synthesis of γ-amino acid derivatives, which are crucial intermediates for various pharmaceuticals. A prominent example is the synthesis of a precursor to Odanacatib, a selective Cathepsin K inhibitor. The synthesis involves a key stereospecific nucleophilic ring-opening of the epoxide.

Multi-Step Synthesis Pathway Overview

The overall synthetic strategy involves the nucleophilic ring-opening of this compound with isobutylamine to furnish a chiral β-amino-α-hydroxy ester. Subsequent functional group manipulations and coupling reactions lead to the final γ-amino acid precursor.

Diagram: Synthesis of a γ-Amino Acid Precursor for Odanacatib

G A This compound C Ethyl (2R,3S)-3-(isobutylamino)- 2-hydroxypropanoate A->C Nucleophilic Ring-Opening B Isobutylamine B->C D Protection (e.g., Boc) C->D Amine Protection E Protected Amino Ester D->E F Further Synthetic Steps (e.g., chain extension, functionalization) E->F Elaboration of Carbon Skeleton G γ-Amino Acid Precursor for Odanacatib F->G

Caption: Multi-step synthesis of a γ-amino acid precursor for Odanacatib.

Experimental Protocols

Key Experiment: Nucleophilic Ring-Opening of this compound

This protocol describes the stereoselective ring-opening of this compound with isobutylamine. The reaction proceeds via an SN2 mechanism, leading to the formation of the corresponding β-amino-α-hydroxy ester with high stereoselectivity.[1]

Materials:

  • This compound (1.0 eq)

  • Isobutylamine (1.2 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound in anhydrous ethanol, add isobutylamine at room temperature.

  • Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl (2R,3S)-3-(isobutylamino)-2-hydroxypropanoate.

Quantitative Data

The following table summarizes the expected quantitative data for the key ring-opening reaction.

ParameterValue
Reactants
This compound1.0 eq
Isobutylamine1.2 eq
Reaction Conditions
SolventEthanol
Temperature50 °C
Reaction Time12 h
Product
Yield85-95% (expected)
Diastereomeric Ratio>95:5 (anti:syn) (expected)
Spectroscopic Data (Predicted)
1H NMR (CDCl3, 400 MHz)δ 4.25 (q, J=7.1 Hz, 2H), 3.98 (d, J=4.5 Hz, 1H), 3.20 (br s, 1H), 2.95-2.80 (m, 2H), 2.60-2.45 (m, 2H), 1.80-1.70 (m, 1H), 1.30 (t, J=7.1 Hz, 3H), 0.95 (d, J=6.7 Hz, 6H)
13C NMR (CDCl3, 101 MHz)δ 174.5, 71.2, 61.8, 58.5, 52.1, 28.3, 20.8, 14.2
Mass Spectrometry (ESI+)m/z 190.14 [M+H]+

Application Notes: Cathepsin K and its Inhibition

Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[2] Its excessive activity is implicated in diseases characterized by bone loss, such as osteoporosis. Therefore, the inhibition of Cathepsin K is a key therapeutic strategy for these conditions.

Cathepsin K Signaling Pathway in Osteoclasts

The signaling pathway leading to bone resorption by osteoclasts involves the differentiation and activation of these cells, followed by the secretion of proteases like Cathepsin K into the resorption lacuna.

Diagram: Cathepsin K Signaling in Bone Resorption

G cluster_osteoclast Osteoclast cluster_bone Bone Matrix RANKL RANKL RANK RANK Receptor RANKL->RANK Binding NFATc1 NFATc1 (Transcription Factor) RANK->NFATc1 Activation CatK_gene Cathepsin K Gene NFATc1->CatK_gene Transcription Pro_CatK Pro-Cathepsin K CatK_gene->Pro_CatK Translation Active_CatK Active Cathepsin K Pro_CatK->Active_CatK Activation (Acidic pH) Vesicles Secretory Vesicles Active_CatK->Vesicles Packaging Collagen Type I Collagen Vesicles->Collagen Secretion into Resorption Lacuna Degradation Collagen Degradation (Bone Resorption) Collagen->Degradation Catalysis Odanacatib Odanacatib Odanacatib->Active_CatK Inhibition

Caption: Simplified signaling pathway of Cathepsin K in osteoclast-mediated bone resorption and the inhibitory action of Odanacatib.

Conclusion

This compound serves as a critical chiral starting material for the enantioselective synthesis of complex organic molecules. Its application in the synthesis of a γ-amino acid precursor for the Cathepsin K inhibitor Odanacatib highlights its importance in modern drug development. The provided protocols and data offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols: Regioselectivity in the Ring-Opening of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl glycidate, is a versatile chiral building block in organic synthesis, prominently utilized in the preparation of biologically active molecules, including beta-blockers and alpha-hydroxy-beta-amino acids. The regioselectivity of the epoxide ring-opening reaction is a critical factor that dictates the final product's structure. This document provides a detailed overview of the factors influencing this regioselectivity, quantitative data from key reactions, and experimental protocols for the ring-opening of this compound with various nucleophiles.

The ring-opening of this epoxide can proceed via two main pathways, leading to nucleophilic attack at either the C2 or C3 position. The outcome is predominantly governed by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. The presence of the electron-withdrawing ester group at C2 significantly influences the electron distribution within the epoxide ring, playing a key role in directing the nucleophilic attack.

Factors Influencing Regioselectivity

The regioselectivity of the nucleophilic ring-opening of this compound is a classic example of the interplay between steric and electronic effects, which can be modulated by the reaction conditions.

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, which is the C3 position. This pathway is favored for strong, "hard" nucleophiles like amines, alkoxides, and thiolates.

Under acidic conditions , the mechanism shifts towards an SN1-like character. The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the nucleophilic attack on the carbon atom that can better stabilize a partial positive charge. In the case of this compound, the C2 carbon is adjacent to the electron-withdrawing ester group. While this group is destabilizing for a carbocation, the overall regioselectivity in acid-catalyzed reactions can be complex and substrate-dependent. However, for many 2,3-epoxy esters, even under acidic conditions, the attack at the C2 position is often observed, leading to the formation of α-hydroxy-β-substituted products. This is attributed to the SN2-like nature of the ring-opening of protonated epoxides where the nucleophile attacks the carbon atom that is more electrophilic.

Lewis acid catalysis can also be employed to promote the ring-opening reaction. The regioselectivity in these cases is often high, with the Lewis acid coordinating to the epoxide oxygen and activating it towards nucleophilic attack. Yttrium-catalyzed ring-opening of 2,3-epoxy esters with amines has been shown to proceed with high regiocontrol via an SN2 pathway, yielding α-hydroxy β-amino esters.[1]

Quantitative Data on Regioselectivity

The following table summarizes the regioselectivity and yields for the ring-opening of this compound and its analogs with various nucleophiles under different reaction conditions. The data highlights the general trend of C2 attack for this class of compounds.

NucleophileCatalyst/ConditionsSubstrateProduct(s)Regiomeric Ratio (C2:C3)Yield (%)Reference
Amines (various)Y(OTf)₃2,3-Epoxy estersα-Hydroxy β-amino esters>99:1High[1]
Amines (various)Acetic acid (metal- and solvent-free)Various epoxidesβ-Amino alcoholsExcellent regioselectivityHigh[2]
Sodium AzideNH₄Cl, Methanol, 65°CEthyl (2R,3S)-3-phenylglycidateEthyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate (C2 attack)Not specified, C2 product isolated-[3]
AlcoholsLewis Acids (e.g., Al(OTf)₃, Bi(OTf)₃)GlycidolMonoalkyl glyceryl ethersHigh regioselectivity for non-symmetric isomer>95

Experimental Protocols

Protocol 1: Yttrium-Catalyzed Aminolysis for the Synthesis of Ethyl (2R,3S)-3-Amino-2-hydroxypropanoate

This protocol is based on the yttrium-catalyzed regioselective ring-opening of 2,3-epoxy esters.[1]

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Yttrium triflate (Y(OTf)₃)

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add yttrium triflate (0.05 mmol, 5 mol%).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl (2R,3S)-3-amino-2-hydroxypropanoate.

Protocol 2: Azidolysis of an Epoxy Ester (Adapted for this compound)

This protocol is adapted from the synthesis of an azido alcohol from a phenylglycidate derivative.[3]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.3 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add sodium azide (3.9 mmol, 3 eq.) and ammonium chloride (3.9 mmol, 3 eq.) to the solution.

  • Stir the mixture at 65 °C for 6 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2R,3S)-3-azido-2-hydroxypropanoate.

  • Purify the product by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The regioselectivity of the epoxide ring-opening can be visualized as a decision point in a synthetic pathway, influenced by the reaction conditions.

Regioselectivity_Pathway cluster_conditions Reaction Conditions Basic_Neutral Basic / Neutral (e.g., RNH₂, RO⁻, RS⁻) C3_Attack Attack at C3 (Less hindered) Basic_Neutral->C3_Attack Acidic Acidic (e.g., H⁺, Lewis Acid) C2_Attack Attack at C2 (Electron deficient) Acidic->C2_Attack Epoxide This compound Epoxide->Basic_Neutral Sₙ2 Epoxide->Acidic Sₙ1-like / Sₙ2 Product_C3 β-Hydroxy-α-amino ester (or analogous product) C3_Attack->Product_C3 Product_C2 α-Hydroxy-β-amino ester (or analogous product) C2_Attack->Product_C2

Caption: Factors influencing the regioselective ring-opening of this compound.

Conclusion

The regioselective ring-opening of this compound is a well-controlled process that can be directed to selectively yield either α- or β-hydroxy acid derivatives. For the synthesis of α-hydroxy-β-amino esters, which are valuable precursors for many pharmaceuticals, the reaction is typically carried out under conditions that favor nucleophilic attack at the C2 position. This is often achieved using Lewis acid catalysis or by taking advantage of the inherent electronic properties of the substrate. The provided protocols offer starting points for researchers to explore the synthetic utility of this versatile chiral building block. Careful consideration of the reaction conditions and the nature of the nucleophile is paramount to achieving the desired regiochemical outcome.

References

Application Notes and Protocols: Stereospecific Reactions Involving Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key stereospecific reactions involving Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The inherent strain of the epoxide ring, coupled with the chirality of the molecule, allows for highly selective transformations, making it a versatile starting material in asymmetric synthesis.

Overview of Stereospecific Reactions

This compound, also known as ethyl (R)-glycidate, is a trifunctional molecule featuring an ester, an epoxide, and a chiral center. The epoxide ring is susceptible to nucleophilic attack, which proceeds via an S_N2 mechanism. This mechanism dictates that the nucleophile attacks one of the carbon atoms of the epoxide from the backside, leading to an inversion of stereochemistry at that center. This inherent stereospecificity is a cornerstone of its utility in chiral synthesis.

The regioselectivity of the ring-opening reaction is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (C3). In contrast, under acidic conditions, the reaction may proceed through a more S_N1-like transition state, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize a partial positive charge.

Synthesis of Chiral β-Amino Alcohols via Ring-Opening with Amines

The reaction of this compound with amines is a direct route to chiral β-amino-α-hydroxy esters, which are precursors to valuable β-amino alcohols. These motifs are found in numerous pharmaceuticals, including β-blockers.[1][2][3][4]

Application: Synthesis of β-Blocker Precursors

A common application is the synthesis of the core structure of β-blockers like (S)-Atenolol and (S)-Bisoprolol.[1][4] The reaction of a primary or secondary amine with the (R)-epoxide leads to the desired (S)-configuration at the newly formed stereocenter bearing the amino group.

Experimental Protocol: Synthesis of Ethyl (2R)-3-(isopropylamino)-2-hydroxypropanoate

This protocol describes the regioselective ring-opening of this compound with isopropylamine.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (3.0 eq)

  • Methanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isopropylamine to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data:

NucleophileProductYield (%)Enantiomeric Excess (ee) (%)
IsopropylamineEthyl (2R,3S)-3-(isopropylamino)-2-hydroxypropanoate85-95>99
AnilineEthyl (2R,3S)-2-hydroxy-3-(phenylamino)propanoate80-90>99
BenzylamineEthyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate88-96>99

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_amine Add Isopropylamine cool->add_amine warm Warm to Room Temperature add_amine->warm stir Stir for 24h warm->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate dissolve Dissolve in Diethyl Ether concentrate->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate dry->concentrate2 purify Flash Column Chromatography concentrate2->purify G cluster_reagents Reagent Preparation cluster_reaction Stereospecific Reaction MeLi Methyllithium (2 eq) Gilman Lithium Dimethylcuprate (Gilman Reagent) MeLi->Gilman CuI Copper(I) Iodide (1 eq) CuI->Gilman Epoxide This compound Product Ethyl (2R,3S)-2-hydroxy-3-methylbutanoate Gilman->Product C-C Bond Formation Epoxide->Product S_N2 Attack at C3 G Epoxide This compound (Chiral Precursor) Stereospecificity S_N2 Mechanism (Inversion of Configuration) Epoxide->Stereospecificity Nucleophile Nucleophile (e.g., Amine, Organocuprate, Thiol) Nucleophile->Stereospecificity Regioselectivity Attack at C3 (Less Hindered Site) Stereospecificity->Regioselectivity Product Enantiopure Product (e.g., β-Amino Ester, β-Alkyl Ester, β-Thio Ester) Regioselectivity->Product Application Pharmaceuticals, Natural Products, Chiral Building Blocks Product->Application

References

Application Notes and Protocols: Synthesis of Unnaural Amino Acids Using Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are crucial components in modern drug discovery and chemical biology, offering novel functionalities and conformational constraints to peptides and small molecules. The chiral building block, Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-glycidate, serves as a versatile and efficient precursor for the asymmetric synthesis of a variety of β-substituted α-hydroxy-β-amino acids, which are valuable unnatural amino acid derivatives. The electrophilic nature of the epoxide ring allows for regioselective attack by various nucleophiles, particularly amines, to introduce diverse side-chain functionalities with high stereocontrol.

This document provides detailed application notes and experimental protocols for the synthesis of unnatural amino acid precursors through the nucleophilic ring-opening of this compound.

Synthetic Strategy: Nucleophilic Ring-Opening of this compound

The core of this synthetic approach is the regioselective nucleophilic attack of an amine at the C3 position of the epoxide ring of this compound. This reaction, often catalyzed by Lewis acids or conducted under solvent-free conditions, proceeds with high regioselectivity and stereospecificity, yielding predominantly the (2R,3S)-3-amino-2-hydroxypropanoate derivatives. The stereochemistry at C2 is retained from the starting material, and the attack at C3 occurs with inversion of configuration, leading to the anti diastereomer.

The general reaction scheme is depicted below:

G cluster_0 General Reaction Scheme start This compound catalyst Catalyst / Conditions start->catalyst nucleophile R-NH2 (Amine) nucleophile->catalyst product Ethyl (2R,3S)-3-(alkyl/aryl)amino-2-hydroxypropanoate (Unnatural Amino Acid Precursor) catalyst->product

Caption: General scheme for the synthesis of unnatural amino acid precursors.

Experimental Protocols

The following protocols are representative examples for the synthesis of unnatural amino acid precursors using this compound.

Protocol 1: Synthesis of Ethyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate

This protocol describes the ring-opening of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Magnesium bromide ethyl etherate (MgBr₂·OEt₂) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, add magnesium bromide ethyl etherate (0.1 mmol).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add benzylamine (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate.

Protocol 2: Synthesis of Ethyl (2R,3S)-3-(phenylamino)-2-hydroxypropanoate

This protocol outlines the ring-opening of this compound with aniline, a less nucleophilic amine, often requiring a catalyst.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.05 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and Yb(OTf)₃ (0.05 mmol) in acetonitrile (5 mL).

  • Add aniline (1.2 mmol) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl (2R,3S)-3-(phenylamino)-2-hydroxypropanoate.

Data Presentation

The following table summarizes typical yields and diastereoselectivity observed in the aminolysis of glycidic esters, which are analogous to the reactions described above. The regioselectivity for the attack at the C3 position is generally very high (>95%).

Nucleophile (Amine)Catalyst/ConditionsProductYield (%)Diastereomeric Ratio (anti:syn)
BenzylamineMgBr₂·OEt₂ / CH₂Cl₂Ethyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate85-95>95:5
AnilineYb(OTf)₃ / CH₃CN, 50°CEthyl (2R,3S)-3-(phenylamino)-2-hydroxypropanoate70-85>90:10
MorpholineSolvent-free, 25°CEthyl (2R,3S)-2-hydroxy-3-morpholinopropanoate90-98>98:2
Azide (NaN₃)NH₄Cl / MeOH:H₂OEthyl (2R,3S)-3-azido-2-hydroxypropanoate88-96>99:1

Note: The data presented are representative and based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and substrates used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of unnatural amino acid precursors from this compound.

G cluster_workflow Experimental Workflow start 1. Reaction Setup (Epoxide, Amine, Catalyst, Solvent) reaction 2. Reaction (Stirring at specified temperature) start->reaction workup 3. Aqueous Workup (Quenching, Extraction, Washing, Drying) reaction->workup purification 4. Purification (Column Chromatography) workup->purification product 5. Pure Product (Unnatural Amino Acid Precursor) purification->product

Caption: General experimental workflow for the synthesis.

Logical Relationship of Stereochemistry

The following diagram illustrates the stereochemical outcome of the nucleophilic attack on this compound.

G cluster_stereo Stereochemical Pathway start This compound (R configuration at C2) attack Nucleophilic attack of Amine (R-NH2) at C3 position start->attack inversion SN2-type reaction leads to inversion of configuration at C3 attack->inversion product Ethyl (2R,3S)-3-amino-2-hydroxypropanoate (R at C2, S at C3 - anti diastereomer) inversion->product

Caption: Stereochemical outcome of the ring-opening reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (2R)-2,3-epoxypropanoate. The content is designed to address specific issues that may be encountered during experimental procedures, with a focus on improving yield and enantioselectivity.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Causes:

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.

  • Inefficient Oxidant: The oxidant may have decomposed or is not suitable for the chosen reaction conditions. For electron-deficient olefins like ethyl acrylate, standard electrophilic epoxidation methods may be inefficient.[1]

  • Incorrect Reaction Temperature: The reaction temperature may be too low to initiate the reaction or too high, leading to product decomposition.

  • Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction.

  • Substrate Purity: Impurities in the starting material (ethyl acrylate) can inhibit the catalyst.

Recommended Solutions:

  • Catalyst Verification:

    • Use a freshly opened or properly stored catalyst.

    • For Jacobsen epoxidation, ensure the Mn(III)-salen complex is correctly prepared and handled.

    • For Sharpless epoxidation (less common for this substrate), ensure the titanium tetra(isopropoxide) is of high purity and handled under anhydrous conditions.[2]

  • Oxidant Selection and Handling:

    • Use a freshly opened or titrated oxidant.

    • For α,β-unsaturated esters, consider nucleophilic epoxidation conditions, such as using basic hydrogen peroxide (Weitz-Scheffer conditions).[1]

    • If using bleach (NaOCl) for Jacobsen epoxidation, ensure it is fresh and the pH is appropriately buffered.

  • Temperature Optimization:

    • Experiment with a range of temperatures. For many epoxidation reactions, starting at a low temperature (e.g., 0°C) and gradually warming to room temperature is effective.

  • Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • The presence of 3Å molecular sieves is necessary for Sharpless epoxidation to remove any moisture.[2]

  • Substrate Purification:

    • Purify the ethyl acrylate by distillation to remove any inhibitors or impurities.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed catalyst Check Catalyst Activity start->catalyst First Check oxidant Verify Oxidant Potency catalyst->oxidant If catalyst is active solution Implement Corrective Actions catalyst->solution Inactive -> Replace/Prepare Fresh conditions Review Reaction Conditions oxidant->conditions If oxidant is potent oxidant->solution Decomposed -> Use Fresh substrate Assess Substrate Purity conditions->substrate If conditions are correct conditions->solution Suboptimal -> Optimize Temp/Solvent substrate->solution If substrate is pure substrate->solution Impure -> Purify

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Low Enantioselectivity (ee)

Potential Causes:

  • Racemic Catalyst: The chiral ligand or the final catalyst complex may be racemic or have low enantiomeric purity.

  • Incorrect Ligand-to-Metal Ratio: An improper stoichiometric ratio of the chiral ligand to the metal precursor can lead to the formation of less selective catalytic species.

  • Reaction Temperature Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.

  • Presence of Achiral Catalytic Species: Impurities or side reactions may generate achiral species that catalyze the reaction non-selectively.

Recommended Solutions:

  • Verify Chiral Purity:

    • Confirm the enantiomeric purity of the chiral ligand (e.g., (R,R)-1,2-diaminocyclohexane for Jacobsen catalyst) by polarimetry or chiral chromatography.

  • Optimize Ligand-to-Metal Ratio:

    • Carefully control the stoichiometry during catalyst preparation. A slight excess of the ligand is sometimes used.

  • Temperature Control:

    • Perform the reaction at lower temperatures (e.g., 0°C to -20°C) to enhance enantioselectivity.

  • Solvent Screening:

    • Screen a variety of solvents. Non-coordinating solvents like dichloromethane or toluene are often preferred.

  • Use of Additives:

    • In Jacobsen epoxidation, the addition of an axial donor ligand, such as a pyridine N-oxide derivative, can improve enantioselectivity.[3]

Factors Influencing Enantioselectivity

enantioselectivity_factors ee Enantiomeric Excess (ee) catalyst Catalyst Purity ee->catalyst ratio Ligand:Metal Ratio ee->ratio temp Reaction Temperature ee->temp solvent Solvent Choice ee->solvent additives Additives ee->additives

Caption: Key factors that can be optimized to improve enantioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which asymmetric epoxidation method is more suitable for ethyl acrylate: Jacobsen-Katsuki or Sharpless?

A1: The Jacobsen-Katsuki epoxidation is generally more suitable for the epoxidation of unfunctionalized and electron-deficient olefins like ethyl acrylate.[3] The Sharpless epoxidation is specifically designed for allylic alcohols, where the hydroxyl group plays a crucial role in directing the catalyst to the double bond.[2] Direct epoxidation of an α,β-unsaturated ester like ethyl acrylate using the Sharpless method is not a standard application and is likely to be inefficient.

Q2: What are some common side reactions to be aware of?

A2:

  • Diol Formation: Ring-opening of the formed epoxide by water present in the reaction mixture can lead to the corresponding diol. This is more prevalent under acidic conditions.

  • Polymerization: Ethyl acrylate is a monomer that can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.

  • Michael Addition: If using a nucleophilic epoxidation method (e.g., with basic peroxide), the nucleophile can also undergo a Michael addition to the ethyl acrylate instead of epoxidation.

  • Trans-epoxide Formation (in Jacobsen Epoxidation): While the concerted mechanism leads to the cis-epoxide, a stepwise radical mechanism can result in the formation of the trans-epoxide as a minor byproduct.[3]

Q3: How can I purify the final product, this compound?

A3: this compound is a relatively volatile compound. Purification can be challenging due to its reactivity.

  • Distillation: Vacuum distillation is a common method for purifying volatile epoxides.[4] It is important to use a low temperature to avoid decomposition.

  • Chromatography: Flash column chromatography on silica gel can be used. However, the acidic nature of silica gel can sometimes cause epoxide ring-opening. Using a deactivated (e.g., with triethylamine) silica gel is recommended.

  • Extraction: A thorough aqueous workup is necessary to remove the catalyst, oxidant byproducts, and any water-soluble impurities.

Q4: What is a typical catalyst loading for the Jacobsen epoxidation?

A4: For the Jacobsen epoxidation, a catalyst loading of 2-10 mol% relative to the substrate is typically used. For less reactive substrates, a higher catalyst loading may be necessary.

Section 3: Experimental Protocols

The following are representative, adapted protocols for the synthesis of chiral epoxides. These should be considered as starting points and may require optimization for the specific synthesis of this compound.

Protocol 1: Adapted Jacobsen-Katsuki Epoxidation of Ethyl Acrylate

This protocol is adapted from general procedures for the epoxidation of electron-deficient olefins.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Ethyl acrylate (distilled)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with NaHCO₃/NaOH)

  • 4-Phenylpyridine N-oxide (optional additive)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%).

  • If using, add 4-phenylpyridine N-oxide (0.25 mmol).

  • Add anhydrous dichloromethane (10 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Add distilled ethyl acrylate (1.0 mmol) to the cooled solution.

  • While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 mmol) dropwise over 1-2 hours.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure at low temperature.

  • Purify the crude product by vacuum distillation or flash chromatography on deactivated silica gel.

Workflow for Adapted Jacobsen Epoxidation

jacobsen_workflow setup Reaction Setup: - (R,R)-Jacobsen's Catalyst - DCM, 0°C addition Substrate Addition: - Ethyl Acrylate setup->addition oxidation Oxidant Addition: - Buffered NaOCl (dropwise) addition->oxidation monitoring Reaction Monitoring: - TLC or GC oxidation->monitoring workup Aqueous Workup: - Separate layers, extract, wash, dry monitoring->workup purification Purification: - Vacuum Distillation or Chromatography workup->purification product This compound purification->product

Caption: Step-by-step workflow for the adapted Jacobsen epoxidation.

Section 4: Data Presentation

The following tables provide illustrative data on how reaction parameters can affect the yield and enantiomeric excess (ee) in the epoxidation of α,β-unsaturated esters, based on literature for similar substrates. This data is for comparison purposes and may not be directly representative of the synthesis of this compound.

Table 1: Effect of Catalyst Loading on Yield and ee

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
14585
2.57092
58595
108695

Illustrative data for a generic Jacobsen epoxidation of a cis-disubstituted olefin.

Table 2: Effect of Temperature on Yield and ee

Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
259088
08595
-2075>98
-4060>99

Illustrative data for a generic asymmetric epoxidation.

Table 3: Effect of Solvent on Enantioselectivity

SolventDielectric ConstantEnantiomeric Excess (ee, %)
Dichloromethane9.195
Toluene2.492
Acetonitrile37.580
Tetrahydrofuran7.675

Illustrative data for a generic Jacobsen epoxidation.

References

Technical Support Center: Synthesis of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (2R)-2,3-epoxypropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or Insufficient Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) is crucial for the deprotonation of the α-haloester in the Darzens reaction.- Use a freshly prepared or properly stored strong base. - Ensure anhydrous conditions as moisture can quench the base. - Increase the molar equivalent of the base.
2. Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.- Optimize the reaction temperature. While initial cooling might be necessary to control exotherms, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.
3. Poor Quality Reagents: Impurities in the starting materials (e.g., ethyl chloroacetate, formaldehyde source) can interfere with the reaction.- Use freshly distilled or high-purity reagents.
Formation of Significant Side Products 1. Hydrolysis of the Epoxide Ring: Presence of water can lead to the opening of the epoxide ring to form ethyl 2,3-dihydroxypropanoate.[1][2]- Ensure strict anhydrous conditions throughout the reaction and work-up. - Use dried solvents and reagents.
2. Hydrolysis of the Ester Group: Basic or acidic conditions in the presence of water can hydrolyze the ethyl ester to the corresponding carboxylic acid.[3][4]- Perform the reaction under anhydrous conditions. - During work-up, use a buffered aqueous solution or minimize contact time with acidic/basic aqueous layers.
3. Aldehyde Condensation Products: In the Darzens reaction, the aldehyde can undergo self-condensation (aldol reaction) under basic conditions, especially with enolizable aldehydes.[5]- Add the aldehyde slowly to the reaction mixture containing the base and the α-haloester. - Use a non-enolizable source of formaldehyde (e.g., paraformaldehyde) and ensure controlled depolymerization.
4. Formation of α-Chloro-β-hydroxy Ester: The intermediate halohydrin may not cyclize to the epoxide if the reaction conditions are not optimal.- Ensure a sufficiently strong base is used to facilitate the intramolecular SN2 reaction. - The choice of solvent can influence the rate of cyclization.
Low Enantioselectivity (in asymmetric synthesis) 1. Inactive or Poisoned Catalyst: The chiral catalyst (e.g., Jacobsen's catalyst, Shibasaki catalyst) may be degraded or inhibited by impurities.- Use a freshly prepared or properly stored catalyst. - Purify all reagents and solvents to remove potential catalyst poisons.
2. Incorrect Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.- Carefully control the reaction temperature as specified in the protocol. Lower temperatures often lead to higher enantioselectivity.
3. Racemization of the Product: The chiral epoxide can racemize under certain conditions, such as prolonged exposure to acidic or basic conditions.- Quench the reaction promptly upon completion. - Use mild work-up and purification conditions.
Difficult Purification 1. Co-elution of Side Products: Side products with similar polarity to the desired epoxide can make chromatographic purification challenging.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider fractional distillation under reduced pressure as an alternative or preliminary purification step.
2. Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of epoxides.- Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). - Minimize the time the product spends on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common methods are the Darzens glycidic ester condensation and the asymmetric epoxidation of a suitable alkene.

  • Darzens Reaction: This involves the condensation of an aldehyde (formaldehyde or a surrogate) with an α-haloester (ethyl chloroacetate) in the presence of a strong base.[6]

  • Asymmetric Epoxidation: This route typically involves the enantioselective epoxidation of ethyl acrylate or a related α,β-unsaturated ester using a chiral catalyst, such as a Jacobsen-type (Mn-salen) or Shibasaki-type (lanthanide-BINOL) catalyst.[7][8]

  • Chemo-enzymatic Synthesis: Greener approaches utilizing enzymes for key stereoselective steps are also being developed, for instance, from renewable resources like levoglucosenone.[5][9][10]

Q2: Which base is best for the Darzens reaction to synthesize ethyl glycidate?

A2: The choice of base is critical to minimize side reactions. While strong bases like sodium hydroxide or potassium hydroxide can be used, they often lead to hydrolysis of the ester and epoxide.[5] Strong, non-nucleophilic bases in aprotic solvents are often preferred.

  • Sodium ethoxide or Potassium tert-butoxide: These are commonly used and can give good yields (83-95% for a similar glycidic ester).[11]

  • Phosphazene bases: These have been shown to mediate the Darzens reaction in high yields (up to 92%) with minimal side product formation.[1]

  • Sodium amide: This has also been used, yielding around 62-64%, but side reactions can occur.[12]

Q3: How can I minimize the formation of the diol byproduct?

A3: The diol byproduct, ethyl 2,3-dihydroxypropanoate, is formed by the hydrolysis of the epoxide ring. To minimize its formation, it is crucial to maintain strictly anhydrous conditions throughout the synthesis and work-up.[1][2] This includes using dry solvents, freshly opened or dried reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: My reaction is complete, but I'm having trouble purifying the product. What do you suggest?

A4: Purification of this compound can be challenging due to its potential instability.

  • Fractional Distillation: Distillation under reduced pressure is a common method for purifying glycidic esters.[12]

  • Column Chromatography: If distillation is not sufficient, column chromatography on silica gel can be employed. To avoid degradation on the acidic silica, you can use a deactivated column (e.g., by pre-treating with a solution of triethylamine in the eluent) or use a less acidic stationary phase like alumina.

Q5: What is a typical yield and enantiomeric excess (ee) I can expect for the asymmetric epoxidation of ethyl acrylate?

A5: The yield and ee are highly dependent on the specific catalyst system and reaction conditions. For the Jacobsen epoxidation of a similar substrate (cis-ethyl cinnamate), an enantiomeric excess of 78% and an isolated yield of 11% have been reported.[7] Catalytic systems for α,β-unsaturated esters using yttrium-biphenyldiol complexes have shown high yields (up to 97%) and excellent enantioselectivity (up to 99% ee).[8][13]

Quantitative Data Summary

The following tables summarize quantitative data from literature for reactions relevant to the synthesis of this compound.

Table 1: Yields for Darzens-type Glycidic Ester Syntheses

Base/CatalystAldehyde/Ketoneα-HaloesterSolventYield (%)Reference(s)
Potassium tert-butoxideCyclohexanoneEthyl chloroacetatetert-Butyl alcohol83-95[11]
Sodium amideAcetophenoneEthyl chloroacetateBenzene62-64[12]
Phosphazene Base (P1-t-Bu)4-ChlorobenzaldehydeMethyl chloroacetateAcetonitrile92[1]
Phase-Transfer CatalystAromatic AldehydesEthyl chloroacetateAcetonitrileSatisfactory to Excellent[14]

Table 2: Enantioselective Epoxidation of α,β-Unsaturated Esters

Catalyst SystemSubstrateOxidantYield (%)ee (%)Reference(s)
(R,R)-Jacobsen's Catalystcis-Ethyl cinnamateKHSO₅1178[7]
Yttrium-biphenyldiolVarious α,β-unsaturated estersCumene hydroperoxideup to 97up to 99[8][13]

Experimental Protocols

1. General Protocol for Darzens Glycidic Ester Condensation

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

  • Reagents:

    • Formaldehyde source (e.g., paraformaldehyde, trioxane)

    • Ethyl chloroacetate

    • Strong base (e.g., potassium tert-butoxide, sodium ethoxide)

    • Anhydrous solvent (e.g., THF, diethyl ether, acetonitrile)

  • Procedure:

    • To the reaction flask under an inert atmosphere, add the anhydrous solvent and the strong base.

    • Cool the mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.

    • In the dropping funnel, prepare a solution of ethyl chloroacetate and the formaldehyde source in the anhydrous solvent.

    • Add the solution from the dropping funnel to the stirred base suspension over a period of 1-2 hours, maintaining the reaction temperature.

    • After the addition is complete, allow the reaction to stir at the same temperature or warm to room temperature for a specified time until completion (monitor by TLC or GC).

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

2. Chemo-enzymatic Synthesis of a Similar Chiral Epoxide

A greener synthesis for ethyl (S)-3-(oxiran-2-yl)propanoate has been reported with an overall yield of 57%.[5][9][10] This multi-step process involves:

  • Lipase-mediated Baeyer-Villiger oxidation.

  • Palladium-catalyzed hydrogenation.

  • Tosylation of the primary alcohol.

  • Epoxide formation using sodium ethoxide.

For detailed experimental procedures, please refer to the primary literature.[5][9][10]

Visualizations

Reaction_Pathway cluster_darzens Darzens Condensation formaldehyde Formaldehyde halohydrin Halohydrin Intermediate formaldehyde->halohydrin ethyl_chloroacetate Ethyl Chloroacetate enolate Enolate Intermediate ethyl_chloroacetate->enolate + Base base Strong Base (e.g., NaOEt) enolate->halohydrin + Formaldehyde product This compound halohydrin->product - Cl- Side_Reactions product This compound diol Ethyl 2,3-dihydroxypropanoate (Diol Byproduct) product->diol Epoxide Ring Opening acid (2R)-2,3-epoxypropanoic acid (Acid Byproduct) product->acid Ester Hydrolysis water_base + H₂O / Base water_acid + H₂O / Acid or Base

References

Technical Support Center: Purification of Ethyl (2R)-2,3-epoxypropanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of "Ethyl (2R)-2,3-epoxypropanoate" by column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound, a compound known for its sensitivity.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Decomposition on Silica Gel: The epoxide ring is acid-sensitive and can open on standard silica gel.[1][2][3] 2. Compound is Too Volatile: The product may have evaporated during solvent removal from fractions. 3. Incorrect Solvent System: The chosen eluent may be too weak to elute the compound or too strong, causing it to co-elute with the solvent front.1. Deactivate Silica Gel: Use neutralized silica gel. This can be achieved by pre-treating the silica with a solution containing a small amount of a base like triethylamine (e.g., 1-3% in the eluent) or by using commercially available neutral silica gel.[4][5] 2. Careful Evaporation: Use a rotary evaporator at low temperature and pressure. Monitor the evaporation process closely. 3. Optimize Solvent System: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.3 for the desired compound.[6][7]
Product Contaminated with Impurities (Co-elution) 1. Poor Separation: The solvent system may not be optimal for separating the product from impurities with similar polarities. 2. Column Overloading: Too much crude material was loaded onto the column for its size.[8] 3. Improper Column Packing: The column may have cracks or channels, leading to uneven solvent flow and poor separation.1. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[9] 2. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.[8] 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[8]
Streaking or Tailing of the Product Band 1. Interaction with Acidic Silica: The polar nature of the epoxide and potential diol impurity can lead to strong interactions with the acidic sites on the silica gel. 2. Sample Insolubility: The compound may be partially insoluble in the eluent, causing it to streak down the column.1. Deactivate Silica Gel: As mentioned above, use neutralized silica gel.[4][5] 2. Choose a More Solubilizing Eluent: While maintaining appropriate polarity for separation, ensure the chosen solvent system can fully dissolve the sample. A small amount of a more polar solvent in the loading solution can sometimes help, but should be minimized.
Appearance of New Spots on TLC After Column 1. On-Column Reaction: The compound may be degrading on the silica gel, leading to the formation of byproducts.[3] 2. Isomerization: The chiral center may be epimerizing under the chromatographic conditions.1. Deactivate Silica Gel and Work Quickly: Neutralize the silica and run the column as efficiently as possible to minimize contact time. 2. Maintain Low Temperatures: If possible, run the chromatography in a cold room to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying this compound?

A1: Due to the acid sensitivity of the epoxide ring, standard silica gel can cause ring-opening and other side reactions.[1][2] It is highly recommended to use deactivated or neutral silica gel . You can prepare this by making a slurry of the silica gel in your starting eluent containing 1-3% triethylamine or by purchasing commercially available neutral silica gel.[4][5]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of your desired product from impurities. This is best determined by running Thin Layer Chromatography (TLC) first. A common and effective solvent system for compounds of this polarity is a mixture of hexanes and ethyl acetate .[10] Aim for an Rf value of around 0.3 for your product to ensure good separation on the column.[6][7]

Q3: Should I use isocratic or gradient elution?

A3: For a potentially difficult separation or if impurities are close to your product's Rf value, gradient elution is generally preferred.[9] This involves starting with a lower polarity mobile phase (e.g., a higher percentage of hexanes) and gradually increasing the polarity (increasing the percentage of ethyl acetate). This can sharpen peaks and improve resolution. Isocratic elution (using a constant solvent ratio) can be effective if the separation is straightforward.

Q4: What is the best way to load my sample onto the column?

A4: Since this compound is a liquid, you have two main options:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent and carefully apply it to the top of the silica bed.[8]

  • Dry Loading: If your crude product is not very soluble in the initial eluent, you can dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[11] This method can often lead to better resolution.

Q5: My product seems to be degrading on the column. What can I do to prevent this?

A5: Degradation is a common issue with sensitive compounds like epoxides.[3] To minimize this:

  • Use Deactivated Silica Gel: This is the most critical step to prevent acid-catalyzed decomposition.[4][5]

  • Work Quickly: Minimize the time the compound spends on the column.

  • Use High-Purity Solvents: Impurities in solvents can sometimes contribute to degradation.

  • Consider Temperature: If feasible, performing the chromatography at a lower temperature (in a cold room) can help.

Quantitative Data Summary

The following table provides typical parameters for the purification of a compound structurally related to this compound, which can be used as a starting point for optimization.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh), deactivatedDeactivation with triethylamine is recommended.
Mobile Phase Hexanes:Ethyl Acetate (gradient)Start with a low polarity (e.g., 10:1) and gradually increase the ethyl acetate concentration.[12][13]
Typical Rf Value ~0.3 in 10:1 Hexanes:Ethyl AcetateThis is an estimate and should be confirmed by TLC.
Sample Loading 1-5 g crude material per 100 g silica gelOverloading can lead to poor separation.[8]
Elution Mode GradientA linear gradient often provides the best results.
Expected Yield 60-80%Yields can vary significantly depending on the purity of the crude material and the success of the chromatography.

Experimental Protocol

This protocol is a general guideline for the purification of this compound by flash column chromatography.

1. Preparation of Deactivated Silica Gel:

  • Prepare a slurry of silica gel (e.g., 100 g) in the initial, least polar eluent (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Add triethylamine to the slurry to a final concentration of 1-3% (v/v).

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.

2. Column Packing:

  • Secure a glass column of appropriate size vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • Carefully pour the silica gel slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound (e.g., 2 g) in a minimal amount of a volatile solvent such as dichloromethane.

  • Add a small amount of silica gel (e.g., 4-5 g) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

  • Carefully add this powder to the top of the prepared column.

4. Elution:

  • Carefully add the initial eluent (e.g., 10:1 Hexanes:Ethyl Acetate) to the top of the column without disturbing the sand layer.

  • Apply gentle pressure (using a pump or air line) to start the elution.

  • Begin collecting fractions.

  • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient could be from 10:1 to 5:1 Hexanes:Ethyl Acetate over several column volumes.

  • Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator at low temperature and pressure.

Visualization

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problems Common Issues start Start Purification problem Problem Encountered? start->problem low_recovery Low or No Recovery problem->low_recovery Yes end_success Successful Purification problem->end_success No solution1 Deactivate Silica Optimize Solvents Careful Evaporation low_recovery->solution1 co_elution Co-elution of Impurities solution2 Use Gradient Elution Reduce Sample Load Repack Column co_elution->solution2 streaking Streaking/Tailing solution3 Deactivate Silica Check Sample Solubility streaking->solution3 new_spots New Spots on TLC solution4 Deactivate Silica Work Quickly Low Temperature new_spots->solution4 end_fail Re-evaluate Strategy solution1->problem Re-attempt solution1->end_fail Still Unresolved solution2->problem Re-attempt solution2->end_fail Still Unresolved solution3->problem Re-attempt solution3->end_fail Still Unresolved solution4->problem Re-attempt solution4->end_fail Still Unresolved

Caption: A flowchart for troubleshooting common issues during column chromatography.

References

Technical Support Center: Optimizing Ring-Opening Reactions of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening of Ethyl (2R)-2,3-epoxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the ring-opening of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: Lewis acid catalysts can be deactivated by moisture.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to open the epoxide ring under the reaction conditions.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Steric Hindrance: Bulky nucleophiles or catalysts can hinder the approach to the epoxide.

  • Improper Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction mechanism.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider the use of molecular sieves.

  • Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or thiol), consider deprotonating it with a suitable base to form the more nucleophilic alkoxide or thiolate.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

  • Select an Appropriate Catalyst: For weakly nucleophilic reagents, the use of a Lewis acid catalyst such as Ytterbium triflate (Yb(OTf)₃) or Magnesium nitrate (Mg(NO₃)₂) can enhance the reaction rate.[1][2][3]

  • Solvent Screening: Test a range of aprotic and protic solvents to find the optimal medium for your specific nucleophile and catalyst system.

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Ring-Opening Products)

Possible Causes:

  • Reaction Conditions: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic).

  • Nature of the Nucleophile: The size and hardness/softness of the nucleophile can influence the site of attack.

  • Choice of Catalyst: Different Lewis acids can exhibit different selectivities.

Solutions:

  • Basic or Neutral Conditions: To favor nucleophilic attack at the less sterically hindered C3 position (SN2-type reaction), use basic or neutral conditions. This involves using a strong, anionic nucleophile (e.g., NaSPh, NaOMe) or a neutral nucleophile in a non-acidic solvent.

  • Acidic Conditions: To favor nucleophilic attack at the more substituted C2 position, which can better stabilize a partial positive charge in the transition state (SN1-type character), use acidic conditions with a Lewis or Brønsted acid catalyst.

  • Nucleophile Selection: Smaller, "harder" nucleophiles tend to attack the C3 position, while larger, "softer" nucleophiles may show less selectivity.

  • Catalyst Screening: If using a Lewis acid, screen different catalysts to optimize regioselectivity. For example, some metal triflates are known to effectively catalyze these reactions.[1][2][3]

Problem 3: Formation of Side Products

Possible Causes:

  • Dimerization/Polymerization: Under certain conditions, especially with strong acids or bases, the epoxide can polymerize.

  • Hydrolysis: The presence of water can lead to the formation of the corresponding diol.

  • Side Reactions of the Nucleophile or Product: The nucleophile or the ring-opened product may be unstable under the reaction conditions.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the nucleophile. An excess of the epoxide can lead to polymerization.

  • Anhydrous Conditions: Rigorously exclude water from the reaction mixture to prevent diol formation.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC/LC-MS and quench the reaction once the starting material is consumed to avoid product degradation or further reactions.

  • Purification Challenges: Products from these reactions can sometimes be difficult to purify. Dicyclohexylurea, a byproduct of DCC couplings, is notoriously difficult to remove. Using water-soluble coupling agents like EDC.HCl can simplify purification as the urea byproduct can be removed with an aqueous wash.[4] For other purification challenges, column chromatography with a carefully selected solvent system is often effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the ring-opening of this compound?

A1: The regioselectivity is primarily governed by the reaction conditions. Under basic or neutral conditions, nucleophilic attack is expected to occur predominantly at the less substituted C3 position via an SN2 mechanism. Under acidic conditions, with the use of a Lewis or Brønsted acid, the reaction proceeds with more SN1 character, and nucleophilic attack is favored at the C2 position, which can better stabilize a developing positive charge.

Q2: Which catalysts are recommended for this reaction?

A2: For nucleophiles that require activation of the epoxide ring, Lewis acids are commonly employed. Ytterbium triflate (Yb(OTf)₃) and magnesium salts like Mg(ClO₄)₂ and Mg(NO₃)₂ have been reported to be effective catalysts for the ring-opening of epoxides with amines and other nucleophiles.[3][5][6] The choice of catalyst may influence both the reaction rate and the regioselectivity.

Q3: What are suitable solvents for this reaction?

A3: The choice of solvent depends on the nucleophile and the reaction conditions. For reactions with anionic nucleophiles, polar aprotic solvents like THF or DMF are often used. For catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or ethereal solvents are common. Protic solvents like alcohols can participate in the reaction, acting as nucleophiles themselves, so their use should be considered carefully.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) using an appropriate stain (e.g., permanganate or vanillin) to visualize both the starting material and the product. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are suitable techniques.

Q5: Are there any specific safety precautions I should take?

A5: Epoxides are reactive molecules and should be handled with care in a well-ventilated fume hood. Many of the reagents used in these reactions, such as strong bases, Lewis acids, and organic solvents, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following tables provide representative quantitative data for the ring-opening of ethyl glycidate and analogous epoxides with various nucleophiles. Note that these conditions may require optimization for this compound.

Table 1: Ring-Opening with Amine Nucleophiles

EntryNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)C2:C3 Ratio
1AnilineYb(OTf)₃ (10 mol%)THFRT295>95:5
2BenzylamineNoneNeat60492<5:>95
3MorpholineMg(NO₃)₂ (10 mol%)CH₃CN50688Not specified
4AnilineMg(ClO₄)₂ (5 mol%)Solvent-freeRT0.594>95:5

Table 2: Ring-Opening with Thiol and Alcohol Nucleophiles

EntryNucleophileCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)C2:C3 Ratio
1ThiophenolLiOHTHF/H₂ORT1282<1:>99
2Benzyl mercaptanCs₂CO₃DMFRT590<5:>95
3MethanolYb(OTf)₃ (5 mol%)MethanolRT391>95:5
4IsopropanolAl(OTf)₃ (0.01 mol%)Isopropanol801>99Not specified

Experimental Protocols

The following are representative experimental protocols for the ring-opening of epoxides. These should be adapted and optimized for this compound.

Protocol 1: Ytterbium Triflate-Catalyzed Ring-Opening with an Amine

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv) and the desired solvent (e.g., THF, 5 mL).

  • Add the amine nucleophile (1.1 mmol, 1.1 equiv).

  • Add Ytterbium triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Mediated Ring-Opening with a Thiol

  • To a round-bottom flask, add the thiol nucleophile (1.2 mmol, 1.2 equiv) and a suitable solvent (e.g., THF, 5 mL).

  • Add a base (e.g., lithium hydroxide, 1.2 mmol, 1.2 equiv) and stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and concepts related to the ring-opening of this compound.

Reaction_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions Epoxide This compound Reaction Ring-Opening Reaction Epoxide->Reaction Nucleophile Nucleophile (Amine, Thiol, Alcohol) Nucleophile->Reaction Solvent Solvent Selection Solvent->Reaction Catalyst Catalyst/Base (e.g., Yb(OTf)3, LiOH) Catalyst->Reaction Temperature Temperature Control Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product β-substituted-α-hydroxypropanoate Purification->Product

Caption: General experimental workflow for the ring-opening reaction.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low or No Yield Observed Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Catalyst_Inactive Inactive Catalyst? (Moisture Sensitive) Check_Reagents->Catalyst_Inactive Nucleophile_Weak Weak Nucleophile? Check_Reagents->Nucleophile_Weak Temp_Low Temperature Too Low? Check_Conditions->Temp_Low Solvent_Wrong Incorrect Solvent? Check_Conditions->Solvent_Wrong Solution_Dry Use Anhydrous Reagents/Solvents Catalyst_Inactive->Solution_Dry Solution_Activate Use Stronger Nucleophile or Add Base Nucleophile_Weak->Solution_Activate Solution_Heat Increase Temperature Temp_Low->Solution_Heat Solution_Solvent Screen Different Solvents Solvent_Wrong->Solution_Solvent

Caption: Troubleshooting guide for low reaction yield.

Regioselectivity_Control cluster_basic Basic / Neutral Conditions cluster_acidic Acidic Conditions (Lewis/Brønsted Acid) Title Controlling Regioselectivity cluster_basic cluster_basic cluster_acidic cluster_acidic Mechanism_SN2 SN2 Mechanism Attack_C3 Attack at C3 (Less Hindered) Mechanism_SN2->Attack_C3 Product_C3 Major Product: Ethyl 2-hydroxy-3-nucleo-propanoate Attack_C3->Product_C3 Mechanism_SN1 SN1-like Mechanism Attack_C2 Attack at C2 (More Substituted) Mechanism_SN1->Attack_C2 Product_C2 Major Product: Ethyl 3-hydroxy-2-nucleo-propanoate Attack_C2->Product_C2

Caption: Logic for controlling regioselectivity.

References

Technical Support Center: Controlling Regioselectivity in Ethyl (2R)-2,3-epoxypropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (2R)-2,3-epoxypropanoate. The following information is designed to help you control the regioselectivity of your reactions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products when reacting this compound with a nucleophile?

A1: The reaction of this compound with a nucleophile can lead to two regioisomeric products: the C3-attack product (ethyl 3-substituted-2-hydroxypropanoate) and the C2-attack product (ethyl 2-substituted-3-hydroxypropanoate). The predominant product depends on the reaction conditions.

Q2: How do reaction conditions influence which regioisomer is formed?

A2: Reaction conditions are the primary determinant of regioselectivity.

  • Basic or Neutral Conditions: With strong, "hard" nucleophiles (e.g., amines, thiols, alkoxides), the reaction typically proceeds via an SN2 mechanism. Steric hindrance is the dominant factor, leading to the nucleophile attacking the less substituted carbon (C3).

  • Acidic Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a better electrophile. The reaction proceeds through a mechanism with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon (C2), which can better stabilize the developing positive charge.

Q3: Why is my reaction not regioselective, yielding a mixture of products?

A3: A lack of regioselectivity can arise from several factors:

  • Intermediate Reaction Conditions: Conditions that are neither strongly acidic nor strongly basic can lead to a mixture of SN1 and SN2 pathways.

  • "Soft" Nucleophiles: Bulky or "soft" nucleophiles might show reduced regioselectivity due to a combination of steric and electronic effects.

  • Temperature Effects: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

  • Lewis Acid Choice: The strength and nature of the Lewis acid can significantly impact the regiomeric ratio. Weaker Lewis acids might not sufficiently activate the C2 position.

Q4: How can I reliably favor the formation of the C3-attack product (ethyl 3-substituted-2-hydroxypropanoate)?

A4: To favor attack at the C3 position, you should employ basic or neutral conditions with a strong nucleophile. This promotes a classic SN2 reaction at the less sterically hindered carbon. The use of a non-coordinating solvent is also recommended.

Q5: What is the best strategy to maximize the yield of the C2-attack product (ethyl 2-substituted-3-hydroxypropanoate)?

A5: To favor attack at the C2 position, acidic conditions are necessary. The use of a Lewis acid is a common and effective strategy. The Lewis acid coordinates to the epoxide oxygen, creating a partial positive charge on the adjacent carbons. The more substituted C2 carbon can better stabilize this charge, making it the preferred site of nucleophilic attack.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inactive catalyst (for Lewis acid catalyzed reactions).4. Steric hindrance from a bulky nucleophile.1. Use a stronger nucleophile or add a non-nucleophilic base to deprotonate the nucleophile.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a fresh or different Lewis acid catalyst. Ensure anhydrous conditions for Lewis acid reactions.4. Consider using a less sterically hindered nucleophile if possible.
Poor regioselectivity (mixture of C2 and C3 attack) 1. Reaction conditions are not sufficiently basic or acidic.2. The nucleophile has intermediate "hardness."3. The Lewis acid is not effectively activating the C2 position.1. For C3 attack, ensure strongly basic or neutral conditions. For C2 attack, ensure a sufficient amount of a strong Lewis acid is present.2. If possible, modify the nucleophile to be "harder" (e.g., using an alkoxide instead of an alcohol).3. Switch to a stronger Lewis acid (e.g., Ti(Oi-Pr)₄, Yb(OTf)₃).
Formation of undesired side products 1. Polymerization of the epoxide, especially under strongly acidic conditions.2. Reaction with the solvent.3. Decomposition of starting materials or products at elevated temperatures.1. Use a milder Lewis acid or lower the reaction temperature. Add the epoxide slowly to the reaction mixture.2. Use a non-reactive, aprotic solvent.3. Run the reaction at a lower temperature for a longer duration.

Data Presentation: Regioselectivity in this compound Reactions

The following tables summarize typical regioselectivities observed in the reactions of glycidyl esters with various nucleophiles. Note: Data is compiled from reactions with this compound and structurally similar glycidyl esters. Regiomeric ratios can vary based on specific reaction conditions and substrates.

Table 1: Reaction with Amines

NucleophileConditionsC3 Attack:C2 Attack RatioPredominant Product
BenzylamineNeat, 60 °C>95:5Ethyl 3-(benzylamino)-2-hydroxypropanoate
AnilineLewis Acid (e.g., Yb(OTf)₃), CH₃CN, rt5:95Ethyl 2-anilino-3-hydroxypropanoate
MorpholineEtOH, reflux>95:5Ethyl 2-hydroxy-3-morpholinopropanoate

Table 2: Reaction with Thiols

NucleophileConditionsC3 Attack:C2 Attack RatioPredominant Product
ThiophenolNaH, THF, 0 °C to rt>98:2Ethyl 2-hydroxy-3-(phenylthio)propanoate
Benzyl MercaptanEt₃N, MeOH, rt>95:5Ethyl 3-(benzylthio)-2-hydroxypropanoate

Table 3: Reaction with Other Nucleophiles

NucleophileConditionsC3 Attack:C2 Attack RatioPredominant Product
Sodium AzideNH₄Cl, MeOH/H₂O, 60 °C>95:5Ethyl 3-azido-2-hydroxypropanoate
MethanolH₂SO₄ (cat.), MeOH, rt<10:>90Ethyl 3-hydroxy-2-methoxypropanoate
Water (Hydrolysis)H₂SO₄ (cat.), H₂O/THF, rt<10:>902,3-Dihydroxypropanoic acid (after ester hydrolysis)

Experimental Protocols

Protocol 1: Regioselective C3-Attack with an Amine (SN2 Conditions)

Objective: To synthesize ethyl 3-(benzylamino)-2-hydroxypropanoate.

Materials:

  • This compound

  • Benzylamine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous ethanol to dissolve the epoxide (concentration typically 0.1-0.5 M).

  • Add benzylamine (1.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 3-(benzylamino)-2-hydroxypropanoate.

Protocol 2: Regioselective C2-Attack with an Amine (Lewis Acid Catalyzed)

Objective: To synthesize ethyl 2-anilino-3-hydroxypropanoate.

Materials:

  • This compound

  • Aniline

  • Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Yb(OTf)₃ (0.1 eq).

  • Add anhydrous acetonitrile and stir to dissolve the catalyst.

  • Add aniline (1.2 eq) to the catalyst solution.

  • Add this compound (1.0 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-anilino-3-hydroxypropanoate.

Visualizations

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Basic_Neutral Basic or Neutral (e.g., NaH, Et3N) SN2 SN2 Basic_Neutral->SN2 Favors Acidic Acidic (e.g., H2SO4, Lewis Acid) SN1_like SN1-like Acidic->SN1_like Favors C3_Attack C3 Attack (Less Hindered) SN2->C3_Attack Leads to C2_Attack C2 Attack (More Substituted) SN1_like->C2_Attack Leads to

Caption: Logic diagram illustrating the control of regioselectivity.

Experimental_Workflow_C3 Start Start Dissolve Dissolve Epoxide in Solvent Start->Dissolve Add_Nuc Add Nucleophile (e.g., Amine, Thiol) Dissolve->Add_Nuc Heat Heat to Reflux (if necessary) Add_Nuc->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product C3-Attack Product Purify->Product

Caption: Workflow for selective C3-attack reactions.

Experimental_Workflow_C2 Start Start Catalyst Dissolve Lewis Acid in Anhydrous Solvent Start->Catalyst Add_Nuc Add Nucleophile Catalyst->Add_Nuc Add_Epoxide Add Epoxide (dropwise) Add_Nuc->Add_Epoxide Stir Stir at Room Temp Add_Epoxide->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product C2-Attack Product Purify->Product

Caption: Workflow for selective C2-attack reactions.

Common impurities in "Ethyl (2R)-2,3-epoxypropanoate" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (2R)-2,3-epoxypropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound often originate from its synthesis route. The most prevalent impurities can be categorized as follows:

  • Residual Starting Materials: Depending on the synthetic pathway, these can include ethyl chloroacetate, ethyl bromoacetate, or ethyl acrylate.

  • Byproducts from Synthesis:

    • Darzens Condensation Route: Side products from aldol-type condensation reactions.

    • Epoxidation Route: Byproducts from the oxidation of ethyl acrylate.

  • Stereoisomers: The undesired (S)-enantiomer and diastereomers (cis/trans isomers) can be present.

  • Degradation Products: Hydrolysis of the epoxide ring can lead to the formation of ethyl 2,3-dihydroxypropanoate.

Q2: How can I detect and quantify impurities in my this compound sample?

A2: Several analytical techniques can be employed for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities such as residual solvents and starting materials.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly crucial for separating and quantifying the undesired (S)-enantiomer and other diastereomers. Achiral HPLC can be used for non-volatile impurities.[6][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities.[11]

Q3: What is the impact of these impurities on my downstream applications?

A3: The presence of impurities can have significant consequences for subsequent reactions and the final product's quality, especially in pharmaceutical applications.

  • Residual starting materials and byproducts can lead to the formation of unwanted side products in your reaction, reducing the yield and purity of your target molecule.

  • The undesired (S)-enantiomer can affect the stereochemistry and biological activity of the final active pharmaceutical ingredient (API).

  • Hydrolysis products can interfere with reactions that are sensitive to diols.

Troubleshooting Guides

Issue 1: My reaction yield is low, and I suspect impurities in the starting material.

Possible Cause: Unreacted starting materials or byproducts in your this compound are interfering with the reaction.

Troubleshooting Steps:

  • Analyze the Purity of the Starting Material:

    • Use GC-MS to check for volatile impurities like ethyl chloroacetate or ethyl acrylate.

    • Employ chiral HPLC to determine the enantiomeric excess (ee) and the presence of diastereomers.

  • Purify the Starting Material:

    • Fractional Distillation: This is an effective method for removing volatile impurities with different boiling points.

    • Column Chromatography: Silica gel chromatography can be used to separate the desired product from less volatile byproducts.[12]

Issue 2: The stereochemistry of my final product is incorrect.

Possible Cause: The presence of the undesired (S)-enantiomer in your this compound starting material.

Troubleshooting Steps:

  • Determine the Enantiomeric Excess (ee):

    • Use a validated chiral HPLC method to accurately quantify the percentage of the (R)- and (S)-enantiomers.

  • Enantiomeric Enrichment:

    • If the ee is below the required specification, consider purification methods such as preparative chiral HPLC to isolate the desired (R)-enantiomer.

Issue 3: I am observing an unexpected diol byproduct in my reaction.

Possible Cause: Your this compound has been partially hydrolyzed to ethyl 2,3-dihydroxypropanoate.

Troubleshooting Steps:

  • Check for Hydrolysis:

    • Analyze your starting material using techniques like GC-MS or LC-MS to detect the presence of the diol.

  • Storage and Handling:

    • Ensure that the this compound is stored under anhydrous conditions and protected from moisture to prevent hydrolysis.

Summary of Common Impurities and Analytical Methods

Impurity CategorySpecific ExamplesRecommended Analytical Method
Residual Starting Materials Ethyl chloroacetate, Ethyl acrylateGas Chromatography-Mass Spectrometry (GC-MS)
Synthesis Byproducts Aldol condensation productsLiquid Chromatography-Mass Spectrometry (LC-MS), GC-MS
Stereoisomers Ethyl (2S)-2,3-epoxypropanoate (the (S)-enantiomer), Diastereomers (cis/trans)Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Degradation Products Ethyl 2,3-dihydroxypropanoateGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5MS) is typically suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and quantify them based on their peak areas relative to the main product.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a general approach for separating the enantiomers of Ethyl 2,3-epoxypropanoate.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD) is often effective.[8]

Procedure:

  • Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Area of R-enantiomer] - [Area of S-enantiomer]) / ([Area of R-enantiomer] + [Area of S-enantiomer])] x 100

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification cluster_results Outcome start Sample of this compound gcms GC-MS Analysis start->gcms Volatile Impurities? hplc Chiral HPLC Analysis start->hplc Stereoisomers? distillation Fractional Distillation gcms->distillation Yes chromatography Column Chromatography gcms->chromatography Non-volatile byproducts chiral_sep Preparative Chiral HPLC hplc->chiral_sep Low ee pure_product Pure this compound distillation->pure_product waste Waste (Impurities) distillation->waste chromatography->pure_product chromatography->waste chiral_sep->pure_product chiral_sep->waste

Caption: Workflow for impurity analysis and purification of this compound.

logical_relationship cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities darzens Darzens Condensation starting_materials Unreacted Starting Materials (e.g., Ethyl Chloroacetate) darzens->starting_materials byproducts Reaction Byproducts (e.g., Aldol Adducts) darzens->byproducts stereoisomers Stereoisomers ((S)-enantiomer, diastereomers) darzens->stereoisomers epoxidation Epoxidation of Ethyl Acrylate epoxidation->starting_materials epoxidation->byproducts epoxidation->stereoisomers degradation Degradation Products (e.g., Diol from hydrolysis) pure_product This compound pure_product->degradation Hydrolysis

Caption: Relationship between synthesis routes and common impurities.

References

Technical Support Center: Enhancing Enantioselectivity with Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block for introducing stereocenters in the synthesis of complex molecules. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is a chiral epoxide primarily used as an electrophile in ring-opening reactions with various nucleophiles. This reaction allows for the stereospecific introduction of two adjacent stereocenters, making it a valuable tool in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.

Q2: What is the expected stereochemical outcome of the ring-opening reaction?

A2: The ring-opening of epoxides, including this compound, typically proceeds through an S(_N)2 mechanism. This results in the inversion of configuration at the carbon atom attacked by the nucleophile, leading to the formation of anti- or trans-products.

Q3: Which carbon of the epoxide ring is preferentially attacked by nucleophiles?

A3: Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom (C3). In the case of this compound, this would be the carbon not bearing the ester group.

Q4: Can the regioselectivity of the ring-opening reaction be controlled?

A4: Yes, to some extent. While the inherent steric and electronic properties of the epoxide favor attack at C3 under basic/neutral conditions, the choice of catalyst and reaction conditions can influence regioselectivity. For instance, in acid-catalyzed ring-opening, the nucleophile may attack the more substituted carbon (C2) due to the development of a partial positive charge at this position in the transition state.

Q5: What are some common nucleophiles used in reactions with this compound?

A5: A wide range of nucleophiles can be employed, including:

  • Nitrogen nucleophiles: Amines (primary and secondary), azides.

  • Oxygen nucleophiles: Alcohols, water (in hydrolysis).

  • Sulfur nucleophiles: Thiols.

  • Carbon nucleophiles: Grignard reagents, organolithium compounds, and enolates.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Conversion 1. Inactive Catalyst: Lewis acid catalysts can be deactivated by moisture. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion. 3. Low Reaction Temperature: The activation energy barrier for the ring-opening may not be overcome at the current temperature.1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Consider using freshly opened catalyst. 2. Optimize the catalyst loading by performing small-scale trial reactions. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using TLC or LC-MS.
Low Yield of Desired Product 1. Side Reactions: Competing side reactions, such as polymerization of the epoxide or reaction of the nucleophile with the ester group. 2. Product Degradation: The product may be unstable under the reaction or work-up conditions. 3. Difficult Purification: The product may be difficult to separate from starting materials or byproducts.1. Use milder reaction conditions (lower temperature, less reactive catalyst). Consider protecting the ester group if it is susceptible to reaction. 2. Perform a milder work-up procedure. For example, use a buffered aqueous solution instead of strong acid or base. 3. Optimize the purification method. This may involve trying different chromatography conditions (e.g., different solvent systems, stationary phases) or crystallization.
Poor Enantioselectivity (Loss of Enantiomeric Excess) 1. Racemization: The product or starting material may be undergoing racemization under the reaction conditions. 2. Non-stereospecific Reaction Pathway: A competing reaction pathway that is not stereospecific may be occurring.1. Use milder reaction conditions. If a strong acid or base is used, consider using a weaker one or a buffered system. 2. Ensure that the reaction conditions favor the desired S(_N)2 pathway. This typically involves using a good nucleophile and a polar aprotic solvent.
Formation of Regioisomers 1. Mixed S(_N)1/S(_N)2 character: Under certain conditions (e.g., acidic), the reaction may have partial S(_N)1 character, leading to a loss of regioselectivity.1. To favor attack at the less hindered carbon (C3), use basic or neutral reaction conditions. To favor attack at the more substituted carbon (C2), carefully controlled acidic conditions may be employed, though this can be challenging.

Experimental Protocols

The following is a generalized protocol for the ring-opening of this compound with an amine nucleophile, based on analogous reactions of similar chiral epoxides.

Reaction: Synthesis of an Ethyl (2R,3S)-3-amino-2-hydroxypropanoate derivative

This protocol describes the synthesis of a β-amino alcohol through the ring-opening of this compound with an aromatic amine, such as p-anisidine.

Materials:

  • This compound

  • p-Anisidine

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, or Tetrahydrofuran)

  • Lewis acid catalyst (optional, e.g., Yb(OTf)(_3), Sc(OTf)(_3)) or a protic acid (e.g., acetic acid)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and p-anisidine (1.1 eq) in the chosen anhydrous solvent.

  • Catalyst Addition (if applicable): If a catalyst is used, add it to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the nucleophile and the catalyst used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol.

Quantitative Data from Analogous Reactions:

The following table summarizes data from the ring-opening of a related chiral epoxide, (2R,3S)-Ethyl-3-phenylglycidate, which provides an indication of expected yields and stereoselectivity.

NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
Ammonia (from Benzamide)LipaseToluene5024>95>99

Note: This data is for a structurally similar but different substrate and should be used as a general guideline.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a β-amino alcohol from this compound.

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Nucleophile - Anhydrous Solvent start->reaction_setup catalyst_addition Catalyst Addition (Optional) reaction_setup->catalyst_addition reaction Reaction (Stirring at Temp) catalyst_addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis of β-amino alcohols.

Signaling Pathway of the Reaction Mechanism

This diagram illustrates the S(_N)2 mechanism for the ring-opening of this compound.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product epoxide This compound ts [Nu---C---O]⁻ epoxide->ts Nucleophilic Attack (SN2) nucleophile Nucleophile (Nu⁻) nucleophile->ts product anti-β-substituted-α-hydroxypropanoate ts->product Ring Opening

Caption: S(_N)2 mechanism of the epoxide ring-opening reaction.

Troubleshooting low conversion rates in "Ethyl (2R)-2,3-epoxypropanoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Ethyl (2R)-2,3-epoxypropanoate.

Troubleshooting Low Conversion Rates

Low conversion rates in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. The two primary methods for this synthesis are the Darzens Glycidic Ester Condensation and the Asymmetric Epoxidation of ethyl acrylate. This guide will address common issues and provide solutions for both methodologies.

Route 1: Darzens Glycidic Ester Condensation

The Darzens condensation is a classic method for the formation of α,β-epoxy esters. In the context of this compound, this typically involves the reaction of a suitable aldehyde with ethyl chloroacetate in the presence of a base.

Q1: My Darzens reaction is showing low to no conversion. What are the likely causes?

A1: Low conversion in a Darzens reaction can be attributed to several factors:

  • Base Strength and Type: The choice of base is critical. A base that is too weak may not deprotonate the α-halo ester effectively. Conversely, a base that is too strong or nucleophilic can lead to side reactions. It is often recommended to use an alkoxide base that corresponds to the ester to prevent transesterification.[1] For instance, when using ethyl chloroacetate, sodium ethoxide is a suitable choice. Highly basic and non-nucleophilic phosphazene bases have been shown to afford nearly quantitative yields in some Darzens reactions.[2]

  • Reaction Temperature: The initial deprotonation and subsequent condensation are often carried out at low temperatures (e.g., 0-15°C) to control the reaction rate and minimize side reactions.[3] Allowing the reaction to warm to room temperature is then typical.[3]

  • Moisture: The Darzens reaction is sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Purity: The purity of the aldehyde and ethyl chloroacetate is important. Impurities can interfere with the reaction.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: Common side products in the Darzens condensation include:

  • Self-condensation of the aldehyde or ketone.

  • Hydrolysis of the ester: This can be minimized by using anhydrous conditions.

  • Formation of α-chloro-β-lactone by-products. [4]

  • Acyl exchange side reactions if the alkoxide base does not match the ester.[1]

To minimize these, ensure stringent anhydrous conditions, use a non-nucleophilic strong base, and maintain appropriate reaction temperatures.

Q3: How can I monitor the progress of my Darzens reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

BaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
KOH (powder)THFRoom Temp826.5:1[5]
KOH (powder)AcetonitrileRoom Temp921:1.6[5]
P1-t-Bu (phosphazene)Acetonitrile2592-[2]
P1-t-Bu (phosphazene)Dichloromethane2592-[2]
P4-t-Bu (phosphazene)THF2557-[2]

Note: The diastereomeric ratio is not applicable for the synthesis of Ethyl 2,3-epoxypropanoate from formaldehyde. This data is illustrative of how base and solvent choices can significantly impact yield and selectivity in Darzens reactions.

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in a dry solvent (e.g., THF or toluene).

  • Cooling: Cool the mixture to 0-15°C using an ice bath.[3]

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., sodium ethoxide, 1.5 eq) in the corresponding alcohol dropwise over 30-40 minutes, ensuring the temperature remains below 15°C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene) multiple times.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.[3] Further purification can be achieved by flash column chromatography.

Darzens_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde & Ethyl Chloroacetate in Dry Solvent cooling Cool to 0-15°C reagents->cooling base_add Slowly Add Base cooling->base_add stir Stir at Room Temperature base_add->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify extract->purify product product purify->product This compound

Caption: Workflow for the Darzens Glycidic Ester Condensation.

Route 2: Asymmetric Epoxidation of Ethyl Acrylate

The enantioselective epoxidation of ethyl acrylate, an electron-deficient alkene, presents a direct route to chiral Ethyl 2,3-epoxypropanoate. The Jacobsen-Katsuki epoxidation is a well-established method for the asymmetric epoxidation of unfunctionalized olefins.[1]

Q1: I am experiencing low conversion in the Jacobsen epoxidation of ethyl acrylate. What could be the problem?

A1: Electron-deficient alkenes like ethyl acrylate can be challenging substrates for Jacobsen epoxidation. Low conversion may be due to:

  • Catalyst Activity: The manganese (salen) catalyst may be inactive. Ensure it is properly prepared and handled under an inert atmosphere. The oxidation state of the manganese is crucial.

  • Oxidant Choice: Common oxidants include sodium hypochlorite (bleach) and m-CPBA.[6] The pH and concentration of the oxidant solution can significantly impact the reaction rate. For NaOCl, the pH is typically adjusted to around 11.3.

  • Additives: Axial donor ligands, such as 4-phenylpyridine N-oxide (4-PPNO), can enhance the reaction rate and catalyst stability.[7][8]

  • Reaction Temperature: These reactions are often run at room temperature or slightly below.

Q2: The enantioselectivity (% ee) of my product is low. How can I improve it?

A2: Low enantioselectivity in Jacobsen epoxidation can be addressed by:

  • Catalyst Purity: The enantiomeric purity of the salen ligand is paramount.

  • Temperature Control: Lowering the reaction temperature can sometimes improve enantioselectivity.[3]

  • Solvent Choice: Dichloromethane is a common solvent. Ensure it is dry.

  • Substrate Purity: Impurities in the ethyl acrylate can affect the catalyst's performance.

Q3: Are there common side reactions in the epoxidation of ethyl acrylate?

A3: Potential side reactions include:

  • Epoxide Ring-Opening: The product epoxide can undergo ring-opening under acidic or basic conditions. Careful control of the workup is necessary.

  • Oxidative degradation of the substrate or product.

Specific quantitative data for the Jacobsen epoxidation of ethyl acrylate is sparse in readily available literature. However, data from similar systems demonstrate the importance of catalyst loading and additives.

SubstrateCatalyst Loading (mol%)AdditiveYield (%)ee (%)Reference
cis-Ethyl Cinnamate44-PPNO9693[9]
Indene<1P(3)NO9085-88[7]
2,2-DimethylchromeneNot specifiedNoneHigh>90[10]

This table illustrates that high yields and enantioselectivities can be achieved with Jacobsen-type catalysts, and that additives can allow for lower catalyst loadings.

This is a general protocol and will likely require optimization for ethyl acrylate.

  • Catalyst Preparation: The chiral (salen)manganese(III) complex (Jacobsen's catalyst) is either purchased or synthesized according to literature procedures.[11]

  • Reaction Setup: To a round-bottom flask, add the ethyl acrylate (1.0 eq), the Jacobsen's catalyst (1-5 mol%), and an axial donor ligand (e.g., 4-PPNO, if used) in a suitable solvent (e.g., dichloromethane).

  • Oxidant Addition: Add the oxidant (e.g., buffered sodium hypochlorite solution) dropwise to the stirred reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with a reducing agent (e.g., aqueous sodium sulfite) to quench any remaining oxidant, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash chromatography.

Jacobsen_Cycle MnIII Mn(III)-Salen Complex MnV Mn(V)=O Intermediate MnIII->MnV Oxidation Epoxide_Complex Mn(III)-Epoxide Complex MnV->Epoxide_Complex Oxygen Transfer Epoxide_Complex->MnIII Product Release Product This compound Epoxide_Complex->Product Oxidant Oxidant (e.g., NaOCl) Oxidant->MnV Alkene Ethyl Acrylate Alkene->Epoxide_Complex

Caption: Simplified Catalytic Cycle of the Jacobsen Epoxidation.

Analytical Methods for Reaction Monitoring and Product Analysis

Accurate monitoring of the reaction and characterization of the final product are crucial for optimizing conversion rates and ensuring product quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both monitoring the reaction progress and analyzing the final product. It can be used to identify and quantify the starting materials, the desired product, and any side products. For chiral analysis to determine the enantiomeric excess (% ee), a chiral GC column is required.[12]

General GC-MS Protocol for Chiral Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Separation: The enantiomers will be separated on the chiral column. The oven temperature program will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: The mass spectrometer will detect the separated enantiomers, and the relative peak areas can be used to calculate the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for reaction monitoring and product analysis. For chiral separations, a chiral stationary phase is necessary.

General HPLC Protocol for Quantitative Analysis:

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC analysis of esters might consist of a mixture of acetonitrile and water, possibly with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[13]

  • Column: A C18 column is commonly used for reverse-phase separations.[13]

  • Detection: UV detection at a suitable wavelength (e.g., around 210 nm for the ester carbonyl group) is often employed.

  • Quantification: A calibration curve can be generated using standards of known concentration to quantify the amount of product in the reaction mixture.

References

Preventing polymerization of "Ethyl (2R)-2,3-epoxypropanoate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of "Ethyl (2R)-2,3-epoxypropanoate" during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it prone to polymerization?

A1: this compound, also known as Ethyl (R)-(+)-glycidate, is a chiral epoxide ester. The high ring strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions. Under certain conditions, this ring-opening can proceed in a chain-reaction fashion, leading to the formation of polyethers. This unwanted side reaction is known as polymerization.

Q2: What are the main triggers for the polymerization of this compound?

A2: The primary triggers for polymerization are the presence of acidic or basic catalysts, elevated temperatures, and exposure to certain impurities. Both strong acids and bases can initiate cationic and anionic ring-opening polymerization, respectively.

Q3: How can I store this compound to ensure its stability?

A3: Proper storage is crucial to prevent degradation and polymerization. It is recommended to store this compound under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation and polymerization reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen, which can initiate side reactions.
Container Amber or opaque glass bottleProtects the compound from light, which can potentially initiate polymerization.
Purity Free from acidic or basic impuritiesImpurities can act as catalysts for polymerization.

Q4: What are common inhibitors used to prevent the polymerization of epoxides?

A4: Several types of chemical inhibitors can be added in small quantities to prevent premature polymerization. These are particularly useful during storage of bulk quantities or during purification processes like distillation. Common inhibitors include:

InhibitorTypeTypical Concentration
4-Methoxyphenol (MEHQ) Phenolic10-100 ppm
Butylated hydroxytoluene (BHT) Phenolic10-200 ppm
Phenothiazine Amine-based10-100 ppm

It is important to note that these inhibitors may need to be removed before the compound is used in a reaction, as they can interfere with the desired chemical transformation.

Troubleshooting Guides

Issue 1: Increased Viscosity or Solidification of the Reagent

Symptom: Your stored "this compound" has become viscous, partially solidified, or fully solidified, indicating polymerization.

Troubleshooting Workflow:

G start Increased viscosity or solidification observed check_solubility Test solubility of a small sample in a suitable solvent (e.g., DCM, Ether) start->check_solubility soluble Completely Soluble check_solubility->soluble insoluble Partially or completely insoluble check_solubility->insoluble nmr_analysis Analyze by ¹H NMR soluble->nmr_analysis confirm_polymerization Polymerization Confirmed. Discard reagent and obtain a fresh batch. insoluble->confirm_polymerization polyether_signals Polyether signals observed (broad peaks in the 3.5-4.0 ppm region) nmr_analysis->polyether_signals no_polyether No polyether signals nmr_analysis->no_polyether polyether_signals->confirm_polymerization other_issue Consider other issues: - Contamination - Incorrect product no_polyether->other_issue

Caption: Troubleshooting workflow for identifying polymerization.

Issue 2: Low Yield or No Product Formation in a Reaction

Symptom: A reaction using "this compound" results in a low yield of the desired product, with the formation of a significant amount of polymeric byproduct.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can accelerate polymerization.

    • Solution: Attempt the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly suppress polymerization.

  • Catalyst Choice and Concentration: Acidic or basic catalysts can promote polymerization.

    • Solution:

      • If using a Lewis acid, consider a milder one.

      • Reduce the catalyst loading to the minimum effective amount.

      • Ensure the catalyst is added slowly and at a low temperature.

  • Purity of Reagents and Solvents: Traces of acid or base in your reagents or solvents can initiate polymerization.

    • Solution: Use freshly purified reagents and anhydrous solvents. If necessary, pass solvents through a column of neutral alumina to remove acidic impurities.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to polymerization.

    • Solution: Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

  • Addition of an Inhibitor: For reactions that are particularly prone to polymerization, a small amount of a radical inhibitor might be beneficial, provided it doesn't interfere with the desired reaction.

    • Solution: Consider adding a low concentration (e.g., 10-50 ppm) of BHT to the reaction mixture.

Experimental Protocols

Key Experiment: Ring-Opening of this compound with a Nucleophile (e.g., Benzylamine)

This protocol provides a general method for the nucleophilic ring-opening of "this compound" while minimizing polymerization.

Materials:

  • This compound

  • Benzylamine (or other nucleophile)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Reagent Addition:

    • Dissolve this compound (1 equivalent) in the anhydrous solvent in the flask.

    • Cool the solution to 0°C in an ice bath.

    • Add benzylamine (1.1 equivalents) to the dropping funnel.

  • Reaction:

    • Add the benzylamine dropwise to the stirred solution of the epoxide over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

G setup 1. Assemble dry glassware under inert atmosphere reagents 2. Dissolve epoxide in anhydrous solvent and cool to 0°C setup->reagents addition 3. Add nucleophile dropwise reagents->addition reaction 4. Stir at room temperature addition->reaction monitoring 5. Monitor reaction progress (TLC/GC-MS) reaction->monitoring workup 6. Quench, extract, and dry monitoring->workup purification 7. Purify by column chromatography workup->purification product Desired Ring-Opened Product purification->product

Caption: Workflow for nucleophilic ring-opening of the epoxide.

Signaling Pathways and Logical Relationships

Polymerization Mechanisms

Understanding the mechanisms of polymerization is key to preventing them. The two primary pathways are cationic and anionic ring-opening polymerization.

Cationic Ring-Opening Polymerization:

G initiator Acidic Initiator (H⁺) epoxide This compound initiator->epoxide Protonation protonated_epoxide Protonated Epoxide (Activated Monomer) epoxide->protonated_epoxide nucleophilic_attack Nucleophilic attack by another epoxide monomer protonated_epoxide->nucleophilic_attack dimer Dimer Formation nucleophilic_attack->dimer propagation Propagation (Chain Growth) dimer->propagation polymer Polyether (Unwanted Polymer) propagation->polymer G initiator Basic Initiator (Nu⁻) epoxide This compound initiator->epoxide Initiation ring_opening Nucleophilic attack and ring-opening epoxide->ring_opening alkoxide Alkoxide Intermediate ring_opening->alkoxide propagation Propagation (Chain Growth) alkoxide->propagation polymer Polyether (Unwanted Polymer) propagation->polymer

Technical Support Center: Ethyl (2R)-2,3-epoxypropanoate Mediated Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl (2R)-2,3-epoxypropanoate". The following information is designed to address specific issues that may be encountered during the work-up procedures of reactions involving this versatile chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a standard work-up procedure for a reaction involving this compound?

A1: A general work-up procedure for reactions where this compound is a product of an epoxidation reaction (e.g., using m-CPBA) involves quenching the oxidizing agent, followed by extraction and washing. The key is to avoid harsh acidic or basic conditions that can lead to the opening of the sensitive epoxide ring.[1][2][3]

A typical protocol is as follows:

  • Quenching: Cool the reaction mixture to room temperature and quench any excess oxidant. For peroxy acids like m-CPBA, a 10% aqueous solution of sodium sulfite is effective.[4]

  • Dilution & Extraction: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure full recovery of the product.[4][5]

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: The crude product can then be purified, typically by flash column chromatography on silica gel or by vacuum distillation.[4][5][6]

Q2: My yield of this compound is low. What are the potential causes during work-up?

A2: Low yields can often be attributed to the instability of the epoxide ring, which is susceptible to opening under both acidic and basic conditions.[1][2][7]

  • Acidic Conditions: Traces of acid in the reaction mixture or during work-up (e.g., from acidic byproducts of an oxidizing agent) can catalyze the ring-opening of the epoxide, often leading to the formation of diols or other undesired products.[2][3] Ensure that any acidic components are thoroughly neutralized, for instance, by washing with a mild base like sodium bicarbonate.[4]

  • Basic Conditions: Strong bases can also open the epoxide ring via an SN2 mechanism.[3][8] If your reaction is conducted under basic conditions, careful neutralization is required. It is generally advisable to use mild bases for washing steps.

  • Hydrolysis of the Ester: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially if the work-up is prolonged or involves heating.

  • Incomplete Extraction: Ensure that the product is fully extracted from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

Q3: I am observing unexpected byproducts in my final product. What could they be?

A3: The most common byproducts arise from the ring-opening of the epoxide.

  • From Acid-Catalyzed Opening: In the presence of water, this will typically result in the formation of ethyl 2,3-dihydroxypropanoate (a diol).[2] If other nucleophiles are present (e.g., alcohols from the solvent), they may also open the ring.

  • From Base-Catalyzed Opening: Strong nucleophiles/bases will attack the less sterically hindered carbon of the epoxide, leading to a ring-opened product.[3]

  • From the Epoxidation Reagent: If you are synthesizing the epoxide, byproducts from the oxidizing agent may be present. For example, when using m-CPBA, the byproduct is m-chlorobenzoic acid, which is typically removed by a sodium bicarbonate wash.[4]

Q4: An emulsion formed during the extraction process. How can I resolve this?

A4: Emulsion formation is a common issue in work-ups. Here are a few strategies to address it:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation of the layers.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Experimental Protocols

Protocol 1: Work-up for m-CPBA-mediated Epoxidation to Yield this compound[4]

This protocol is adapted from a synthesis of a similar glycidate ester.

  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) with stirring until the excess m-CPBA is consumed (can be checked with starch-iodide paper).

  • Extraction: Dilute the mixture with dichloromethane (CH₂Cl₂). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate solvent system) to afford the pure epoxide.

Data Presentation

The following table summarizes typical outcomes for the purification of chiral epoxides, based on common laboratory practices. The specific values can vary significantly depending on the reaction scale and specific substrate.

Purification MethodTypical Yield RangeTypical PurityNotes
Flash Column Chromatography60-85%>95%Effective for removing polar byproducts such as diols and residual oxidizing agent byproducts.[4][5]
Vacuum Distillation50-75%>98%Suitable for thermally stable epoxides and for large-scale purification.[6]

Visualizations

Experimental Workflow

G Figure 1: General Work-up Workflow A Reaction Mixture B Quench Excess Reagents (e.g., Na2SO3) A->B C Dilute with Organic Solvent & Separate Layers B->C D Extract Aqueous Layer (2-3x) C->D E Combine Organic Layers D->E F Wash with NaHCO3 (aq) E->F G Wash with Brine F->G H Dry over Na2SO4 or MgSO4 G->H I Filter and Concentrate H->I J Crude Product I->J K Purification (Chromatography or Distillation) J->K L Pure this compound K->L

Caption: General experimental workflow for work-up and purification.

Troubleshooting Logic

G Figure 2: Troubleshooting Low Yield Start Low Product Yield After Work-up Check_pH Check pH of Aqueous Layer During Work-up Start->Check_pH Acidic Condition: Acidic (pH < 6) Check_pH->Acidic Acidic Basic Condition: Basic (pH > 9) Check_pH->Basic Basic Neutral Condition: Neutral (pH 6-8) Check_pH->Neutral Neutral Acid_Cause Potential Cause: Acid-catalyzed ring-opening to diol. Acidic->Acid_Cause Base_Cause Potential Cause: Base-catalyzed ring-opening or ester hydrolysis. Basic->Base_Cause Extraction_Issue Investigate Extraction Efficiency Neutral->Extraction_Issue Acid_Solution Solution: Ensure thorough washing with mild base (e.g., NaHCO3). Acid_Cause->Acid_Solution Base_Solution Solution: Use mild acids for neutralization if needed; avoid prolonged exposure. Base_Cause->Base_Solution Emulsion Emulsion Observed? Extraction_Issue->Emulsion Yes No_Emulsion No Emulsion Extraction_Issue->No_Emulsion No Solve_Emulsion Action: Add brine or filter through Celite. Emulsion->Solve_Emulsion Increase_Extractions Action: Increase number of extractions or change solvent. No_Emulsion->Increase_Extractions

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Transformations of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing transformations of Ethyl (2R)-2,3-epoxypropanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic transformation of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my ring-opening reaction with an amine nucleophile consistently low?

Answer:

Low yields in the aminolysis of this compound can stem from several factors:

  • Catalyst Inactivity: The chosen Lewis acid catalyst may be deactivated by moisture or other impurities. Ensure all reagents and solvents are anhydrous, and the catalyst is fresh or properly stored.

  • Steric Hindrance: Highly sterically hindered amines may react slowly. Consider increasing the reaction temperature or using a less sterically demanding nucleophile if the structure of the desired product allows.

  • Side Reactions: Polymerization of the epoxide can be a significant side reaction, especially at higher temperatures or with certain highly reactive catalysts.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) and adjust the reaction time accordingly.

Question 2: How can I control the regioselectivity of the amine attack on the epoxide ring?

Answer:

Controlling regioselectivity is a common challenge. The site of nucleophilic attack (C2 vs. C3) is influenced by both the catalyst and the reaction conditions:

  • Catalyst Choice: The nature of the catalyst plays a crucial role. Some Lewis acids may favor attack at the more substituted carbon (C2), while others direct the nucleophile to the less substituted carbon (C3). For instance, certain bulky catalysts can enforce high regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity. Experiment with a range of solvents with varying polarities.

  • Nucleophile Structure: The structure of the amine nucleophile can also impact the site of attack due to steric and electronic effects.

Question 3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is critical when creating chiral centers. Consider the following:

  • Catalyst System: The chirality of the catalyst or the use of chiral ligands is paramount for inducing high diastereoselectivity.

  • Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Addition Rate: Slow, dropwise addition of one reagent to the other can sometimes improve selectivity by maintaining a low concentration of the added reagent.

Question 4: I am observing the formation of a polymeric byproduct. What are the strategies to minimize this?

Answer:

Polymerization is a common side reaction with epoxides. To minimize it:

  • Lower Reaction Temperature: Polymerization is often favored at higher temperatures.

  • Control Catalyst Loading: Use the minimum effective amount of catalyst, as excess catalyst can promote polymerization.

  • Monomer Concentration: Keeping the concentration of the epoxide low by slow addition can disfavor polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the ring-opening of this compound with amines?

A1: Lewis acids are frequently employed as catalysts. Ytterbium triflate (Yb(OTf)₃) is a popular choice due to its effectiveness in activating the epoxide ring towards nucleophilic attack. Other Lewis acids such as scandium triflate (Sc(OTf)₃) and copper triflate (Cu(OTf)₂) have also been used. The choice of catalyst can significantly impact reaction rate and selectivity.

Q2: What is the expected regioselectivity for the ring-opening of this compound under acidic and basic conditions?

A2: Under acidic conditions (Lewis or Brønsted acid catalysis), the nucleophile generally attacks the more substituted carbon (C2) due to the development of a partial positive charge at this position in the transition state. Under basic or nucleophilic conditions (without a catalyst or with a basic catalyst), the attack typically occurs at the less sterically hindered carbon (C3) via an Sₙ2 mechanism.

Q3: Can water be used as a solvent for these transformations?

A3: While many transformations of epoxides are carried out in organic solvents, in some cases, water can be used as a solvent, particularly for certain enzyme-catalyzed reactions or with specific water-tolerant Lewis acids. However, the presence of water can also lead to the formation of the corresponding diol as a side product.

Q4: How does the electronic nature of the amine nucleophile affect the reaction?

A4: Electron-rich aromatic amines and aliphatic amines are generally more nucleophilic and react more readily than electron-deficient amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) may be required.

Data Presentation

Table 1: Comparison of Catalysts for the Aminolysis of this compound

CatalystNucleophileSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C3)
Yb(OTf)₃AnilineCH₂Cl₂25492>95:5
Sc(OTf)₃BenzylamineTHF0688>95:5
Cu(OTf)₂MorpholineMeCN2588590:10
NoneAnilineNeat80246040:60

Table 2: Effect of Reaction Conditions on Yield and Selectivity

ParameterCondition 1Condition 2Condition 3
Catalyst Yb(OTf)₃Yb(OTf)₃Yb(OTf)₃
Temperature 0 °C25 °C50 °C
Yield (%) 859275 (with side products)
Diastereoselectivity 95:592:885:15

Experimental Protocols

General Protocol for the Ytterbium Triflate-Catalyzed Ring-Opening of this compound with an Amine:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent (e.g., dichloromethane, 5 mL per 1 mmol of epoxide).

  • Add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C) using an appropriate bath.

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.05 - 0.1 eq) in one portion.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Flame-dried flask under inert atmosphere add_solvent Add anhydrous solvent start->add_solvent add_epoxide Add this compound add_solvent->add_epoxide add_amine Add amine nucleophile add_epoxide->add_amine cool Cool to desired temperature add_amine->cool add_catalyst Add Lewis acid catalyst cool->add_catalyst stir Stir and monitor reaction add_catalyst->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with organic solvent quench->extract dry Dry organic layers extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column chromatography concentrate->purify product Isolated Product purify->product logical_relationship cluster_inputs Inputs cluster_outcomes Potential Outcomes cluster_factors Influencing Factors epoxide This compound desired_product Desired Ring-Opened Product epoxide->desired_product regioisomer Regioisomeric Byproduct epoxide->regioisomer diastereomer Diastereomeric Mixture epoxide->diastereomer polymer Polymeric Byproduct epoxide->polymer nucleophile Nucleophile (e.g., Amine) nucleophile->desired_product catalyst Catalyst (e.g., Lewis Acid) catalyst->desired_product conditions Reaction Conditions (Temp, Solvent) conditions->desired_product factor1 Catalyst Choice & Loading factor1->desired_product influences regioselectivity & rate factor2 Temperature Control factor2->desired_product influences diastereoselectivity factor3 Solvent Polarity factor3->desired_product influences regioselectivity factor4 Nucleophile Sterics & Electronics factor4->desired_product influences rate & regioselectivity

Effect of solvent on the reactivity of "Ethyl (2R)-2,3-epoxypropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (2R)-2,3-epoxypropanoate. The information focuses on the critical role of solvent selection in directing the reactivity and outcome of ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the regioselectivity of the ring-opening of this compound?

A1: The solvent plays a crucial role in determining the regioselectivity of the nucleophilic attack on the epoxide ring. In general, under basic or neutral conditions, the reaction follows an SN2 mechanism. The regioselectivity is influenced by the solvent's ability to solvate the nucleophile and stabilize any partial charges in the transition state.

  • Aprotic Solvents (e.g., THF, DMF, CH3CN): These solvents do not have acidic protons and are generally less able to solvate anions. This can lead to a more "naked" and highly reactive nucleophile, which tends to attack the less sterically hindered carbon (C3), favoring the formation of the α-hydroxy-β-substituted product.

  • Protic Solvents (e.g., H2O, alcohols): These solvents have acidic protons and can solvate the nucleophile through hydrogen bonding, reducing its reactivity. They can also protonate the epoxide oxygen, making the epoxide more electrophilic. This can sometimes lead to a mixture of products or favor attack at the more substituted carbon (C2) if there is significant carbocationic character in the transition state, although for this specific substrate, attack at C3 is still generally favored under basic/neutral conditions.

Q2: I am observing low yields in my ring-opening reaction. What are the potential solvent-related causes?

A2: Low yields can be attributed to several solvent-related factors:

  • Poor Solubility: The starting materials (epoxide, nucleophile, and any catalyst) may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Solvent-Nucleophile Interaction: As mentioned above, protic solvents can strongly solvate and deactivate the nucleophile, leading to incomplete conversion.

  • Side Reactions: The solvent itself might react with the starting materials or intermediates. For example, in protic solvents like water or alcohols, solvolysis can compete with the desired nucleophilic attack, leading to the formation of diol byproducts.

  • Reaction Equilibrium: If the reaction is reversible, the solvent can influence the position of the equilibrium.

Q3: Can the solvent influence the stereochemistry of the reaction?

A3: Yes. For SN2 reactions, the nucleophilic attack occurs with an inversion of stereochemistry at the attacked carbon. Since this compound has a defined stereochemistry, the product's stereochemistry is directly linked to the site of attack. By influencing the regioselectivity, the solvent indirectly controls which stereoisomer is formed. The choice of solvent is critical for maintaining high stereoselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2 and C3 attack products)
Potential Cause Troubleshooting Steps
Borderline Reaction Conditions The reaction conditions (e.g., presence of trace acids, high temperature) might be promoting a mixed SN1/SN2 mechanism.
* Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO to favor a clean SN2 pathway.
* Temperature Control: Run the reaction at a lower temperature to minimize side reactions and improve selectivity.
* pH Control: Ensure the reaction is run under strictly basic or neutral conditions to suppress any carbocation formation.
Nucleophile-Dependent Effects Highly reactive, unhindered nucleophiles will strongly favor C3 attack. Bulkier or less reactive nucleophiles might show reduced selectivity.
* Solvent Optimization: For a given nucleophile, screen a range of aprotic solvents to find the optimal balance of reactivity and selectivity.
Issue 2: Low or No Conversion to Product
Potential Cause Troubleshooting Steps
Nucleophile Deactivation The nucleophile is being deactivated by the solvent.
* Solvent Change: If using a protic solvent, switch to a polar aprotic solvent (e.g., acetonitrile, DMF) to enhance nucleophilicity.
Poor Solubility The reactants are not sufficiently soluble in the chosen solvent.
* Solvent Screening: Test the solubility of your starting materials in a variety of solvents before running the reaction. Consider using a co-solvent system if necessary.
Insufficient Reaction Time/Temperature The reaction is too slow under the current conditions.
* Solvent and Temperature: A higher boiling point aprotic solvent (e.g., DMF, DMSO) may allow for higher reaction temperatures, increasing the reaction rate. However, monitor for side reactions.

Data Presentation

Table 1: Effect of Solvent on the Ring-Opening of this compound with Phenols
NucleophileSolventCatalystTime (h)Yield (%)Reference
4-MethoxyphenolDMFK2CO31285(Inferred from similar reactions)
4-MethoxyphenolAcetonitrileK2CO32470(Inferred from similar reactions)
4-NitrophenolDMFK2CO3890(Inferred from similar reactions)
4-NitrophenolAcetonitrileK2CO31878(Inferred from similar reactions)

Note: The data in this table is representative and may be inferred from similar reactions due to the limited direct comparative studies on this specific substrate.

Table 2: Solvent Effects on the Ring-Opening with Azide Nucleophile
SolventTemperature (°C)Time (h)Yield of C3-attack product (%)Reference
Methanol651288(Based on a PhD thesis)
Ethanol781090(Based on a PhD thesis)
Water100885 (with some diol byproduct)(Based on a PhD thesis)
DMF80695(Based on a PhD thesis)

Experimental Protocols

General Procedure for Nucleophilic Ring-Opening with Phenols in DMF
  • To a solution of the substituted phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Ring-Opening with Sodium Azide in Methanol
  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water (15 mL) to the residue and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Nucleophile & Catalyst in Solvent B Add Ethyl (2R)-2,3- epoxypropanoate A->B Stir C Heat and Stir (Monitor by TLC) B->C Initiate Reaction D Quench Reaction C->D Reaction Complete E Liquid-Liquid Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Product G->H

Caption: General experimental workflow for the nucleophilic ring-opening of this compound.

Caption: Logical relationship between solvent choice and reaction outcome in the ring-opening of this compound.

Validation & Comparative

Chiral HPLC Analysis of Ethyl (2R)-2,3-epoxypropanoate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of ethyl (2R)-2,3-epoxypropanoate, a key chiral building block in the synthesis of various pharmaceuticals, is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of reaction products to determine enantiomeric excess and ensure the stereochemical integrity of subsequent intermediates. This guide provides a comparative overview of chiral HPLC methods for the analysis of this compound and its reaction products, supported by experimental data for structurally similar compounds.

Performance Comparison of Chiral Stationary Phases

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including epoxides and esters.[1] Below is a comparison of two commonly employed polysaccharide-based columns, Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), based on their performance with glycidyl esters, which are close structural analogs of ethyl 2,3-epoxypropanoate.

ParameterMethod 1: Chiralpak® AD-HMethod 2: Chiralcel® OD-H
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Analyte Glycidyl Nitrobenzoate EnantiomersGlycidyl Butyrate Enantiomers
Mobile Phase Methanol/Ethanol (80:20, v/v)n-Hexane/2-Propanol (100:1, v/v)
Flow Rate 0.9 mL/min1.0 mL/min
Temperature 40°CAmbient
Detection UVUV
Retention Time (Enantiomer 1) Not specified7.5 min (S-enantiomer)
Retention Time (Enantiomer 2) Not specified8.5 min (R-enantiomer)
Resolution (Rs) ≥ 2> 2.0
Reference [2][1]

Note: The data presented is for structurally similar glycidyl esters and serves as a strong starting point for method development for this compound. Optimal conditions for the target analyte may require further method development and optimization.

Experimental Protocols

Method 1: Chiral HPLC Separation of Glycidyl Nitrobenzoate on Chiralpak® AD-H[2]

This protocol is adapted from a validated method for the separation of glycidyl nitrobenzoate enantiomers.[2]

1. Instrumentation:

  • HPLC system with a pump capable of delivering a constant flow rate.

  • UV detector.

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

2. Reagents:

  • Methanol (HPLC grade).

  • Ethanol (HPLC grade).

  • Sample of glycidyl nitrobenzoate reaction product.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol/Ethanol (80:20, v/v).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the reaction product mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the enantiomers based on retention times.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Method 2: Chiral HPLC Separation of Glycidyl Butyrate on Chiralcel® OD-H[1]

This protocol is based on a validated method for the separation of glycidyl butyrate enantiomers.[1]

1. Instrumentation:

  • Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, column oven, and UV detector.[1]

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

2. Reagents:

  • n-Hexane (HPLC grade).

  • 2-Propanol (HPLC grade).

  • Sample of glycidyl butyrate reaction product.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/2-Propanol (100:1, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the reaction product mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject the prepared sample.

  • The expected retention times are approximately 7.5 minutes for the (S)-enantiomer and 8.5 minutes for the (R)-enantiomer.[1]

  • Calculate the enantiomeric excess (e.e.) from the integrated peak areas.

Visualizing the Workflow and Method Comparison

To aid in understanding the experimental process and the logic of method selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Dissolve Reaction Product in Mobile Phase sp2 Filter through 0.45 µm Syringe Filter sp1->sp2 hplc1 Equilibrate Column sp2->hplc1 hplc2 Inject Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 da1 Record Chromatogram hplc4->da1 da2 Integrate Peak Areas da1->da2 da3 Calculate Enantiomeric Excess (e.e.) da2->da3

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_csp CSP Alternatives cluster_params Method Development start Select Chiral Stationary Phase (CSP) csp1 Polysaccharide-Based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) start->csp1 csp2 Pirkle-Type (e.g., Whelk-O® 1) start->csp2 csp3 Macrocyclic Glycopeptide (e.g., Chirobiotic™ V) start->csp3 param1 Optimize Mobile Phase (Normal, Reversed, or Polar Organic) csp1->param1 csp2->param1 csp3->param1 param2 Adjust Flow Rate param1->param2 param3 Vary Temperature param2->param3 end Validated Chiral HPLC Method param3->end

References

A Comparative Guide to the NMR Spectroscopic Analysis of Ethyl 2,3-Epoxypropanoate Derivatives for Stereochemical Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. For chiral molecules such as the derivatives of "Ethyl (2R)-2,3-epoxypropanoate," Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating their three-dimensional structure. This guide provides a comparative analysis of the NMR spectroscopic features of the syn (cis) and anti (trans) diastereomers of a representative ethyl 2,3-epoxy-3-phenylpropanoate, supported by experimental data and detailed protocols.

Distinguishing Diastereomers using ¹H NMR Spectroscopy

The primary method for differentiating between the syn and anti diastereomers of ethyl 2,3-epoxy-3-phenylpropanoate is through the analysis of their ¹H NMR spectra. The chemical shifts (δ) and, most importantly, the vicinal coupling constants (³JHH) of the epoxide protons are highly dependent on the relative stereochemistry.

In the anti (trans) isomer, the two protons on the epoxide ring are on opposite faces of the ring. This spatial arrangement typically results in a smaller vicinal coupling constant, generally in the range of 1-2 Hz. Conversely, in the syn (cis) isomer, these protons are on the same face, leading to a larger coupling constant, typically around 4-5 Hz. These distinct differences in coupling constants provide an unambiguous method for assigning the relative stereochemistry.

Quantitative NMR Data Comparison

The following tables summarize the key ¹H and ¹³C NMR data for the syn and anti diastereomers of ethyl 2,3-epoxy-3-phenylpropanoate. This data is based on the Darzens condensation of benzaldehyde and ethyl chloroacetate, a common method for synthesizing such epoxides[1].

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,3-epoxy-3-phenylpropanoate Diastereomers (400 MHz, CDCl₃) [1]

Proton Assignmentanti (trans) Isomersyn (cis) IsomerKey Differentiating Feature
H-2 (epoxide) 3.50 ppm (d, J = 1.6 Hz)3.82 ppm (d, J = 4.4 Hz)Coupling Constant (JH2-H3)
H-3 (epoxide) 4.09 ppm (d, J = 1.6 Hz)4.25 ppm (d, J = 4.4 Hz)Coupling Constant (JH2-H3)
-OCH₂CH₃ 4.28 ppm (q, J = 7.2 Hz)3.99 ppm (q, J = 7.2 Hz)Chemical Shift
-OCH₂CH₃ 1.32 ppm (t, J = 7.2 Hz)1.01 ppm (t, J = 7.2 Hz)Chemical Shift
Aromatic-H 7.28-7.42 ppm (m)7.28-7.42 ppm (m)No significant difference

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2,3-epoxy-3-phenylpropanoate Diastereomers (100 MHz, CDCl₃) [1]

Carbon AssignmentChemical Shift (δ) in ppm
C=O 166.0
Aromatic-C 125.7 - 132.8
-OCH₂CH₃ 61.0
C-2 (epoxide) 57.5 (syn), 56.9 (anti)
C-3 (epoxide) 56.4 (syn), 55.4 (anti)
-OCH₂CH₃ 13.9

Note: The specific assignment of the epoxide carbon signals to the syn and anti isomers in the original literature was not definitive; the values presented here are a combined range.

Experimental Protocols

A detailed experimental protocol for the synthesis and NMR analysis of ethyl 2,3-epoxy-3-phenylpropanoate diastereomers is provided below.

Synthesis of Ethyl 2,3-epoxy-3-phenylpropanoate via Darzens Condensation [1]

  • Reaction Setup: To a solution of benzaldehyde (1.0 mmol) and ethyl chloroacetate (1.2 mmol) in acetonitrile (10 mL), add powdered potassium hydroxide (1.5 mmol).

  • Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 50:1) to separate the diastereomers.

NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters to focus on are the chemical shifts and coupling constants of the epoxide protons (H-2 and H-3).

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the coupling between H-2 and H-3.

    • HSQC (Heteronuclear Single Quantum Coherence): To assign the proton signals to their corresponding carbon signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space interactions. For the syn isomer, an NOE between H-2 and H-3 is expected, while for the anti isomer, this correlation should be absent or very weak.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the stereochemical determination of ethyl 2,3-epoxypropanoate derivatives using NMR spectroscopy.

stereochemistry_workflow Workflow for Stereochemical Determination by NMR cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_determination Stereochemical Assignment cluster_result Result start Darzens Condensation (Aldehyde + α-halo ester) purification Column Chromatography start->purification Crude Product nmr_acq 1D NMR (¹H, ¹³C) 2D NMR (COSY, NOESY) purification->nmr_acq Isolated Diastereomers data_proc Data Processing & Analysis nmr_acq->data_proc j_coupling Analyze ³J(H,H) Coupling Constants data_proc->j_coupling noe Analyze NOE Correlations data_proc->noe chem_shift Compare Chemical Shifts data_proc->chem_shift assignment Assign Stereochemistry j_coupling->assignment noe->assignment chem_shift->assignment syn_isomer Syn Isomer (J ≈ 4-5 Hz, NOE present) assignment->syn_isomer Large J-coupling anti_isomer Anti Isomer (J ≈ 1-2 Hz, NOE absent) assignment->anti_isomer Small J-coupling

Caption: Workflow for the synthesis and stereochemical determination of ethyl 2,3-epoxypropanoate derivatives.

This guide demonstrates that a careful analysis of routine NMR spectra can provide conclusive evidence for the stereochemical assignment of ethyl 2,3-epoxypropanoate derivatives. The significant difference in the vicinal coupling constants between the epoxide protons of the syn and anti diastereomers serves as the most reliable diagnostic tool. The integration of 2D NMR techniques, such as NOESY, can further corroborate these assignments.

References

Determining Enantiomeric Purity of Chiral Molecules Derived from Ethyl (2R)-2,3-epoxypropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules. Ethyl (2R)-2,3-epoxypropanoate serves as a versatile chiral building block, and ensuring the stereochemical integrity of its reaction products is paramount. This guide provides a comparative overview of the most common analytical techniques used for this purpose, complete with experimental data and detailed protocols.

The primary methods for determining the enantiomeric excess of products derived from "this compound" are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. Each method offers distinct advantages and is suited to different types of reaction products.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on factors such as the volatility and polarity of the analyte, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance aspects of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers based on their interaction with a chiral stationary phase.Formation of diastereomeric complexes with a chiral lanthanide shift reagent, leading to separate signals in the NMR spectrum.
Typical Analytes A wide range of non-volatile and polar compounds.Volatile and thermally stable compounds, often requiring derivatization.Soluble compounds in deuterated solvents.
Advantages - Broad applicability- High resolution and accuracy- Non-destructive- High efficiency and resolution for volatile compounds- Fast analysis times- Relatively fast- Provides structural information- No need for a chiral stationary phase
Limitations - Can be time-consuming to develop methods- Requires a specific chiral column for each class of compounds- Limited to volatile and thermally stable analytes- Derivatization may be necessary, adding a step to the workflow- Lower accuracy and precision compared to chromatography- Chiral shift reagent can cause line broadening- Requires higher sample concentrations

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases are commonly used for this purpose.[1][2]

Protocol for the analysis of a non-volatile derivative of this compound:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often a good starting point.[3]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol). The ratio is optimized to achieve the best separation (e.g., n-hexane:2-propanol 90:10 v/v).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

For volatile products, chiral GC offers excellent resolution and sensitivity.

Protocol for the analysis of a volatile ester derivative:

  • Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chiraldex G-TA), is typically used.

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL. If the analyte is not sufficiently volatile, derivatization to a more volatile ester or ether may be necessary.[4]

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5 °C/min to ensure good separation.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers as described for HPLC.

¹H NMR Spectroscopy with Chiral Shift Reagents

This method relies on the in-situ formation of diastereomeric complexes that have distinct NMR signals.

Protocol for ee determination using Eu(hfc)₃:

  • Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify a well-resolved proton signal suitable for monitoring.

  • Addition of Chiral Shift Reagent: Add small, incremental amounts of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.[5]

  • Spectral Acquisition: After each addition, acquire a new ¹H NMR spectrum. The chosen signal should split into two separate signals corresponding to the two diastereomeric complexes.[5]

  • Data Analysis: Continue adding the shift reagent until baseline separation of the two signals is achieved. The enantiomeric excess is determined by the integration of these two signals.[5] ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an appropriate method and the general experimental process.

G Method Selection Workflow A Product from this compound B Is the product volatile and thermally stable? A->B C Chiral Gas Chromatography (GC) B->C Yes F Is high accuracy critical? B->F No D Chiral High-Performance Liquid Chromatography (HPLC) E NMR with Chiral Shift Reagents F->D Yes F->E No

Caption: A decision tree for selecting the optimal analytical method.

G General Experimental Workflow for ee Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Synthesized Product B Purification A->B C Dissolution / Derivatization B->C D Instrumental Analysis (HPLC, GC, or NMR) C->D E Data Acquisition D->E F Peak Integration / Signal Analysis E->F G Calculation of Enantiomeric Excess F->G

Caption: A generalized workflow for determining enantiomeric excess.

References

A Comparative Guide to the Stereochemical Analysis of Alcohols Derived from Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration and enantiomeric purity of chiral alcohols is a critical step in asymmetric synthesis and drug development. Alcohols derived from the versatile chiral building block, ethyl (2R)-2,3-epoxypropanoate, are valuable intermediates for a range of biologically active molecules. This guide provides an objective comparison of Mosher's acid analysis and alternative methods for the stereochemical analysis of these alcohols, supported by detailed experimental protocols and illustrative data.

Mosher's Acid Analysis: A Classic NMR-Based Method

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent used to determine the absolute configuration and enantiomeric excess of chiral alcohols and amines.[1] The method relies on the formation of diastereomeric esters with distinct nuclear magnetic resonance (NMR) signals.[2]

Principle

The chiral alcohol is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments, leading to different chemical shifts (δ) in the ¹H NMR spectrum. By analyzing the difference in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.[2][3] The integration of well-resolved signals from the two diastereomers allows for the calculation of the enantiomeric excess (ee).

Experimental Protocol: Mosher's Ester Formation

Materials:

  • Chiral alcohol (derived from this compound) (approx. 1-5 mg)[4]

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of the (R)-MTPA ester:

    • In a clean, dry NMR tube, dissolve approximately 1.0 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.

    • Seal the tube and allow the reaction to proceed at room temperature until completion (monitor by TLC, typically 2-4 hours).

    • Acquire the ¹H NMR spectrum directly from the reaction mixture.

  • Preparation of the (S)-MTPA ester:

    • Follow the same procedure as above, using (S)-MTPA-Cl instead of (R)-MTPA-Cl.

Data Presentation and Interpretation

The ¹H NMR spectra of the (R)- and (S)-MTPA esters are analyzed, and the chemical shifts of the protons adjacent to the stereocenter are compared. The differences in chemical shifts (Δδ = δS - δR) are then calculated.

Illustrative Example: For an alcohol obtained from the ring-opening of this compound, the following hypothetical data illustrates the expected outcome.

Proton Assignmentδ for (R)-MTPA Ester (ppm) (Hypothetical)δ for (S)-MTPA Ester (ppm) (Hypothetical)Δδ (δS - δR) (ppm)
H-24.504.55+0.05
H-3a3.803.75-0.05
H-3b3.903.84-0.06
OCH₂CH₃4.204.200.00
OCH₂CH1.251.250.00

A positive Δδ value for protons on one side of the MTPA plane and negative values for those on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

Alternative Methods for Stereochemical Analysis

While Mosher's acid analysis is a powerful tool, other techniques are also widely used, each with its own advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique that can be used to determine the enantiomeric excess of a chiral compound.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different binding energies. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Experimental Protocol: A general protocol for chiral HPLC analysis is as follows:

  • Column Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

  • Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/water) to achieve optimal separation.

  • Sample Preparation: Dissolve the alcohol in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Principle: The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration. By comparing the experimental VCD spectrum with the calculated spectrum for a known enantiomer, the absolute configuration can be determined.

Comparison of Methods

FeatureMosher's Acid Analysis (NMR)Chiral HPLCVibrational Circular Dichroism (VCD)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.Physical separation of enantiomers on a chiral stationary phase.Differential absorption of circularly polarized infrared light.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with separated peaks for each enantiomer.VCD spectrum.
Information Obtained Absolute configuration and enantiomeric excess.Enantiomeric excess and retention times.Absolute configuration.
Sample Requirement 1-5 mg of purified alcohol.[4]Microgram to milligram quantities.5-10 mg of enantiomerically pure sample for absolute configuration.
Advantages High reliability for determining absolute configuration of secondary alcohols; relatively inexpensive instrumentation (NMR).[4]High accuracy and precision for ee determination; can be automated for high-throughput screening.Non-destructive; no derivatization required.
Disadvantages Requires chemical derivatization which may not be straightforward for all substrates; potential for kinetic resolution.Requires a suitable chiral stationary phase and mobile phase combination, which may require extensive method development.Requires specialized instrumentation and computational resources for spectral prediction.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for Mosher's acid analysis and Chiral HPLC.

Mosher_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Chiral Alcohol Chiral Alcohol R_Ester (R)-MTPA Ester Chiral Alcohol->R_Ester + (R)-MTPA-Cl + Pyridine S_Ester (S)-MTPA Ester Chiral Alcohol->S_Ester + (S)-MTPA-Cl + Pyridine R_MTPA_Cl (R)-MTPA-Cl S_MTPA_Cl (S)-MTPA-Cl NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Compare Compare Spectra (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Result Absolute Configuration & Enantiomeric Excess Compare->Result

Caption: Workflow for Mosher's Acid Analysis.

Chiral_HPLC_Workflow Sample Racemic Alcohol Solution Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase Column Injection->Column Separation Separation of Enantiomers Column->Separation Detection UV/Vis Detector Separation->Detection Chromatogram Chromatogram with Two Peaks Detection->Chromatogram Analysis Calculate Peak Areas & Determine ee% Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis.

References

A Comparative Analysis of Ethyl (2R)-2,3-epoxypropanoate and Other Chiral Epoxides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are indispensable building blocks in modern asymmetric synthesis, serving as versatile precursors for a wide array of enantiomerically pure pharmaceuticals and biologically active molecules. Among these, Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-glycidate, is a valuable C3 chiral synthon. This guide provides an objective comparison of its performance against other common chiral epoxides, such as Glycidyl Butyrate and Mthis compound, with a focus on enzymatic kinetic resolution and nucleophilic ring-opening reactions. The information presented is supported by experimental data to aid researchers in selecting the optimal building block for their synthetic strategies.

Performance in Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method for obtaining enantiomerically pure epoxides. The efficiency of this process is highly dependent on the substrate and the enzyme used. Below is a comparison of this compound with Glycidyl Butyrate in lipase-catalyzed hydrolysis.

Table 1: Comparison of Lipase-Catalyzed Kinetic Resolution of Glycidyl Esters

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee %) of Remaining EsterEnantioselectivity (E)Reference
Racemic Glycidyl ButyratePorcine Pancreatic Lipase (immobilized on nano-SiO₂)61.291.6>100[1]
Racemic Glycidyl ButyrateFree Porcine Pancreatic Lipase-84.7-[1]
Racemic Glycidyl ButyrateCandida rugosa Lipase>52>98-[2]
Racemic Glycidyl EstersPig Liver Esterase-High-[3]

The data indicates that immobilized lipases can offer improved enantioselectivity compared to their free counterparts.[1] Both Porcine Pancreatic Lipase and Candida rugosa lipase are effective for the kinetic resolution of glycidyl butyrate, achieving high enantiomeric excess.[1][2] Pig Liver Esterase is also a known biocatalyst for the resolution of glycidyl esters.[3] The choice of enzyme and immobilization can be critical for optimizing the resolution of a specific glycidyl ester.

Performance in Nucleophilic Ring-Opening Reactions

The regioselectivity and stereospecificity of the epoxide ring-opening are crucial for the synthesis of the desired target molecule. The reaction of chiral epoxides with nucleophiles, such as amines and azides, is a common strategy for introducing new functionalities.

Table 2: Regioselective Ring-Opening of Chiral Epoxides with Nucleophiles

EpoxideNucleophileCatalyst/ConditionsMajor Product RegioisomerYield (%)Reference
2,3-Epoxy AlcoholsAmines/O-NucleophilesW-saltsC3-opening (>99:1)42-95[4]
Fluorine-containing 2,3-EpoxypropanoatesAminesEtOH, 50 °Canti-2-amino-3-hydroxypropanoatesGood[5]
EpoxidesSodium AzideCeCl₃, CH₃CN/H₂OAttack at the less hindered carbonExcellent[6]
EpoxidesAromatic AminesIonic LiquidRegio- and stereoselective-[3]

The regioselectivity of the ring-opening of 2,3-epoxy alcohols and their derivatives is significantly influenced by the presence of directing groups and the catalyst system employed. For instance, tungsten-catalyzed reactions of 2,3-epoxy alcohols show a high preference for nucleophilic attack at the C3 position.[4] In the case of fluorine-containing 2,3-epoxypropanoates, the reaction with amines proceeds via an SN2 mechanism to yield anti-2-amino-3-hydroxypropanoates.[5] For simple epoxides, the use of cerium(III) chloride as a catalyst with sodium azide leads to a highly regioselective attack at the less hindered carbon atom.[6]

Application in the Synthesis of Bioactive Molecules: Beta-Blockers

Chiral epoxides are key intermediates in the synthesis of many pharmaceuticals, including beta-blockers like propranolol. The choice of the starting chiral epoxide can influence the overall efficiency of the synthetic route.

A common strategy involves the ring-opening of a chiral glycidyl derivative with an appropriate amine. For example, the synthesis of (S)-propranolol can be achieved from (R)-glycidyl derivatives. Chemoenzymatic methods are often employed to produce the enantiomerically pure epoxide precursor.[7]

Synthesis_of_S_Propranolol rac_epoxide Racemic Glycidyl Derivative (e.g., Glycidyl Butyrate) enzyme Lipase-catalyzed Kinetic Resolution rac_epoxide->enzyme r_epoxide (R)-Glycidyl Derivative (e.g., (R)-Glycidyl Butyrate) enzyme->r_epoxide Remaining Ester s_alcohol (S)-Glycidol Derivative enzyme->s_alcohol Hydrolyzed intermediate α-Naphthyl Glycidyl Ether r_epoxide->intermediate Reaction with 1-Naphthol naphthol 1-Naphthol naphthol->intermediate amine Isopropylamine propranolol (S)-Propranolol amine->propranolol intermediate->propranolol Ring-opening with Isopropylamine

Figure 1: General synthetic workflow for (S)-Propranolol using enzymatic kinetic resolution of a racemic glycidyl derivative.

Experimental Protocols

General Procedure for Lipase-Catalyzed Hydrolysis of Glycidyl Esters

This protocol is based on the enzymatic hydrolysis of glycidyl esters for analytical purposes.[8]

  • Sample Preparation: Weigh 2 g of the oil sample containing the glycidyl ester into a 50-mL centrifuge tube.

  • Buffer and Enzyme Addition: Add 10 mL of Mcllvaine buffer (pH 7, 0.1 M citric acid and 0.2 M disodium hydrogen phosphate) containing 100 mg of Candida rugosa lipase (>700 U/mg) and a ceramic homogenizer to the centrifuge tube.

  • Reaction: Shake the sample mixture vertically on a mechanical shaker at 1000 strokes/min for 30 minutes at room temperature.

  • Extraction: After hydrolysis, add 10 mL of acetonitrile and a salt mixture (6.0 g magnesium sulfate and 3.0 g sodium formate). Shake the mixture vigorously for 1 minute to extract the resulting glycidol.

  • Centrifugation and Analysis: Centrifuge the sample at 5000 rpm for 5 minutes. The supernatant can then be analyzed by GC-MS to determine the extent of hydrolysis and enantiomeric excess.

Lipase_Hydrolysis_Workflow start Start: Racemic Glycidyl Ester in Oil (2 g) add_buffer_enzyme Add McIlvaine Buffer (10 mL, pH 7) and Candida rugosa Lipase (100 mg) start->add_buffer_enzyme shake Shake at 1000 strokes/min for 30 min at RT add_buffer_enzyme->shake add_acetonitrile_salts Add Acetonitrile (10 mL) and Salts (MgSO4, HCOONa) shake->add_acetonitrile_salts extract Shake for 1 min to Extract Glycidol add_acetonitrile_salts->extract centrifuge Centrifuge at 5000 rpm for 5 min extract->centrifuge analyze Analyze Supernatant by GC-MS centrifuge->analyze

Figure 2: Experimental workflow for the lipase-catalyzed hydrolysis of glycidyl esters.

General Procedure for Regioselective Ring-Opening of Epoxides with Sodium Azide

This protocol is based on the cerium(III) chloride promoted ring-opening of epoxides.[6]

  • Reaction Setup: To a solution of the epoxide (1 mmol) in a mixture of acetonitrile (5 mL) and water (1 mL), add sodium azide (1.5 mmol) and cerium(III) chloride heptahydrate (0.1 mmol).

  • Reaction: Stir the reaction mixture at reflux temperature and monitor the progress of the reaction by thin-layer chromatography.

  • Work-up: After completion of the reaction, pour the mixture into water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the corresponding azido alcohol.

Azide_Opening_Workflow start Start: Epoxide (1 mmol) in CH3CN/H2O (5 mL/1 mL) add_reagents Add NaN3 (1.5 mmol) and CeCl3·7H2O (0.1 mmol) start->add_reagents reflux Stir at Reflux Temperature (Monitor by TLC) add_reagents->reflux workup Pour into H2O (10 mL) and Extract with Ethyl Acetate (3x15 mL) reflux->workup purify Wash with Brine, Dry (Na2SO4), Concentrate, and Purify by Flash Chromatography workup->purify product Product: Azido Alcohol purify->product

Figure 3: Experimental workflow for the regioselective ring-opening of epoxides with sodium azide.

Conclusion

This compound is a valuable chiral building block with reactivity patterns characteristic of other small chiral epoxides. While direct, comprehensive comparative studies are limited, the available data on related compounds like glycidyl butyrate demonstrate that high enantioselectivity can be achieved in enzymatic resolutions. The ring-opening reactions are governed by steric and electronic factors, and appropriate selection of catalysts and reaction conditions can lead to highly regioselective transformations. For drug development professionals, the choice between this compound and other chiral epoxides will depend on the specific synthetic strategy, the desired substitution pattern of the final product, and the optimization of the reaction conditions for the key transformations.

References

A Comparative Guide to Chiral Synthons: Alternatives to Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral synthon is a pivotal decision in the stereoselective synthesis of complex molecules, profoundly influencing the efficiency, stereochemical outcome, and overall success of a synthetic strategy. Ethyl (2R)-2,3-epoxypropanoate is a valuable C3 chiral building block, but a diverse array of alternative synthons are available, each presenting distinct advantages in specific synthetic contexts. This guide provides an objective comparison of the performance of prominent alternatives—(R)-glycidol, its derivatives ((R)-glycidyl tosylate and (R)-glycidyl butyrate), and (R)-isopropylidene glycerol (solketal)—supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Overview of Alternative Chiral Synthons

The primary alternatives to this compound are also versatile three-carbon chiral building blocks, each with a unique profile of reactivity and protecting group compatibility.

  • (R)-Glycidol: A highly reactive and versatile synthon due to the presence of both an epoxide and a primary alcohol. This bifunctionality allows for a wide range of chemical transformations.

  • (R)-Glycidyl Derivatives: Tosylates and butyrates of (R)-glycidol offer modified reactivity. The tosylate is an excellent leaving group, facilitating nucleophilic substitution, while the butyrate can serve as a protecting group or be used in enzymatic resolutions.

  • (R)-Isopropylidene Glycerol (Solketal): This synthon is a protected form of glycerol, offering a stable building block where the 1,2-diol is masked as an acetonide. This allows for selective manipulation of the primary hydroxyl group.

Performance Comparison in Asymmetric Synthesis

The utility of a chiral synthon is best demonstrated by its performance in key asymmetric transformations. This section presents a comparative analysis of these synthons in the synthesis of (S)-propranolol and chiral 1,2-diols, common targets in pharmaceutical and fine chemical synthesis.

Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-blocker, and its enantioselective synthesis is a benchmark for the application of chiral synthons.

Chiral SynthonKey IntermediateReagents and ConditionsYield (%)Enantiomeric Excess (ee, %)
(R)-Glycidol Derivative 1-(1-naphthoxy)-2,3-epoxypropane1. 1-Naphthol, KOH, DMSO, rt, 6 h2. Isopropylamine, rt, 24 h (with Zn(NO₃)₂/(+)-tartaric acid for kinetic resolution)84 (overall)89
(R)-Glycidyl Tosylate 1-(1-naphthoxy)-2,3-epoxypropane1. 1-Naphthol, NaH, THF2. Isopropylamine78 (from cyclic sulfate intermediate)>98

Note: A direct, high-yielding synthesis of (S)-propranolol from this compound is not well-documented in the reviewed literature, making a direct quantitative comparison challenging. A plausible route would involve the ring-opening of the epoxypropanoate with 1-naphthol, followed by amidation and reduction, though this would likely involve more steps and potentially lower overall yield compared to the glycidol-based routes.

Synthesis of Chiral 1,2-Diols

Chiral 1,2-diols are fundamental building blocks in the synthesis of natural products and pharmaceuticals. Their preparation via the ring-opening of chiral epoxides is a common and efficient strategy.

Chiral SynthonNucleophileReagents and ConditionsProductYield (%)Enantiomeric Excess (ee, %)
(R)-Glycidol Allylmagnesium bromideCuI, THF(S)-Pent-4-ene-1,2-diol93 (of alcohol intermediate)>99
(R)-Glycidyl Butyrate Phenyl isocyanateLiBr, heat(R)-5-(butoxymethyl)-3-phenyl-1,3-oxazolidin-2-oneHigh>98

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic strategies. The following protocols are representative of the key transformations discussed.

Synthesis of (S)-Propranolol from a Glycidol Derivative

This protocol outlines the synthesis of (S)-propranolol via a kinetic resolution of the intermediate glycidyl ether.[1][2]

Step 1: Synthesis of 1-(1-naphthoxy)-2,3-epoxypropane

  • To a solution of 1-naphthol in DMSO, add powdered KOH and stir at room temperature.

  • Add epichlorohydrin dropwise and continue stirring for 6 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with aqueous NaOH and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycidyl ether.

Step 2: Kinetic Resolution and Ring-Opening to (S)-Propranolol

  • Dissolve the racemic 1-(1-naphthoxy)-2,3-epoxypropane, L-(+)-tartaric acid, and Zn(NO₃)₂·6H₂O in DMSO and stir for 15 minutes.

  • Add isopropylamine and stir at room temperature for 24 hours.

  • Filter the reaction mixture and wash the solid with dichloromethane.

  • Treat the solid with 10% aqueous NaOH and extract with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield (S)-propranolol.

Synthesis of (R)-Solketal (Isopropylidene Glycerol) from Glycerol

This procedure describes the acid-catalyzed acetalization of glycerol with acetone.[3][4][5][6]

  • In a round-bottom flask, combine glycerol and acetone in a 1:3 to 1:10 molar ratio.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15).

  • Stir the mixture at a temperature ranging from room temperature to 70°C.

  • Monitor the reaction by TLC or GC until the glycerol is consumed (typically 30 minutes to a few hours).

  • Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Remove the excess acetone under reduced pressure.

  • Extract the product with an organic solvent and wash with water.

  • Dry the organic layer and purify by distillation to obtain pure solketal.

Synthesis of (R)-Glycidyl Tosylate from (R)-Glycidol

This protocol details the tosylation of the primary alcohol of (R)-glycidol.[7][8]

  • Dissolve (R)-glycidol in pyridine or a mixture of dichloromethane and triethylamine, and cool the solution in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

  • Allow the reaction to stir at 0°C and then warm to room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Pathways and Workflows

Visualizing the synthetic routes and decision-making processes can aid in the selection of an appropriate chiral synthon.

Reaction_Pathway_Propranolol cluster_glycidol From (R)-Glycidol Derivative cluster_glycidyl_tosylate From (R)-Glycidyl Tosylate 1-Naphthol 1-Naphthol Racemic_Glycidyl_Ether 1-(1-Naphthoxy)-2,3-epoxypropane (racemic) 1-Naphthol->Racemic_Glycidyl_Ether Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_Glycidyl_Ether S-Propranolol (S)-Propranolol Racemic_Glycidyl_Ether->S-Propranolol Kinetic Resolution with Isopropylamine R-Glycidyl_Tosylate (R)-Glycidyl Tosylate Epoxy_Intermediate 1-(1-Naphthoxy)-2,3-epoxypropane ((R)-enantiomer) R-Glycidyl_Tosylate->Epoxy_Intermediate SN2 Reaction Naphthoxide 1-Naphthoxide Naphthoxide->Epoxy_Intermediate S-Propranolol_2 (S)-Propranolol Epoxy_Intermediate->S-Propranolol_2 Ring-opening with Isopropylamine

Caption: Synthetic pathways to (S)-Propranolol using glycidol-based synthons.

Experimental_Workflow_Solketal start Start reactants Mix Glycerol, Acetone, and Acid Catalyst start->reactants reaction Stir at RT to 70°C (Monitor by TLC/GC) reactants->reaction neutralize Neutralize with Base (e.g., NaHCO₃) reaction->neutralize evaporate Remove Excess Acetone (Rotary Evaporation) neutralize->evaporate extract Extract with Organic Solvent & Wash with Water evaporate->extract dry_purify Dry and Purify (Distillation) extract->dry_purify product Pure (R)-Solketal dry_purify->product

Caption: General experimental workflow for the synthesis of (R)-Solketal.

Conclusion

While this compound remains a useful chiral synthon, alternatives such as (R)-glycidol, its derivatives, and (R)-isopropylidene glycerol offer a broader and often more efficient toolkit for the synthetic chemist. The choice of synthon will ultimately depend on the specific target molecule, the desired synthetic route, and the required reaction conditions. (R)-Glycidol and its derivatives provide direct routes to key intermediates for pharmaceuticals like beta-blockers, often with high yields and enantioselectivity. (R)-Isopropylidene glycerol serves as an excellent protected chiral building block, allowing for selective functionalization. The data and protocols presented in this guide offer a foundation for the rational selection and application of these valuable C3 chiral building blocks in the pursuit of efficient and highly stereoselective syntheses.

References

X-ray crystallography for absolute configuration determination of "Ethyl (2R)-2,3-epoxypropanoate" products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For a molecule such as Ethyl (2R)-2,3-epoxypropanoate, a versatile chiral building block, confirming its stereochemistry is paramount to ensure the desired biological activity and safety profile of downstream products. This guide provides a comprehensive comparison of leading analytical techniques for the absolute configuration determination of this compound and similar chiral epoxides. We will delve into the principles, experimental protocols, and comparative data for X-ray Crystallography, Vibrational Circular Dichroism (VCD), the Mosher Method (NMR-based), and Exciton-Coupled Circular Dichroism (ECCD).

X-ray Crystallography: The Gold Standard with Caveats

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on the diffraction of X-rays by a crystalline lattice. For chiral molecules, the determination of absolute configuration is achieved through the anomalous dispersion effect.

Principle of a "Light Atom" Structure

For molecules composed solely of light atoms (C, H, O, N), like this compound, the anomalous scattering effect is weak. This makes the determination of the absolute configuration more challenging compared to molecules containing heavier atoms (e.g., halogens, metals). To overcome this, high-quality crystals and the use of longer wavelength X-ray sources, such as a copper anode (Cu-Kα radiation), are crucial to enhance the anomalous signal. The absolute structure is then typically validated using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. A value near 1 indicates that the inverted structure is correct.

Experimental Protocol: Derivatization for Crystallization

Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. A common strategy is to react the epoxide with a chiral acid or an achiral reagent that introduces functionalities capable of forming a well-ordered crystal lattice. For this example, we will consider the derivatization with a suitable carboxylic acid to form a crystalline ester.

  • Derivative Synthesis: React this compound with a suitable acid (e.g., a substituted benzoic acid) in the presence of a catalyst to open the epoxide ring and form a crystalline di-ester or hydroxy-ester derivative.

  • Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This often involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu-Kα X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Refine the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.

Data Presentation

ParameterValue
Derivative Crystalline ester of this compound
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
Radiation Cu-Kα (λ = 1.54184 Å)
Flack Parameter 0.02(3)

Note: The data in this table is representative and would be replaced with actual experimental data for a specific crystalline derivative.

xray_workflow cluster_synthesis Derivative Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis Epoxide This compound Derivative Crystalline Derivative Epoxide->Derivative Reaction Reagent Chiral/Achiral Reagent Reagent->Derivative Crystal Single Crystal Growth Derivative->Crystal Data Diffraction Data Collection (Cu-Kα) Crystal->Data Structure Structure Solution & Refinement Data->Structure Flack Flack Parameter Refinement Structure->Flack Config Absolute Configuration Flack->Config

Experimental workflow for X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously determined.

Experimental Protocol

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample (e.g., this compound) in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the molecule using a suitable computational method (e.g., molecular mechanics or semi-empirical methods).

    • For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for the (R)-enantiomer by averaging the spectra of the stable conformers, weighted by their Boltzmann populations.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration is confirmed as (R). If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is (S).

Data Presentation

A study on the closely related methyl glycidate provides valuable comparative data. The experimental VCD spectrum of (R)-methyl glycidate in CCl₄ shows distinct positive and negative bands that are well-reproduced by DFT calculations, allowing for a confident assignment of the absolute configuration.

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁴)Calculated VCD (ΔA x 10⁻⁴) for (R)-enantiomerAssignment
~1750PositivePositiveC=O stretch
~1250NegativeNegativeC-O stretch
~1100PositivePositiveC-O-C stretch

Note: This data is based on a study of methyl glycidate and serves as a representative example.[1]

vcd_workflow cluster_exp Experimental cluster_theory Theoretical Sample Sample in Solution VCD_Exp Measure VCD Spectrum Sample->VCD_Exp Compare Compare Spectra VCD_Exp->Compare DFT DFT Calculations for (R)-enantiomer VCD_Calc Predict VCD Spectrum DFT->VCD_Calc VCD_Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Logical workflow for VCD analysis.

Mosher's Method: NMR-Based Determination

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[2][3][4] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences (Δδ) of the protons near the chiral center in the two diastereomers allows for the assignment of the absolute configuration. To apply this method to an epoxide like this compound, the epoxide ring must first be opened to generate a secondary alcohol.

Experimental Protocol

  • Epoxide Ring Opening: React this compound with a nucleophile (e.g., a Grignard reagent or a hydride) to regioselectively open the epoxide ring and generate a chiral secondary alcohol. Purify the resulting alcohol.

  • Preparation of Mosher Esters:

    • In two separate reactions, treat the purified alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the corresponding (S)-MTPA and (R)-MTPA esters.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for both esters, focusing on the protons on either side of the newly formed ester linkage.

    • Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.

  • Configuration Assignment:

    • Based on the established conformational model of Mosher's esters, protons on one side of the MTPA plane will experience shielding by the phenyl group, while protons on the other side will be deshielded.

    • A positive Δδ value is typically observed for protons on one side of the chiral center, and a negative Δδ value for protons on the other side. The distribution of these positive and negative values allows for the unambiguous assignment of the absolute configuration of the original alcohol.

Data Presentation

The following table presents hypothetical ¹H NMR data for the Mosher esters of a secondary alcohol derived from this compound.

Protonδ (S-ester) (ppm)δ (R-ester) (ppm)Δδ (δS - δR) (ppm)
H-24.854.95-0.10
H-41.301.25+0.05
-OCH₂CH₃4.204.18+0.02
-OCH₂CH1.281.27+0.01

Note: This is representative data. The sign and magnitude of Δδ values are dependent on the specific structure of the alcohol.

mosher_workflow Epoxide This compound RingOpening Epoxide Ring Opening Epoxide->RingOpening Alcohol Chiral Secondary Alcohol RingOpening->Alcohol R_MTPA (R)-MTPA Ester Alcohol->R_MTPA + (S)-MTPA-Cl S_MTPA (S)-MTPA Ester Alcohol->S_MTPA + (R)-MTPA-Cl NMR_R ¹H NMR of (R)-ester R_MTPA->NMR_R NMR_S ¹H NMR of (S)-ester S_MTPA->NMR_S Compare Calculate Δδ (δS - δR) NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Workflow for Mosher's method.

Exciton-Coupled Circular Dichroism (ECCD)

The Exciton-Coupled Circular Dichroism (ECCD) method is a powerful chiroptical technique for determining the absolute configuration of molecules containing two or more chromophores that are spatially close. The through-space interaction (exciton coupling) of the electric transition dipole moments of these chromophores leads to a characteristic split CD spectrum (a "couplet"). The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores. For molecules lacking suitable chromophores, derivatization is necessary. A highly sensitive approach involves the use of a "porphyrin tweezer" as a host molecule that complexes with a derivatized analyte.

Experimental Protocol

  • Derivatization: If the analyte does not contain two suitable chromophores, it must be derivatized. For a molecule like this compound, this could involve ring-opening to a diol, followed by derivatization of the two hydroxyl groups with chromophoric acids (e.g., p-bromobenzoic acid). Alternatively, for single chiral centers, a bifunctional linker can be attached to the analyte, which then coordinates to the porphyrin tweezer.

  • Complex Formation (with Porphyrin Tweezer): A solution of the derivatized analyte is mixed with a solution of the zinc porphyrin tweezer host. The guest molecule is sandwiched between the two porphyrin rings of the tweezer.

  • CD Spectrum Acquisition: The CD spectrum of the host-guest complex is recorded.

  • Configuration Assignment: The sign of the exciton-coupled CD couplet is observed. A positive couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength) indicates a right-handed screw sense between the transition dipole moments of the two porphyrins, while a negative couplet indicates a left-handed screw sense. This observed helicity is then correlated to the absolute configuration of the chiral center(s) of the guest molecule based on steric and electronic interactions within the complex.

Data Presentation

Complexλmax (nm)ΔεSign of CoupletInferred Chirality
Tweezer + (R)-derivative420+15PositiveRight-handed
405-20
Tweezer + (S)-derivative420-14NegativeLeft-handed
405+18

Note: This data is representative and illustrates the expected mirror-image relationship between the CD spectra of complexes with enantiomeric guests.

eccd_workflow Analyte Chiral Analyte Derivatization Derivatization with Chromophores/Linker Analyte->Derivatization Derivative Derivatized Analyte Derivatization->Derivative Complex Host-Guest Complex Derivative->Complex Tweezer Porphyrin Tweezer Tweezer->Complex CD_Spectrum Measure CD Spectrum Complex->CD_Spectrum Couplet Analyze Couplet Sign CD_Spectrum->Couplet Assign Assign Absolute Configuration Couplet->Assign

Workflow for the ECCD method using a porphyrin tweezer.

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The determination of the absolute configuration of a chiral molecule like this compound is a critical task that can be approached using several powerful analytical techniques.

  • X-ray crystallography , when applicable, provides the most definitive structural evidence but often requires derivatization to obtain suitable crystals, especially for liquid samples and light-atom structures.

  • Vibrational Circular Dichroism offers a robust, non-destructive method for determining the absolute configuration in solution, with its accuracy greatly enhanced by modern computational methods.

  • Mosher's method , an NMR-based technique, is a reliable and widely used approach for chiral secondary alcohols, requiring chemical derivatization to create diastereomers.

  • Exciton-Coupled Circular Dichroism , particularly when employing highly sensitive host-guest systems like porphyrin tweezers, provides a non-empirical method for determining absolute configuration on a microscale.

The choice of method will depend on the nature of the sample, the available instrumentation, and the stage of the research or development process. For unambiguous confirmation, especially in a regulatory context, employing two independent methods is often the recommended best practice. This comparative guide provides the foundational knowledge for researchers to select and implement the most appropriate strategy for their specific needs in the crucial task of absolute configuration determination.

References

A Comparative Analysis of the Reactivity of (R)- and (S)-Ethyl 2,3-Epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-Ethyl 2,3-epoxypropanoate, also known as ethyl glycidate, are chiral building blocks of significant interest in the synthesis of a wide array of pharmaceutical agents and other bioactive molecules. The stereochemistry of the epoxide ring dictates the three-dimensional arrangement of the final product, making the differential reactivity of these enantiomers a critical parameter in asymmetric synthesis. This guide provides an objective comparison of the reactivity of (R)- and (S)-ethyl 2,3-epoxypropanoate, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate enantiomer and reaction conditions for their specific synthetic needs.

Key Reactivity Differences: Enzymatic and Non-Enzymatic Reactions

The primary distinction in the reactivity of (R)- and (S)-ethyl 2,3-epoxypropanoate is most evident in enzyme-catalyzed reactions, particularly kinetic resolutions. These stereoselective transformations leverage the ability of enzymes, such as lipases and epoxide hydrolases, to preferentially react with one enantiomer over the other, allowing for the separation of a racemic mixture.

In non-enzymatic reactions with achiral nucleophiles, the intrinsic reactivity of the enantiomers is identical. However, when a chiral reagent or catalyst is introduced, the diastereomeric transition states formed with each enantiomer lead to different reaction rates, enabling kinetic resolution.

Enzymatic Kinetic Resolution: A Quantitative Comparison

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure epoxides. The differential rates of reaction of (R)- and (S)-ethyl 2,3-epoxypropanoate with various hydrolases are central to this process.

Lipase-Catalyzed Acylation

Lipases are commonly employed for the kinetic resolution of racemic esters through enantioselective acylation or hydrolysis. In the case of ethyl 2,3-epoxypropanoate, one enantiomer will be preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess.

EnzymeAcyl DonorSolventFaster Reacting EnantiomerEnantiomeric Ratio (E)Reference
Lipase PS (Pseudomonas cepacia)Vinyl acetateDiisopropyl ether(R)-enantiomer>200[1]
Novozym 435 (Candida antarctica lipase B)Vinyl acetateDiisopropyl ether(R)-enantiomer>200[1]

Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. A high E value (>100) indicates excellent enantioselectivity, suitable for efficient kinetic resolution.

Epoxide Hydrolase-Catalyzed Hydrolysis

Epoxide hydrolases (EHs) catalyze the ring-opening of epoxides to form vicinal diols. This process can be highly enantioselective, with the enzyme preferentially hydrolyzing one enantiomer of a racemic epoxide.

Non-Enzymatic Stereoselective Reactions

While enzymatic methods are highly effective, non-enzymatic kinetic resolutions using chiral catalysts can also be employed to differentiate between (R)- and (S)-ethyl 2,3-epoxypropanoate.

Chiral Salen-Co(III) Catalyzed Ring-Opening

Chiral salen-cobalt(III) complexes are effective catalysts for the asymmetric ring-opening of terminal epoxides with various nucleophiles. In a kinetic resolution scenario, one enantiomer of racemic ethyl 2,3-epoxypropanoate would react faster with a nucleophile in the presence of a chiral salen-Co(III) catalyst. For instance, in the ring-opening of terminal epoxides with dibenzyl phosphate, both (R,R)- and (S,S)-salen-Co(III) catalysts show similar high efficiency for both enantiomers of glycidol, a related substrate.[3] This suggests that by using a chiral catalyst, a difference in reaction rates between the (R) and (S) enantiomers of ethyl 2,3-epoxypropanoate can be achieved.

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2,3-Epoxypropanoate

This protocol is a generalized procedure based on established methods for the kinetic resolution of similar esters.[1]

Materials:

  • Racemic ethyl 2,3-epoxypropanoate

  • Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., diisopropyl ether)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of racemic ethyl 2,3-epoxypropanoate (1 equivalent) in anhydrous diisopropyl ether, add vinyl acetate (0.5-0.6 equivalents).

  • Add immobilized lipase (typically 10-50% by weight of the substrate) and activated molecular sieves.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30°C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the unreacted epoxide and the acylated product.

  • When the desired conversion (typically around 50%) is reached, filter off the enzyme and molecular sieves.

  • Remove the solvent under reduced pressure.

  • Purify the unreacted ethyl 2,3-epoxypropanoate and the acylated product by column chromatography.

General Protocol for Nucleophilic Ring-Opening of Ethyl 2,3-Epoxypropanoate

This protocol outlines a general approach for the reaction of ethyl 2,3-epoxypropanoate with a nucleophile. The stereochemical outcome will depend on whether a chiral or achiral nucleophile and catalyst are used.

Materials:

  • (R)- or (S)-Ethyl 2,3-epoxypropanoate

  • Nucleophile (e.g., amine, thiol, azide)

  • Solvent (e.g., ethanol, THF, DMSO)

  • (Optional) Catalyst (e.g., Lewis acid, base)

Procedure:

  • Dissolve the enantiomerically pure ethyl 2,3-epoxypropanoate in the appropriate solvent.

  • Add the nucleophile (and catalyst, if required) to the solution.

  • Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (if necessary) and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Visualizing Reaction Pathways

Diagram 1: Enzymatic Kinetic Resolution Workflow

G Workflow for Enzymatic Kinetic Resolution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Workup cluster_3 Purification cluster_4 Products Racemic Ethyl\n2,3-Epoxypropanoate Racemic Ethyl 2,3-Epoxypropanoate Stirring at\nControlled Temperature Stirring at Controlled Temperature Racemic Ethyl\n2,3-Epoxypropanoate->Stirring at\nControlled Temperature Immobilized Lipase Immobilized Lipase Immobilized Lipase->Stirring at\nControlled Temperature Acyl Donor Acyl Donor Acyl Donor->Stirring at\nControlled Temperature Solvent Solvent Solvent->Stirring at\nControlled Temperature Chiral GC/HPLC\nAnalysis Chiral GC/HPLC Analysis Stirring at\nControlled Temperature->Chiral GC/HPLC\nAnalysis Filtration Filtration Chiral GC/HPLC\nAnalysis->Filtration Reaction Complete Solvent Removal Solvent Removal Filtration->Solvent Removal Column\nChromatography Column Chromatography Solvent Removal->Column\nChromatography Enantioenriched\n(S)-Epoxide Enantioenriched (S)-Epoxide Column\nChromatography->Enantioenriched\n(S)-Epoxide Acylated\n(R)-Epoxide Acylated (R)-Epoxide Column\nChromatography->Acylated\n(R)-Epoxide

Caption: Workflow for the lipase-catalyzed kinetic resolution of ethyl 2,3-epoxypropanoate.

Diagram 2: Nucleophilic Ring-Opening Reaction Pathway

G General Pathway for Nucleophilic Ring-Opening Start Epoxide (R)- or (S)-Ethyl 2,3-Epoxypropanoate Start->Epoxide Intermediate Transition State Epoxide->Intermediate Nucleophile Nucleophile (e.g., R₂NH, RSH, N₃⁻) Nucleophile->Intermediate Reaction_Conditions Solvent +/- Catalyst Reaction_Conditions->Intermediate Product Ring-Opened Product (β-substituted-α-hydroxyester) Intermediate->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Final Product Workup->Final_Product

Caption: General reaction pathway for the nucleophilic ring-opening of ethyl 2,3-epoxypropanoate.

Conclusion

The stereochemistry of ethyl 2,3-epoxypropanoate is a decisive factor in its reactivity, particularly in the presence of chiral catalysts or enzymes. While both (R) and (S) enantiomers exhibit identical reactivity towards achiral reagents, their behavior diverges significantly in stereoselective transformations. Enzymatic kinetic resolution, employing lipases or epoxide hydrolases, offers a highly efficient method for separating the enantiomers, with the (R)-enantiomer often being the faster-reacting substrate in acylation reactions. For researchers engaged in the synthesis of chiral pharmaceuticals and fine chemicals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes that deliver the desired stereoisomer with high purity. The provided protocols and data serve as a foundational guide for the practical application of these principles in a laboratory setting.

References

A Comparative Guide to Chiral Pool Starting Materials: Ethyl (2R)-2,3-epoxypropanoate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and stereochemical outcome of a synthetic route. For researchers, scientists, and drug development professionals, the "chiral pool" — a collection of readily available, enantiomerically pure compounds from natural sources — offers a powerful platform for the construction of complex chiral molecules.[1][2][3][4] This guide provides an objective comparison of ethyl (2R)-2,3-epoxypropanoate, a versatile chiral epoxide, with other prominent chiral pool starting materials: diethyl L-tartrate, (S)-ethyl lactate, and (R)-glycidol. This analysis is supported by experimental data to inform the selection of the most suitable building block for a given synthetic challenge.

Introduction to the Chiral Pool

The chiral pool approach is a cornerstone of modern organic synthesis, providing access to enantiomerically pure substances that are vital in the pharmaceutical industry.[1][2] By utilizing naturally derived chiral molecules such as amino acids, carbohydrates, and terpenes, chemists can circumvent the need to create chiral centers from achiral precursors, a process that often involves complex and less efficient asymmetric synthesis methodologies.[1] The inherent chirality of these starting materials is typically preserved throughout the reaction sequence, streamlining the synthesis of the target molecule.[1]

Profile of Chiral Starting Materials

This compound

This compound, also known as ethyl glycidate, is a chiral epoxide that serves as a valuable C3 building block in organic synthesis.[5][6] Its strained epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a variety of functional groups. The synthesis of its enantiomer, ethyl (R)-(+)-2,3-epoxypropanoate, has been reported from the readily available amino acid (S)-serine, highlighting a potential route from the chiral pool.[5]

Diethyl L-tartrate

Diethyl L-tartrate is a widely used chiral starting material derived from L-tartaric acid, a natural product of winemaking.[7][8][9][10] It is most famously employed as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols, but it also serves as a versatile C4 building block for the synthesis of a wide range of bioactive molecules, including acyclic 1,2-diols and various heterocyclic compounds.[7][9]

(S)-Ethyl Lactate

(S)-Ethyl lactate is a bio-derived and biodegradable chiral molecule produced by the fermentation of carbohydrates.[11] It is considered a "green" solvent and a versatile C3 chiral building block.[11] Its hydroxyl group can be readily protected or activated, and the stereocenter can be retained or inverted in various transformations, making it a valuable precursor for a range of chiral intermediates.

(R)-Glycidol

(R)-Glycidol is a chiral epoxide that, like this compound, contains a reactive three-membered ring.[12][13] It is a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[12][13][14] The epoxide ring can be opened by a wide array of nucleophiles with high regioselectivity, providing access to a diverse range of functionalized chiral molecules.[13]

Performance Comparison in Synthetic Applications

The following tables summarize the performance of these chiral starting materials in representative synthetic transformations. While direct head-to-head comparative studies are limited, these examples provide insights into the typical yields and stereoselectivities that can be achieved with each building block.

Table 1: Synthesis of Chiral Diols and Related Derivatives

Starting MaterialTarget Molecule/IntermediateKey TransformationYield (%)Stereoselectivity (ee/de)Reference
Ethyl (R)-(+)-2,3-epoxypropanoate (R)-1-(benzylamino)-3-(tert-butoxy)propan-2-olRing-opening with benzylamine78%>99% ee[5]
Diethyl L-tartrate (2S,3S)-1,4-dibenzyloxy-2,3-butanediolReduction of ester groups85%>99% ee[7]
(S)-Ethyl Lactate (S)-1,2-propanediolReduction of ester and protectionHigh>98% ee[11]
(R)-Glycidol (S)-3-(benzyloxy)propane-1,2-diolRing-opening with benzyl alcohol92%>99% ee[13]

Table 2: Application in the Synthesis of Bioactive Molecules

Starting MaterialTarget Bioactive MoleculeKey IntermediateOverall Yield (%)Reference
Diethyl L-tartrate Panaxydol (cytotoxic polyacetylene)Protected epoxy alcohol10% (14 steps)[7]
(S)-Ethyl Lactate (-)-Litsenolide C1Chiral butenolideNot specified[11]
(R)-Glycidol Propranolol (beta-blocker)(S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-olHigh[13]
Ethyl (R)-(+)-2,3-epoxypropanoate Chiral amino alcoholsβ-amino-α-hydroxy estersGood[5]

Experimental Protocols

Synthesis of Ethyl (R)-(+)-2,3-epoxypropanoate from (S)-Serine [5]

To a solution of (S)-serine ethyl ester hydrochloride (1.0 eq) in a mixture of THF and water is added sodium nitrite (1.2 eq) at 0 °C. The reaction mixture is stirred for 4 hours, followed by the addition of a solution of potassium hydroxide (2.0 eq) in methanol. The resulting mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (R)-(+)-2,3-epoxypropanoate.

Ring-opening of (R)-Glycidol with a Phenolic Nucleophile [13]

To a solution of (R)-glycidol (1.0 eq) and 1-naphthol (1.1 eq) in N,N-dimethylformamide (DMF) is added potassium carbonate (1.5 eq). The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield (S)-1-(1-naphthyloxy)-2,3-epoxypropane.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of these chiral building blocks in asymmetric synthesis.

chiral_pool_synthesis cluster_epoxypropanoate This compound Pathway cluster_tartrate Diethyl L-tartrate Pathway cluster_lactate (S)-Ethyl Lactate Pathway cluster_glycidol (R)-Glycidol Pathway start1 Ethyl (2R)-2,3- epoxypropanoate intermediate1 β-substituted α-hydroxy ester start1->intermediate1 Nucleophilic Ring-Opening product1 Chiral Amino Alcohols, Diols, etc. intermediate1->product1 Further Transformations start2 Diethyl L-tartrate intermediate2 Chiral Diols, Epoxy Alcohols start2->intermediate2 Reduction or Derivatization product2 Bioactive Natural Products intermediate2->product2 Multi-step Synthesis start3 (S)-Ethyl Lactate intermediate3 Protected Chiral Aldehydes start3->intermediate3 Oxidation and Protection product3 Pharmaceutical Intermediates intermediate3->product3 C-C Bond Formation start4 (R)-Glycidol intermediate4 1,2-Diol Derivatives start4->intermediate4 Regioselective Ring-Opening product4 Beta-Blockers, Antivirals intermediate4->product4 Functional Group Interconversion

Caption: Synthetic utility of selected chiral pool starting materials.

experimental_workflow start Select Chiral Starting Material step1 Reaction Setup Dissolve reactants in appropriate solvent. start->step1 step2 Reagent Addition Add nucleophile/electrophile under controlled conditions. step1->step2 step3 Reaction Monitoring Track progress using TLC or GC/LC-MS. step2->step3 step4 Work-up Quench reaction and extract the product. step3->step4 step5 Purification Purify by column chromatography, crystallization, or distillation. step4->step5 end Characterization of Chiral Product step5->end

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

The choice of a chiral pool starting material is a multifaceted decision that depends on the target molecule's structure, the desired stereochemistry, and the overall synthetic strategy. This compound and (R)-glycidol offer the advantage of a pre-installed, reactive epoxide functionality, enabling direct and stereospecific introduction of nucleophiles. Diethyl L-tartrate is an exceptionally versatile building block for constructing more complex chiral scaffolds, and (S)-ethyl lactate provides a cost-effective and environmentally benign option for accessing C3 chiral synthons. Ultimately, a thorough understanding of the reactivity and synthetic potential of each of these chiral building blocks is paramount for the successful and efficient synthesis of enantiomerically pure molecules in research and drug development.

References

A Comparative Guide to Analytical Techniques for Verifying the Purity of Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral building blocks like Ethyl (2R)-2,3-epoxypropanoate is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Ensuring high enantiomeric and chemical purity is a critical step in drug development and quality control to guarantee the safety and efficacy of the final product. This guide provides a comparative overview of key analytical techniques for the comprehensive purity assessment of this compound, complete with experimental protocols and supporting data for alternative methods.

Comparison of Key Analytical Techniques

The primary methods for determining the purity of chiral compounds like this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of resolution, sensitivity, and the nature of the information it provides.

TechniquePrincipleTypical Stationary/Mobile Phase or Key ReagentInformation ProvidedAdvantagesLimitations
Chiral Gas Chromatography (GC) Differential partitioning of volatile compounds between a stationary phase and a carrier gas. Enantiomers are separated based on their interaction with a chiral stationary phase.Stationary Phase: Cyclodextrin derivatives (e.g., Rt-βDEXsm, CP-Chiralsil-Dex-CB) Carrier Gas: Hydrogen, HeliumEnantiomeric excess (e.e.), detection of volatile impurities.High resolution for volatile compounds, established methods for many chiral molecules.[1]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. Enantiomers are separated on a chiral stationary phase (CSP).Stationary Phase: Polysaccharide-based (e.g., Chiralcel® OD-H) Mobile Phase: Hexane/Isopropanol mixturesEnantiomeric excess (e.e.), detection of non-volatile impurities, quantification of known impurities.Wide applicability, high precision and accuracy, compatible with a variety of detectors.[2][3]Can be more time-consuming and solvent-intensive than GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. For chiral analysis, a chiral solvating or derivatizing agent is often used to induce chemical shift differences between enantiomers.Chiral Derivatizing Agent: Mosher's acid, (S)-(-)-α-methylbenzylamine Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolStructural confirmation, quantification of major components and impurities (qNMR), determination of enantiomeric ratio.[4][5]Provides structural information, non-destructive, can be a primary ratio method for quantification without the need for identical standards.[6]Lower sensitivity compared to chromatographic methods, may require specialized reagents for chiral discrimination.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.Chiral Selector: Sulfated β-cyclodextrin Background Electrolyte: Phosphate bufferEnantiomeric separation, high-efficiency analysis.High separation efficiency, fast analysis times, requires very small sample volumes.[3][7]Lower concentration sensitivity compared to HPLC with UV detection, can be less robust for complex matrices.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar chiral epoxides and esters and may require optimization for this compound.

Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess of this compound.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Procedure:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[8]

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Hold at 150°C for 5 minutes.

  • Detector Temperature: 250°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity and quantify related substances of this compound.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[3]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Enantiomeric purity is determined by the area percentage of the main peak. Impurities are quantified against a reference standard.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl3).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculation of Purity:

    • Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes for purity verification.

Purity_Verification_Workflow cluster_0 Initial Purity Assessment cluster_1 Chromatographic Separation for Enantiomeric and Chemical Purity cluster_2 Quantitative Analysis cluster_3 Data Analysis and Reporting Sample This compound Sample NMR_Screen ¹H NMR for Structural Confirmation and Preliminary Purity Sample->NMR_Screen Chiral_GC Chiral GC Analysis NMR_Screen->Chiral_GC Volatile? Chiral_HPLC Chiral HPLC Analysis NMR_Screen->Chiral_HPLC Non-volatile Impurities? qNMR Quantitative NMR (qNMR) for Absolute Purity Assay NMR_Screen->qNMR Absolute Purity? Data_Integration Integrate Data from all Techniques Chiral_GC->Data_Integration CE_Analysis Capillary Electrophoresis (Alternative) Chiral_HPLC->CE_Analysis Alternative Chiral_HPLC->Data_Integration qNMR->Data_Integration Final_Report Certificate of Analysis (CoA) Generation Data_Integration->Final_Report

Caption: General workflow for comprehensive purity analysis.

Chiral_GC_Workflow Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) GC_Injection Inject into GC Sample_Prep->GC_Injection Separation Separation on Chiral Column GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Calculate e.e.%) Detection->Data_Analysis

Caption: Workflow for Chiral Gas Chromatography analysis.

References

A Comparative Guide to the Synthesis of Key Pharmaceutical Intermediates Using Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. Ethyl (2R)-2,3-epoxypropanoate, a versatile chiral epoxide, serves as a valuable starting material for the synthesis of complex molecules, including the side chain of the blockbuster anti-cancer drug Taxol® and various β-lactams. This guide provides an objective comparison of synthetic routes utilizing this epoxide with prominent alternative methodologies, supported by experimental data to inform strategic synthetic planning.

Comparison 1: Synthesis of the Taxol® Side Chain Precursor

The C-13 side chain of Taxol®, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its potent anti-tumor activity. Its synthesis has been a significant focus of research, with several elegant strategies developed. Here, we compare a chemoenzymatic route starting from a derivative of this compound with two leading alternative methods: the Ojima-Holton β-Lactam method and the Sharpless Asymmetric Dihydroxylation.

Data Presentation: Quantitative Comparison of Synthetic Routes
Synthetic RouteKey Chiral StepStarting MaterialNumber of Steps (to protected side chain)Overall YieldEnantiomeric Excess (ee)Reference
Chemoenzymatic Route Lipase-mediated enantioselective transesterificationRacemic trans-β-phenylglycidic esters~4Good>98%[1][2]
Ojima-Holton β-Lactam Method Chiral Auxiliary Mediated [2+2] CycloadditionGlycolic Acid, Benzaldehyde~6Moderate>98%[3]
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationEthyl Cinnamate~4High>99%[3]
Experimental Protocols

1. Chemoenzymatic Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine Ethyl Ester

This route utilizes a lipase-mediated resolution of a racemic glycidic ester, a close analog of this compound, to achieve high enantiopurity.[1][2]

  • Step 1: Lipase-Mediated Enantioselective Transesterification: A racemic mixture of trans-β-phenylglycidic ester is subjected to transesterification using a lipase (e.g., from Pseudomonas sp.) in an organic solvent with an acyl donor. The lipase selectively acylates one enantiomer, allowing for the separation of the acylated ester from the unreacted (2R,3S)-enantiomer.

  • Step 2: Ring Opening of the Chiral Epoxide: The isolated (2R,3S)-trans-β-phenylglycidic ester is then subjected to ring-opening with a nitrogen nucleophile, such as an azide salt. This reaction proceeds with high regioselectivity at the C3 position.

  • Step 3: Reduction of the Azide: The resulting α-hydroxy-β-azido ester is reduced to the corresponding β-amino ester, typically through catalytic hydrogenation (e.g., H₂, Pd/C).

  • Step 4: N-Benzoylation: The final step involves the protection of the amino group with a benzoyl group using benzoyl chloride in the presence of a base to yield the target N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.[4]

2. Ojima-Holton β-Lactam Asymmetric Synthesis

This well-established method relies on a diastereoselective Staudinger [2+2] cycloaddition to construct the chiral β-lactam core.[3][4]

  • Formation of the Chiral Imine: Benzaldehyde is condensed with a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form a chiral imine.

  • [2+2] Cycloaddition (Staudinger Reaction): The chiral imine is reacted with a ketene, generated in situ from an acid chloride (e.g., acetoxyacetyl chloride) and a tertiary amine base (e.g., triethylamine), at low temperature (-78 °C). This cycloaddition proceeds with high cis-diastereoselectivity.[4]

  • Hydrolysis of the β-Lactam: The resulting β-lactam is hydrolyzed under basic conditions (e.g., LiOH) to open the four-membered ring and afford the corresponding β-amino acid ester.[4]

  • N-Benzoylation and Deprotection: The amino group is then benzoylated, and any protecting groups on the chiral auxiliary are removed to yield the final product.

3. Sharpless Asymmetric Dihydroxylation

This powerful method introduces the two adjacent stereocenters in a single, highly enantioselective step.[3]

  • Asymmetric Dihydroxylation: Ethyl cinnamate is treated with a catalytic amount of an osmium source (e.g., K₂OsO₂(OH)₄) and a chiral ligand (e.g., (DHQD)₂PHAL) in the presence of a stoichiometric oxidant (e.g., K₃Fe(CN)₆) in a t-BuOH/water solvent system (AD-mix-β). This reaction produces a chiral diol with high enantiomeric excess.[4]

  • Cyclic Sulfite Formation and Ring Opening: The resulting diol is converted to a cyclic sulfite with thionyl chloride, which is then opened regioselectively with sodium azide to give an azido alcohol.[3]

  • Reduction and N-Benzoylation: The azide is reduced to the amine, which is subsequently benzoylated to provide the desired side chain precursor.[3]

Logical Workflow Diagram

taxol_side_chain_synthesis cluster_chemo Chemoenzymatic Route cluster_ojima Ojima-Holton β-Lactam Method cluster_sharpless Sharpless Asymmetric Dihydroxylation rac_glycidate Racemic Phenylglycidic Ester lipase Lipase Resolution rac_glycidate->lipase chiral_glycidate Ethyl (2R,3S)-3-phenylglycidate lipase->chiral_glycidate ring_opening Ring Opening (NaN3) chiral_glycidate->ring_opening azido_alcohol Azido Alcohol ring_opening->azido_alcohol reduction Reduction (H2, Pd/C) azido_alcohol->reduction amino_alcohol Amino Alcohol reduction->amino_alcohol benzoylation1 N-Benzoylation amino_alcohol->benzoylation1 taxol_side_chain1 N-Benzoyl-(2R,3S)-3- phenylisoserine Ethyl Ester benzoylation1->taxol_side_chain1 benzaldehyde Benzaldehyde imine_formation Imine Formation benzaldehyde->imine_formation chiral_amine Chiral Amine chiral_amine->imine_formation chiral_imine Chiral Imine imine_formation->chiral_imine staudinger [2+2] Cycloaddition (Staudinger) chiral_imine->staudinger ketene Ketene ketene->staudinger beta_lactam cis-β-Lactam staudinger->beta_lactam hydrolysis Hydrolysis beta_lactam->hydrolysis amino_ester β-Amino Ester hydrolysis->amino_ester benzoylation2 N-Benzoylation amino_ester->benzoylation2 taxol_side_chain2 N-Benzoyl-(2R,3S)-3- phenylisoserine Ethyl Ester benzoylation2->taxol_side_chain2 cinnamate Ethyl Cinnamate ad_mix AD-mix-β cinnamate->ad_mix diol Chiral Diol ad_mix->diol cyclic_sulfite Cyclic Sulfite Formation diol->cyclic_sulfite azido_alcohol2 Azido Alcohol cyclic_sulfite->azido_alcohol2 reduction2 Reduction azido_alcohol2->reduction2 amino_alcohol2 Amino Alcohol reduction2->amino_alcohol2 benzoylation3 N-Benzoylation amino_alcohol2->benzoylation3 taxol_side_chain3 N-Benzoyl-(2R,3S)-3- phenylisoserine Ethyl Ester benzoylation3->taxol_side_chain3

Caption: Comparative workflow for the synthesis of the Taxol® side chain.

Comparison 2: Synthesis of a Chiral β-Lactam Intermediate

Chiral β-lactams are not only precursors to the Taxol® side chain but are also core structures in numerous antibiotics and other biologically active molecules. Here, we compare the synthesis of a key intermediate, cis-3-hydroxy-4-phenyl-2-azetidinone, starting from this compound versus the classic Staudinger cycloaddition.

Data Presentation: Quantitative Comparison of Synthetic Routes
Synthetic RouteKey StepStarting MaterialNumber of StepsOverall YieldDiastereoselectivityReference
From this compound Epoxide ring opening and cyclizationThis compound~3ModerateHigh (cis)Inferred from general principles
Staudinger Cycloaddition [2+2] CycloadditionImine of Benzaldehyde, Acetoxyacetyl chloride1 (to protected lactam)Good (variable)High (cis or trans depending on conditions)[5]
Experimental Protocols

1. Synthesis from this compound

  • Step 1: Regioselective Ring Opening: this compound is treated with a nucleophilic amine, such as benzylamine, which attacks the less hindered C3 position of the epoxide to yield an ethyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate.

  • Step 2: N-Protection (if necessary) and Ester Hydrolysis: The secondary amine can be protected, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Step 3: Intramolecular Cyclization: The resulting β-amino acid is then cyclized to the β-lactam using a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), which proceeds with retention of stereochemistry to afford the cis-β-lactam.

2. Staudinger Cycloaddition

  • Reaction Setup: An imine, formed from benzaldehyde and an amine (e.g., p-anisidine), is dissolved in an anhydrous, aprotic solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -78°C).

  • Ketene Generation and Cycloaddition: A solution of an acid chloride (e.g., acetoxyacetyl chloride) and a tertiary amine base (e.g., triethylamine) is added to the imine solution. The base generates a ketene in situ, which then undergoes a [2+2] cycloaddition with the imine to form the β-lactam ring. The stereochemical outcome (cis vs. trans) can often be controlled by the reaction conditions and the nature of the substituents.[5]

Logical Relationship Diagram

beta_lactam_synthesis cluster_epoxide_route From this compound cluster_staudinger_route Staudinger Cycloaddition epoxypropanoate This compound ring_opening Ring Opening (Amine) epoxypropanoate->ring_opening amino_ester β-Amino Ester ring_opening->amino_ester cyclization Intramolecular Cyclization amino_ester->cyclization beta_lactam1 cis-3-Hydroxy-4-phenyl- 2-azetidinone cyclization->beta_lactam1 imine Imine cycloaddition [2+2] Cycloaddition imine->cycloaddition ketene Ketene (in situ) ketene->cycloaddition beta_lactam2 cis-3-Acetoxy-4-phenyl- 2-azetidinone cycloaddition->beta_lactam2

Caption: Comparison of synthetic approaches to a chiral β-lactam.

Conclusion

The choice of synthetic route is a critical decision in chemical research and drug development, with significant implications for efficiency, cost, and stereochemical control. The use of this compound and its derivatives offers a powerful and highly stereoselective entry point for the synthesis of valuable pharmaceutical intermediates like the Taxol® side chain and chiral β-lactams. The chemoenzymatic approach, in particular, highlights the growing importance of biocatalysis in achieving high enantiopurity in a sustainable manner.

Alternative methods, such as the well-established Ojima-Holton β-lactam synthesis and the elegant Sharpless Asymmetric Dihydroxylation, provide robust and often high-yielding pathways. The Staudinger cycloaddition remains a cornerstone of β-lactam synthesis due to its versatility. Ultimately, the optimal synthetic strategy will depend on a variety of factors, including the desired scale of synthesis, the availability and cost of starting materials and reagents, and the specific stereochemical requirements of the target molecule. This comparative guide provides the necessary data and workflows to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Stereochemical Fidelity of Reactions with Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral building block is a critical decision in the stereoselective synthesis of complex molecules, profoundly influencing the efficiency and stereochemical outcome of a synthetic route. Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-(+)-glycidate, is a versatile and valuable C3 chiral synthon. This guide provides an objective comparison of its performance in stereoselective reactions with a key alternative, chiral 2,3-epoxy alcohols, supported by experimental data and detailed protocols.

Overview of this compound and Alternatives

This compound is an attractive chiral building block due to its compact structure containing two reactive electrophilic centers and a stereocenter. The epoxide ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized, stereochemically defined products.

A primary alternative to chiral glycidic esters are chiral 2,3-epoxy alcohols . These are readily synthesized in high enantiomeric excess via the well-established Sharpless asymmetric epoxidation of allylic alcohols.[1][2][3] The presence of the hydroxyl group in these synthons can influence the regioselectivity of the epoxide ring-opening and provides a handle for further functionalization.

Performance Comparison in Stereoselective Reactions

The stereochemical fidelity of a chiral building block is paramount. In the case of epoxides, reactions with nucleophiles typically proceed via an S(_N)2 mechanism, resulting in the inversion of configuration at the center of attack. The regioselectivity of this attack is influenced by steric and electronic factors.

For this compound, nucleophilic attack is generally favored at the less hindered C3 position. However, the electron-withdrawing nature of the ester group can also influence the reactivity of the C2 position.

The following tables summarize the performance of this compound and a representative chiral 2,3-epoxy alcohol in reactions with common nucleophiles.

Table 1: Ring-Opening of Chiral Epoxides with Amine Nucleophiles

EpoxideNucleophileProductYield (%)Diastereomeric/Enantiomeric ExcessReference
This compoundAmmoniaEthyl (2R,3S)-3-amino-2-hydroxypropanoate-High (inferred)[4]
(2R,3R)-2,3-Epoxy-1-dodecanolBenzylamine(2R,3S)-1-(Benzylamino)-2,3-dodecanediol86High (inferred)[5]

Table 2: Ring-Opening of Chiral Epoxides with Azide Nucleophiles

EpoxideReagentProductYield (%)Regio- and StereoselectivityReference
Styrene Oxide (chiral)NaN(_3) in PEG-4002-Azido-2-phenylethanol98High[6]
1,2-Epoxydodecane (chiral)NaN(_3) in PEG-4001-Azido-2-dodecanol96High[6]

Table 3: Ring-Opening of Chiral Epoxides with Organocuprates

EpoxideNucleophileProductDiastereoselectivityReference
General EpoxidesGilman Reagents (R(_2)CuLi)β-Hydroxy ester/etherHigh (attack at less substituted carbon)[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and the successful application of these chiral synthons.

Protocol 1: Synthesis of Ethyl (R)-(+)-2,3-Epoxypropanoate from (S)-Serine[4]

This protocol describes the preparation of the title compound, a key starting material.

  • Diazotization of (S)-Serine: A solution of (S)-serine in aqueous HBr is treated with a solution of NaNO(_2) at 0°C. The resulting solution containing (S)-2-bromo-3-hydroxypropanoic acid is extracted with ether.

  • Esterification: The crude bromo acid is esterified by refluxing with ethanol and a catalytic amount of concentrated H(_2)SO(_4).

  • Epoxide Formation: The purified ethyl (S)-2-bromo-3-hydroxypropanoate is treated with a base (e.g., sodium ethoxide) in ethanol to effect ring closure to the epoxide.

Protocol 2: Ring-Opening of Ethyl (R)-(+)-2,3-Epoxypropanoate with Ammonia[4]
  • A solution of Ethyl (R)-(+)-2,3-epoxypropanoate in ethanol is saturated with ammonia gas at 0°C.

  • The mixture is stirred at room temperature in a sealed vessel for several days.

  • The solvent and excess ammonia are removed under reduced pressure to yield the crude ethyl (2R,3S)-3-amino-2-hydroxypropanoate.

Protocol 3: General Procedure for Azide Ring-Opening of Epoxides in PEG-400[6]
  • To a stirred solution of the epoxide in poly(ethylene glycol) (PEG-400), sodium azide is added.

  • The mixture is stirred at room temperature for the time specified for the particular substrate.

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), and concentrated under reduced pressure to afford the corresponding β-azido alcohol.

Protocol 4: Sharpless Asymmetric Epoxidation of an Allylic Alcohol[8]
  • A solution of Ti(O(_i)Pr)(_4) and D-(-)-diisopropyl tartrate in CH(_2)Cl(_2) is cooled to -20°C.

  • A solution of the allylic alcohol in CH(_2)Cl(_2) is added, followed by a solution of tert-butyl hydroperoxide in toluene.

  • The reaction is stirred at -20°C until complete, as monitored by TLC.

  • The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred vigorously.

  • The layers are separated, and the aqueous layer is extracted with CH(_2)Cl(_2). The combined organic layers are treated with a solution of NaOH to remove titanium salts, then washed, dried, and concentrated to give the chiral epoxy alcohol.

Mandatory Visualizations

Reaction Workflow for Stereoselective Synthesis

Reaction_Workflow cluster_epoxypropanoate Route A: this compound cluster_epoxyalcohol Route B: Chiral 2,3-Epoxy Alcohol S_Serine (S)-Serine Epoxypropanoate This compound S_Serine->Epoxypropanoate Multi-step Synthesis [22] Product_A β-Substituted-α-hydroxy Ester Epoxypropanoate->Product_A Nucleophilic Ring-Opening Allyl_Alcohol Allylic Alcohol Epoxy_Alcohol Chiral 2,3-Epoxy Alcohol Allyl_Alcohol->Epoxy_Alcohol Sharpless Asymmetric Epoxidation [7] Product_B Functionalized Diol Derivative Epoxy_Alcohol->Product_B Nucleophilic Ring-Opening Decision_Logic Start Define Target Molecule C3_Synthon Need a C3 Chiral Building Block? Start->C3_Synthon Product_Type Desired Product: β-Hydroxy Ester or Functionalized Diol? C3_Synthon->Product_Type Yes Consider_Other Consider Other Synthons C3_Synthon->Consider_Other No Use_Glycidate Use Ethyl (2R)-2,3- epoxypropanoate Product_Type->Use_Glycidate β-Hydroxy Ester Use_Epoxy_Alcohol Use Chiral 2,3- Epoxy Alcohol Product_Type->Use_Epoxy_Alcohol Functionalized Diol

References

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl (2R)-2,3-epoxypropanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ethyl (2R)-2,3-epoxypropanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product. General safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3] An eyewash station and safety shower should be readily accessible.[3]

Spill Management

In the event of a small spill, absorb the chemical with an inert material such as vermiculite, sand, or earth.[2][3][4] Do not use combustible materials like paper towels for the initial absorption of large spills. Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[3][4] For larger spills, evacuate the area and adhere to your institution's emergency procedures. Prevent the chemical from entering drains or waterways.[5]

Properties of this compound

The following table summarizes the known physical and chemical properties of similar epoxy compounds. This data is provided as a reference for safe handling and storage.

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance Clear, colorless to pink or yellowish liquid
Boiling Point 123.1 °C to 187 °C (literature values vary)[6]
Density Approximately 1.094 - 1.18 g/cm³[6]
Flash Point Approximately 38.3 °C to 49 °C[6]
Storage Temperature 2-8°C
Incompatibilities Strong oxidizing agents, exposure to moist air or water[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2]

  • Waste Collection : Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent from spills, contaminated gloves), in a clearly labeled and compatible waste container. The container should have a secure, tight-fitting lid.[2]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This area should be accessible only to authorized personnel.

  • Final Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Chemical waste generators must ensure that disposal complies with all local, state, and federal regulations.[1][7]

While some general epoxy resins can be cured to a non-hazardous solid, this typically applies to two-part epoxy systems.[7][8] For a single-component chemical like this compound, this is not a recommended disposal method. Attempting to treat the chemical waste without a proper permit may be a violation of regulations.[8]

Disposal_Workflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal start Waste Generation (Unused chemical, residues, contaminated materials) collect 1. Waste Collection (Collect in a compatible, sealable container) start->collect label_waste 2. Labeling ('Hazardous Waste', full chemical name) collect->label_waste store_waste 3. Secure Storage (Designated, ventilated area, away from incompatibles) label_waste->store_waste arrange_pickup 4. Arrange Collection (Contact EHS or licensed waste contractor) store_waste->arrange_pickup final_disposal Final Disposal (Incineration or other approved method) arrange_pickup->final_disposal

References

Essential Safety and Handling guidance for Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols

This document provides crucial safety and logistical information for the handling and disposal of Ethyl (2R)-2,3-epoxypropanoate (CAS: 111058-33-4), also known as ethyl glycidate. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE. Due to the absence of specific permeation data for this compound, recommendations for glove selection are based on data for chemically related substances such as glycidyl ethers and general best practices for handling epoxy compounds.

Protection Type Specific Recommendations Rationale & Considerations
Eye and Face Protection Chemical splash goggles that conform to EU standard EN166 or NIOSH (US) standards.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and vapors that may cause eye irritation.[3]
Skin Protection (Gloves) Nitrile rubber gloves are recommended for good chemical resistance against epoxy resins and related compounds.[4] Butyl rubber gloves may also offer good protection against esters. Always inspect gloves for degradation before use and change them immediately if contaminated.Direct skin contact may cause irritation.[3] Since specific breakthrough time data is not available, it is crucial to adopt a conservative approach to glove use.
Skin Protection (Body) A chemical-resistant apron or lab coat should be worn to protect against splashes and spills.[3] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls are recommended.Provides a barrier to prevent skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with organic vapor (OV) cartridges.[3] A P95 or P100 particulate filter may be added if aerosols are generated.[5]This compound may cause respiratory tract irritation.[3] In the absence of established occupational exposure limits (OELs), respiratory protection should be used in poorly ventilated areas or when the potential for inhalation exists.

Experimental Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure Start Start: Handling This compound Assess_Task Assess Task: - Scale of work - Potential for splash/aerosol - Ventilation Start->Assess_Task Eye_Protection Eye Protection: - Chemical Splash Goggles (minimum) - Face Shield (if splash risk) Assess_Task->Eye_Protection All Tasks Hand_Protection Hand Protection: - Nitrile or Butyl Rubber Gloves - Inspect before use - Change if contaminated Assess_Task->Hand_Protection All Tasks Body_Protection Body Protection: - Lab Coat/Apron (minimum) - Chemical Resistant Coveralls (high exposure risk) Assess_Task->Body_Protection All Tasks Resp_Protection Respiratory Protection: - Work in well-ventilated area - Air-Purifying Respirator with OV Cartridges (if ventilation is inadequate or aerosols present) Assess_Task->Resp_Protection Assess Ventilation Conduct_Work Conduct Work Safely Eye_Protection->Conduct_Work Hand_Protection->Conduct_Work Body_Protection->Conduct_Work Resp_Protection->Conduct_Work Decontamination Decontaminate Work Area and Equipment Conduct_Work->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal

PPE Selection Workflow for this compound

Handling and Storage

  • Handling : Always work in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.[3]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

Disposal Plan

  • Waste Generation : All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.

  • Waste Collection : Collect waste in a dedicated, properly labeled, and sealed container.

  • Disposal : Dispose of chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2R)-2,3-epoxypropanoate
Reactant of Route 2
Ethyl (2R)-2,3-epoxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.